Mal-amido-PEG2-Val-Cit-PAB-PNP
Description
Propriétés
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAOQLHMRBQFV-QGRQJHSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112738-13-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Mal-amido-PEG2-Val-Cit-PAB-PNP, a pivotal component in the development of next-generation targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). We will delve into its core chemical attributes, mechanism of action, and provide detailed experimental protocols for its application and evaluation.
Core Concepts and Chemical Properties
This compound is a sophisticated, cleavable linker designed for the precise delivery of therapeutic payloads to target cells.[1][2][3][4] Its multi-component structure is engineered for stability in circulation and specific release of the active drug within the cellular lysosome.[3][4]
The key components and their functions are:
-
Maleimide (B117702) (Mal): A thiol-reactive group that forms a stable covalent bond with cysteine residues on proteins, such as antibodies.[2]
-
Amido-PEG2: A hydrophilic two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2]
-
Val-Cit: A dipeptide sequence of Valine and Citrulline that is specifically recognized and cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[3][5]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit linker, undergoes a 1,6-elimination reaction to release the attached payload in its active form.[6]
-
PNP (p-nitrophenyl): A highly reactive leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.[2]
Chemical Data
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| Molecular Formula | C39H50N8O14 | [2] |
| Molecular Weight | 854.86 g/mol | [7] |
| CAS Number | 2112738-13-1 | [2] |
| Purity | Typically >98% | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months. | [1][4] |
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The strategic design of this compound ensures that the cytotoxic payload remains inactive and attached to the antibody while in systemic circulation, minimizing off-target toxicity. Upon reaching the target cell, the ADC is internalized, typically through receptor-mediated endocytosis, and trafficked to the lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the specific cleavage of the Val-Cit dipeptide. This cleavage event initiates the self-immolation of the PAB spacer, culminating in the release of the active payload inside the target cell.
Caption: Intracellular trafficking and payload release mechanism of an ADC with a Val-Cit linker.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Reduced Antibody
This protocol describes the site-specific conjugation of the linker to a monoclonal antibody (mAb) through reduced interchain disulfide bonds.
1. Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Mal-amido-PEG2-Val-Cit-PAB-Drug conjugate
-
Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)
-
Quenching solution (e.g., N-acetyl-L-cysteine)
-
Desalting columns
2. Antibody Reduction:
-
Prepare a 10 mM stock solution of TCEP in water.
-
To the mAb solution (typically 1-10 mg/mL), add TCEP to a final molar excess of 10-fold.
-
Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
3. Conjugation Reaction:
-
Dissolve the Mal-amido-PEG2-Val-Cit-PAB-Drug conjugate in DMSO to a concentration of 10 mM.
-
Immediately add the linker-drug solution to the reduced and purified mAb at a molar ratio of 5-10 linker-drug molecules per mAb.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
4. Quenching and Purification:
-
Add a 10-fold molar excess of N-acetyl-L-cysteine (relative to the linker-drug) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-drug and other small molecules.
5. Characterization:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the integrity of the conjugate by SDS-PAGE.
Caption: Workflow for the conjugation of a maleimide-containing linker-drug to a reduced antibody.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B.
1. Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay buffer (100 mM sodium acetate, 10 mM DTT, pH 5.0)
-
Incubator at 37°C
-
LC-MS system for analysis
2. Assay Procedure:
-
Prepare a reaction mixture containing the ADC at a final concentration of approximately 10 µM in the pre-warmed assay buffer.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of 20 nM.
-
For a negative control, prepare a reaction without Cathepsin B.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile (B52724) with 0.1% formic acid.
-
Analyze the samples by LC-MS to quantify the amount of released payload.
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the integrity of the linker in plasma from different species.
1. Materials:
-
Purified ADC
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS or ELISA-based system for analysis
2. Assay Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma from each species in separate tubes.
-
Incubate the samples at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Immediately dilute the aliquot in cold PBS to stop significant enzymatic activity.
-
Analyze the samples to determine the concentration of intact ADC and/or released payload. This can be done by affinity capture LC-MS to measure the DAR over time or by ELISA to quantify total antibody and conjugated payload.
Quantitative Data and Considerations
The stability and cleavage kinetics of the Val-Cit linker are critical for the therapeutic window of an ADC. While specific kinetic parameters for this compound are not extensively published, the following table provides comparative data for different dipeptide linkers.
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme(s) | Key Considerations |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | The industry standard, offering a balance of stability and efficient cleavage.[5] |
| Val-Ala | ~50% of Val-Cit rate | Cathepsin B | Less hydrophobic than Val-Cit, which can reduce ADC aggregation.[8] |
| Phe-Lys | ~30-fold faster than Val-Cit (with isolated enzyme) | Cathepsin B | Very rapid cleavage, which may not be desirable for all applications.[5] |
A significant consideration in preclinical development is the differential stability of the Val-Cit linker in mouse versus human plasma. This linker is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), an enzyme not functionally homologous in humans.[9] This can lead to an underestimation of the ADC's stability and therapeutic index in mouse models.
| Species | Key Cleavage Enzyme | Observed Stability of Val-Cit Linker | Implication |
| Human | Cathepsin B (lysosomal) | High stability in plasma | Representative of clinical performance. |
| Mouse | Cathepsin B (lysosomal), Ces1C (plasma) | Lower stability in plasma due to premature cleavage | May require the use of Ces1C knockout models or alternative linkers for accurate preclinical assessment.[9] |
Conclusion
This compound is a highly effective and versatile cleavable linker for the development of ADCs. Its well-defined mechanism of action, coupled with established protocols for conjugation and evaluation, makes it a valuable tool for researchers in the field of targeted drug delivery. A thorough understanding of its chemical properties, cleavage kinetics, and species-specific stability is paramount for the successful translation of novel ADC candidates from the laboratory to the clinic.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, CAS 2112738-13-1 | AxisPharm [axispharm.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-amido-PEG2-Val-Cit-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details its chemical structure, mechanism of action, and provides exemplary experimental protocols for its application.
Core Concepts and Structure
This compound is a cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells.[1][2][3] Its multi-component structure is engineered for stability in circulation and specific enzymatic cleavage within the target cell's lysosome.[1][4]
The key components of the linker are:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody (mAb).[1][5]
-
Amido-PEG2: A hydrophilic two-unit polyethylene (B3416737) glycol spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][5][6]
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[7][8] This enzymatic susceptibility is central to the linker's targeted release mechanism.[9][10]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer. Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the conjugated drug in its active form.[7][11]
-
p-Nitrophenyl (PNP) Carbonate: A highly activated leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.[1][5][9]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₉H₅₀N₈O₁₄ | [1] |
| Molecular Weight | 854.9 g/mol | [1] |
| CAS Number | 2112738-13-1 | [1][2] |
| Purity | ≥95% (typically) | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage | -20°C for long-term storage | [1][2] |
Mechanism of Action: Targeted Drug Release
The strategic design of the this compound linker ensures that the cytotoxic payload remains attached to the antibody while in systemic circulation, minimizing off-target toxicity.[11][] The mechanism of drug release is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
Caption: Intracellular processing of an ADC with a Val-Cit-PAB linker.
Experimental Protocols
The following are generalized protocols for the synthesis of a drug-linker conjugate and its subsequent conjugation to an antibody. These protocols are based on established methodologies for similar linker systems and should be optimized for specific payloads and antibodies.[7][13][14]
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of an amine-containing cytotoxic drug to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydroxybenzotriazole (HOBt)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing cytotoxic payload (1.0 equivalent) in anhydrous DMF.
-
Coupling: Add HOBt (1.0 equivalent) and pyridine to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by HPLC until the starting materials are consumed.
-
Purification: Upon completion, purify the crude product by semi-preparative RP-HPLC to obtain the purified drug-linker conjugate.
-
Lyophilization: Lyophilize the purified product to a solid powder.
-
Characterization: Confirm the identity and purity of the product using mass spectrometry and analytical RP-HPLC.
Protocol 2: Conjugation of Drug-Linker to Antibody
This protocol outlines the conjugation of the maleimide-containing drug-linker to a thiol-modified antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-7.5)
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP)
-
Purified drug-linker conjugate from Protocol 1
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of a reducing agent like TCEP. Incubate at a specific temperature (e.g., 37°C) for a set time to generate free thiol groups.
-
Drug-Linker Preparation: Dissolve the drug-linker conjugate in an organic co-solvent such as DMSO.
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation: Gently mix the reaction and incubate at a specific temperature (e.g., 4°C or room temperature) for a set time (e.g., 1-4 hours).
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[7]
-
Purification:
-
Initial Purification: Remove unconjugated drug-linker and other small molecules by SEC.
-
Separation of DAR Species: Use HIC to separate the different drug-loaded ADC species (e.g., DAR0, DAR2, DAR4, etc.).[7]
-
-
Analysis: Characterize the final ADC product for DAR, aggregation, and purity using techniques such as HIC, SEC, and mass spectrometry.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
Conclusion
The this compound linker represents a sophisticated and highly effective tool in the field of targeted cancer therapy. Its modular design, incorporating elements for specific antibody conjugation, enhanced solubility, and selective enzymatic cleavage, allows for the development of ADCs with a favorable therapeutic window.[11][] The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers dedicated to advancing the next generation of antibody-drug conjugates.
References
- 1. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 5. This compound, CAS 2112738-13-1 | AxisPharm [axispharm.com]
- 6. Mal-PEG2-Val-Cit-PAB-PNP | CAS:1345681-52-8 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
An In-Depth Technical Guide to the Mal-amido-PEG2-Val-Cit-PAB-PNP Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Mal-amido-PEG2-Val-Cit-PAB-PNP linker, a critical component in the design and development of modern antibody-drug conjugates (ADCs). We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate complex pathways through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanism of Action
The this compound linker is a sophisticated chemical entity designed to stably connect a potent cytotoxic payload to a monoclonal antibody (mAb) until it reaches its target cancer cell. Its mechanism of action can be dissected into several key stages, each mediated by a specific component of the linker.
a. Antibody Conjugation via Maleimide-Thiol Chemistry: The linker is attached to the antibody through a highly specific and efficient reaction between the maleimide (B117702) group and a thiol (sulfhydryl) group on the antibody.[1][] This typically involves the thiol group of a cysteine residue, which may be naturally present or engineered into the antibody structure. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][] This conjugation is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][]
b. Enhanced Pharmacokinetics with PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer, in this case, a two-unit PEG (PEG2), serves multiple purposes. It enhances the hydrophilicity of the ADC, which can improve its solubility and reduce aggregation. The PEG spacer can also create steric hindrance, potentially protecting the linker from premature degradation by plasma enzymes and influencing the overall pharmacokinetic profile of the ADC.
c. Intracellular Cleavage by Cathepsin B: The dipeptide Valine-Citrulline (Val-Cit) sequence is the lynchpin of the linker's targeted release mechanism.[3] It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[3] This enzymatic cleavage is the primary event that initiates the release of the cytotoxic payload inside the cancer cell.
d. Self-Immolative Spacer for Efficient Payload Release: The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[4] Following the cleavage of the Val-Cit dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction. This intramolecular cyclization results in the release of the attached drug in its unmodified, active form.
e. Payload Attachment via p-Nitrophenyl (PNP) Carbonate: The p-nitrophenyl (PNP) carbonate is a highly activated leaving group that facilitates the efficient conjugation of the cytotoxic payload to the linker during the synthesis of the drug-linker conjugate. The payload, typically containing a nucleophilic group such as an amine, displaces the PNP group to form a stable carbamate (B1207046) bond.
The following diagram illustrates the overall mechanism of action of an ADC employing the this compound linker.
Caption: Signaling pathway of ADC action from circulation to apoptosis.
Quantitative Data
The stability of the linker in circulation and the in vitro potency of the resulting ADC are critical parameters in drug development. The following tables summarize representative quantitative data for ADCs utilizing Val-Cit-PAB linkers. It is important to note that the specific antibody, payload, and conjugation site can influence these values.
Table 1: In Vitro Plasma Stability of Val-Cit Linker-Containing ADCs
| ADC Construct | Plasma Source | Incubation Time (days) | % Intact ADC Remaining | Reference |
| Trastuzumab-vc-MMAE | Human | 28 | >95% | [3] |
| Trastuzumab-vc-MMAE | Mouse | 14 | <5% | [3] |
| Trastuzumab-EVCit-MMAF | Human | 28 | ~100% | [3] |
| Trastuzumab-EVCit-MMAF | Mouse | 14 | ~100% | [3] |
Note: The instability in mouse plasma is attributed to cleavage by carboxylesterase 1c, an enzyme not present in human plasma.
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Val-Cit Linker and MMAE Payload
| Cell Line | Target Antigen | IC50 (nM) | Reference |
| SK-BR-3 | HER2 | 0.27 - 0.34 | [3] |
| KPL-4 | HER2 | 0.10 - 0.12 | [3] |
| JIMT-1 | HER2 | 0.078 - 0.10 | [3] |
| BT-474 | HER2 | 0.058 - 0.063 | [3] |
| BxPC-3 | Tissue Factor | 0.97 | N/A |
| PSN-1 | Tissue Factor | 0.99 | N/A |
| Capan-1 | Tissue Factor | 1.10 | N/A |
| Panc-1 | Tissue Factor | 1.16 | N/A |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of ADCs. Below are methodologies for key experiments.
Synthesis of a Maleimide-Activated Drug-Linker
This protocol describes a general method for synthesizing a maleimide-activated drug-linker starting from a Fmoc-protected Val-Cit-PAB-PNP precursor.
Step 1: Payload Attachment to Fmoc-Val-Cit-PAB-PNP
-
Dissolution: In a reaction vessel, dissolve Fmoc-Val-Cit-PAB-PNP (1.2 equivalents) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In a separate vial, dissolve the amine-containing cytotoxic payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction: Add the payload solution to the Fmoc-Val-Cit-PAB-PNP solution. Add diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the reaction mixture.
-
Incubation: Stir the reaction mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC until the Fmoc-Val-Cit-PAB-PNP is consumed (typically 2-18 hours).
-
Purification: Purify the resulting Fmoc-Val-Cit-PAB-Payload by preparative RP-HPLC.
Step 2: Fmoc Deprotection
-
Dissolution: Dissolve the purified Fmoc-Val-Cit-PAB-Payload in DMF.
-
Deprotection: Add piperidine (B6355638) to the solution to a final concentration of 20%.
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes.
-
Work-up: Concentrate the reaction mixture under vacuum. Precipitate the deprotected product by adding cold diethyl ether. Centrifuge and wash the precipitate with cold diethyl ether.
-
Drying: Dry the H₂N-Val-Cit-PAB-Payload under vacuum.
-
Characterization: Confirm the removal of the Fmoc group by mass spectrometry (mass difference of 222.2 Da).
Step 3: Maleimide Activation
-
Dissolution: Dissolve the H₂N-Val-Cit-PAB-Payload (1.0 equivalent) in anhydrous DMF. In a separate vial, dissolve a maleimide-PEG-NHS ester (e.g., Mal-amido-PEG2-NHS) (1.1-1.3 equivalents) in DMF.
-
Reaction: Add the maleimide-PEG-NHS ester solution to the drug-linker solution. Add DIPEA (1.5-2.0 equivalents).
-
Incubation: Stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Purify the final Mal-amido-PEG2-Val-Cit-PAB-Payload by RP-HPLC.
Antibody Conjugation
This protocol outlines the conjugation of the maleimide-activated drug-linker to a monoclonal antibody.
-
Antibody Reduction (if necessary): If using an antibody with interchain disulfide bonds, partially reduce the antibody with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. A typical molar ratio of TCEP to antibody is 2-3:1. Incubate at 37°C for 1-2 hours.
-
Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.4) using a desalting column.
-
Conjugation: Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO. Add the drug-linker solution to the reduced antibody solution at a molar excess of 5-10 fold.
-
Incubation: Gently agitate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C.
-
Quenching: Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine. Incubate for 20 minutes at room temperature.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or LC-MS. Assess the purity and aggregation of the ADC by SEC.
The following diagram illustrates the experimental workflow for ADC synthesis and conjugation.
Caption: Workflow for ADC synthesis and characterization.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill cancer cells and is a primary indicator of its potency.
-
Cell Seeding: Seed target cells (antigen-positive) and control cells (antigen-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the unconjugated antibody. Treat the cells with the various concentrations for 72-96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the Val-Cit linker to enzymatic cleavage.
-
Reaction Setup: In a microplate, combine the ADC (at a final concentration of ~10 µM), purified human cathepsin B (or a lysosomal extract), and an activation buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.
-
Data Analysis: Plot the percentage of intact ADC remaining or the concentration of the released payload over time to determine the cleavage rate.
The following diagram illustrates the logical relationship between the key components of the this compound linker.
Caption: Functional relationships of the linker's components.
This in-depth technical guide provides a foundational understanding of the this compound linker, its mechanism of action, and methods for its evaluation. The provided data and protocols should serve as a valuable resource for researchers and scientists in the field of antibody-drug conjugate development.
References
The Gatekeeper of Potency: An In-depth Technical Guide to the Val-Cit-PAB-PNP Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PAB-PNP linker is a cornerstone in the design of modern antibody-drug conjugates (ADCs), acting as a sophisticated molecular bridge that ensures the targeted delivery and controlled release of highly potent cytotoxic agents. This guide provides a comprehensive technical overview of its function, mechanism of action, and the experimental protocols critical to its implementation in ADC development.
Core Function and Mechanism of Action
The Val-Cit-PAB-PNP linker is a multi-component system meticulously designed for stability in systemic circulation and specific cleavage within the tumor microenvironment. Its therapeutic efficacy is predicated on a sequential, three-part mechanism: enzymatic cleavage, self-immolation, and payload release.
1. The Val-Cit Dipeptide: The Enzymatic Trigger
The linker's journey begins with the valine-citrulline (Val-Cit) dipeptide. This specific amino acid sequence serves as a substrate for cathepsin B, a lysosomal protease often found in high concentrations within tumor cells.[1][2] In the bloodstream, where the pH is neutral, the linker remains stable, minimizing off-target toxicity.[3][4] However, upon internalization of the ADC into a cancer cell via receptor-mediated endocytosis, it is trafficked to the lysosome.[5] The acidic environment of the lysosome is optimal for cathepsin B activity, which selectively hydrolyzes the peptide bond between citrulline and the p-aminobenzyl alcohol (PAB) spacer.[1] This enzymatic cleavage is the rate-limiting step and the primary determinant of the linker's tumor-specific action.[1]
2. The PAB Spacer: A Self-Immolative Cascade
Following the cleavage of the Val-Cit moiety, the p-aminobenzyl (PAB) spacer undergoes a spontaneous and irreversible self-immolative electronic cascade.[1] This 1,6-elimination reaction is triggered by the unmasking of the aniline (B41778) nitrogen on the PAB group.[1] This rapid fragmentation of the spacer is a critical feature, ensuring a clean and traceless release of the payload in its active form, without any residual linker fragments that could impede its function.[6]
3. The PNP Group: Facilitating Payload Conjugation
The p-nitrophenyl (PNP) carbonate group serves as an excellent leaving group, primarily utilized during the synthesis of the drug-linker conjugate.[7][8] It reacts with a primary or secondary amine on the cytotoxic payload to form a stable carbamate (B1207046) bond.[3][9] The self-immolation of the PAB spacer ultimately leads to the collapse of this carbamate linkage, liberating the cytotoxic drug to exert its therapeutic effect on the target cancer cell.[1]
Quantitative Data on Linker Performance
The stability and cleavage kinetics of the Val-Cit-PAB linker are critical parameters that influence the therapeutic window of an ADC. The following tables summarize key quantitative data gathered from various studies.
| Parameter | Species | Matrix | Half-life (t½) | Notes | Reference |
| Plasma Stability | Human | Plasma | > 28 days | Exhibits high stability. | [10][11] |
| Mouse | Plasma | ~4.6 hours | Unstable due to cleavage by carboxylesterase 1c (Ces1c). | [11][12] | |
| Rat | Plasma | ~81 days (extrapolated for a similar linker) | Demonstrates high stability. | [4] | |
| Cleavage Kinetics | - | Cathepsin B (in vitro) | 2.8 - 4.6 hours | Half-life of ADC cleavage. | [11] |
| - | Papain (in vitro) | Faster than Cathepsin B | Reached plateau after 8 hours. | [13] |
Table 1: Stability and Cleavage Kinetics of Val-Cit-PAB Containing ADCs.
| Linker Modification | Advantage | Impact on Stability/Cleavage | Reference |
| Glu-Val-Cit | Increased stability in mouse plasma | Resistant to Ces1c cleavage, potentially slightly faster cleavage by Cathepsin B. | [14] |
| Val-Ala | Lower hydrophobicity, reduced aggregation | May have a slower cleavage rate by Cathepsin B compared to Val-Cit. | [14] |
Table 2: Impact of Linker Modifications on Performance.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis, conjugation, and evaluation of ADCs employing the Val-Cit-PAB-PNP linker.
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-PNP
This protocol outlines the key steps for the chemical synthesis of the linker.
A. Synthesis of Fmoc-Val-Cit-PAB-OH Intermediate:
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH: Dissolve Fmoc-Cit-PAB-OH in dimethylformamide (DMF) and treat with piperidine (B6355638) to remove the Fmoc protecting group.[15]
-
Dipeptide Formation: React the resulting H-Cit-PAB-OH with Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-Valine) in DMF to form the dipeptide.[15]
-
Purification: Purify the Fmoc-Val-Cit-PAB-OH product by flash column chromatography.[16]
B. Activation to Fmoc-Val-Cit-PAB-PNP:
-
Reaction Setup: Dissolve the Fmoc-Val-Cit-PAB-OH intermediate in anhydrous DMF under a nitrogen atmosphere.[15]
-
Activation: Add bis(4-nitrophenyl) carbonate and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[15][17]
-
Reaction and Precipitation: Stir the reaction at room temperature. Upon completion, precipitate the product by adding diethyl ether.[15]
-
Purification and Characterization: Collect the precipitate by filtration, wash, and dry under vacuum. Confirm the identity and purity using mass spectrometry (MS) and NMR.[15][17]
Protocol 2: ADC Conjugation
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody.
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in a suitable buffer.
-
Drug-Linker Preparation: Dissolve the Val-Cit-PAB-PNP-payload construct in an organic co-solvent such as DMSO.[18]
-
Conjugation Reaction: Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired drug-to-antibody ratio (DAR).[18]
-
Quenching and Purification: Quench the reaction with an excess of N-acetylcysteine. Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregates.
Protocol 3: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to enzymatic cleavage.
-
Reagent Preparation: Prepare an assay buffer (e.g., 25 mM MES, pH 5.0) and an activation buffer containing Dithiothreitol (DTT). Reconstitute recombinant human Cathepsin B in the activation buffer.[19]
-
Reaction Setup: In a microplate, combine the ADC solution with the assay buffer.[6]
-
Initiate Reaction: Add the activated Cathepsin B solution to the ADC mixture. Typical concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.[6]
-
Incubation and Time Points: Incubate the reaction at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots and stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard).[6]
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released payload over time.[7]
Protocol 4: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC in plasma.
-
Sample Preparation: Incubate the ADC in plasma (e.g., human and mouse) at 37°C.[14]
-
Time Points: At various time points, collect aliquots and process them to precipitate plasma proteins (e.g., by adding cold acetonitrile).[11]
-
Analysis: Analyze the supernatant for the released payload using LC-MS/MS or analyze the intact ADC in the plasma samples to determine the change in the drug-to-antibody ratio (DAR) over time.[14]
-
Data Analysis: Calculate the half-life (t½) of the ADC in the plasma of each species.[14]
Mandatory Visualizations
Signaling Pathway of a Released Tubulin Inhibitor (e.g., MMAE)
Caption: Signaling pathway of MMAE released from an ADC.
Experimental Workflow for Val-Cit-PAB-PNP Linker Synthesis
Caption: Workflow for the synthesis of the Val-Cit-PAB-PNP linker.
Experimental Workflow for ADC In Vitro Evaluation
Caption: Workflow for in vitro evaluation of ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. FMoc-Val-Cit-PAB-PNP synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-Depth Technical Guide on the Core Role of the Maleimide Group in Mal-amido-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
The Mal-amido-PEG2 linker is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its utility stems from the specific and efficient reactivity of its constituent functional groups. This guide delves into the core function of the maleimide (B117702) group within this linker, providing a technical overview of its chemistry, applications, and the critical parameters governing its use.
The Chemistry of the Maleimide Group: A Highly Specific Thiol Reaction
The primary role of the maleimide group is to serve as a highly selective electrophile for covalent modification of thiol-containing molecules, most notably cysteine residues in proteins and peptides.[][2] This specificity is the cornerstone of its widespread use in creating precisely defined bioconjugates.
Mechanism of Action: The Michael Addition
The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[2][3][4] The thiol, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbons of the electron-deficient carbon-carbon double bond within the maleimide ring.[][2] This results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage.[][4] This reaction is highly efficient and can proceed under mild, physiological conditions, which is crucial for maintaining the structural integrity and biological activity of sensitive biomolecules like antibodies.[3]
Reaction Specificity and pH Dependence
The reaction of maleimides with thiols is highly pH-dependent. The optimal pH range for this conjugation is between 6.5 and 7.5.[][2] In this range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form, facilitating a rapid reaction with the maleimide. At the same time, the competing reaction with primary amines (e.g., lysine (B10760008) residues) is significantly slower. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[][2][3] Above pH 7.5, the reactivity of amines towards the maleimide increases, which can lead to undesirable side products and a heterogeneous conjugate population.[] Conversely, at pH values below 6.5, the rate of the thiol-maleimide reaction decreases due to the protonation of the thiol group.
The Role of the PEG2 Spacer
The "amido-PEG2" portion of the linker serves several important functions:
-
Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacer is hydrophilic, which helps to improve the solubility of the linker and the resulting bioconjugate in aqueous buffers.[5][6][7] This is particularly important when conjugating hydrophobic drugs or labels.
-
Spacer Arm: The PEG2 moiety acts as a flexible spacer arm, separating the conjugated molecule from the biomolecule.[5] This can reduce steric hindrance and help to preserve the biological activity of the protein or antibody.
-
Reduced Immunogenicity: PEGylation, the process of attaching PEG chains to molecules, is known to reduce the immunogenicity of therapeutic proteins.[8]
Stability of the Maleimide-Thiol Adduct
While the thioether bond formed is generally considered stable, the resulting thiosuccinimide ring can undergo two competing reactions in vivo: hydrolysis and retro-Michael reaction.[8][9][10]
Retro-Michael Reaction (Thiol Exchange)
The retro-Michael reaction is a reversible process where the thioether bond can break, leading to the dissociation of the conjugate.[9][10] The regenerated maleimide can then react with other thiol-containing molecules in the biological environment, such as glutathione (B108866) or serum albumin.[9][10] This "thiol exchange" can lead to premature release of the payload from an ADC, resulting in off-target toxicity and reduced therapeutic efficacy.[9][10] The rate of this reaction is influenced by the local microenvironment and the nature of the thiol.[9]
Hydrolysis of the Succinimide (B58015) Ring
The succinimide ring of the conjugate is susceptible to hydrolysis, which opens the ring to form a stable succinamic acid thioether.[] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable linkage.[11] The rate of hydrolysis is generally slow for N-alkyl substituted maleimides but can be accelerated by electron-withdrawing groups on the nitrogen atom or by the local protein microenvironment.[11][12]
Data Presentation
Table 1: Reaction Conditions and Efficiency of Maleimide-Thiol Conjugation
| Biomolecule | Maleimide Reagent | Molar Ratio (Maleimide:Thiol) | pH | Temperature (°C) | Reaction Time | Conjugation Efficiency (%) | Reference |
| cRGDfK peptide | maleimide-PEG-PLGA NPs | 2:1 | 7.0 | Room Temp | 30 min | 84 ± 4 | [13][14] |
| 11A4 nanobody | maleimide-PEG-PLGA NPs | 5:1 | 7.4 | Room Temp | 2 h | 58 ± 12 | [13][14] |
| Antibody | Maleimide-drug | 9.5:1 (reagent:antibody) | 7.4 | 4 | 1 h | Not specified | [10] |
Table 2: Stability of Maleimide-Thiol Conjugates
| Maleimide Derivative | Thiol | Condition | Half-life (h) | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 18 | 12.3 | [9] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 | 89.5 | [9] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | Not specified | Not specified | [9] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | Incubation with glutathione | 258 | 0.8 | [9] |
| Thiol-linked ADC (unspecified) | - | Rat serum | ~96-120 | ~50% deconjugation | [7] |
Table 3: Hydrolysis Rates of Maleimide Derivatives
| Maleimide Derivative | Condition | Half-life (h) | % Hydrolysis after 8h | Reference |
| Unprotected Nα–maleimido-Dap (mDap) | pH 7.0, 25°C | ~0.5 | 100 | [3] |
| Nγ-Boc-mDap | pH 7.0, 25°C | >8 | ~60 | [3] |
| Carboxylic acid analogue | pH 7.0, 25°C | >>8 | <10 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Protein-Maleimide Conjugation
This protocol outlines a general method for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)
-
Maleimide-functionalized molecule (e.g., Mal-amido-PEG2-drug) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA
-
Quenching solution: 100 mM L-cysteine or N-acetylcysteine in reaction buffer
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in an organic solvent like DMSO.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar excess of maleimide over thiol (typically 10-20 fold).[15] Perform the reaction at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if the maleimide is fluorescent.
-
Quenching: Add the quenching solution to a final concentration of ~1 mM to react with any unreacted maleimide groups.[5] Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography.[5]
Protocol 2: Characterization of the Conjugate by HPLC and Mass Spectrometry
A. Hydrophobic Interaction Chromatography (HIC)-HPLC for DAR Analysis HIC is a common method to determine the drug-to-antibody ratio (DAR) of ADCs.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.
-
Mobile Phase B: e.g., 20 mM sodium phosphate, 25% isopropanol, pH 7.
-
Gradient: A decreasing salt gradient is used to elute the ADC species. Proteins with higher drug loads are more hydrophobic and elute later.
-
Detection: UV detection at 280 nm. The relative peak areas of the different drug-loaded species can be used to calculate the average DAR.
B. LC-MS for Confirmation of Conjugation and Intact Mass Analysis
-
Sample Preparation: Desalt the purified conjugate into a volatile buffer (e.g., ammonium acetate).
-
Liquid Chromatography: Use a reverse-phase column suitable for proteins.
-
Mass Spectrometry: Acquire data in positive ion mode over an appropriate m/z range for the expected intact mass of the conjugate.
-
Data Analysis: Deconvolute the raw mass spectrum to determine the molecular weight of the conjugate. The mass increase compared to the unconjugated protein will confirm the successful conjugation and the number of attached molecules.
Conclusion
The maleimide group is a critical component of the Mal-amido-PEG2 linker, enabling the highly specific and efficient covalent attachment of molecules to thiols on biomolecules. Its reactivity, governed by the Michael addition mechanism, is optimal under mild, near-neutral pH conditions. While the resulting thioether bond is generally stable, the potential for retro-Michael reaction necessitates a thorough understanding of the factors influencing the stability of the thiosuccinimide linkage. Strategies to promote hydrolysis of the succinimide ring can lead to more stable bioconjugates. The Mal-amido-PEG2 linker, with its combination of a thiol-reactive maleimide and a hydrophilic PEG spacer, remains an invaluable tool in the development of targeted therapies and other advanced bioconjugates. Careful control of reaction conditions and thorough characterization of the final product are paramount to ensure the desired efficacy and safety of these complex biomolecules.
References
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 10. broadpharm.com [broadpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
The Strategic Imperative of PEG2 Spacers in Antibody-Drug Conjugate (ADC) Linker Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, the critical bridge between these two components, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, the incorporation of short polyethylene (B3416737) glycol (PEG) spacers, particularly di-ethylene glycol (PEG2), has emerged as a key strategy to overcome challenges associated with the inherent hydrophobicity of many potent payloads. This technical guide provides a comprehensive overview of the purpose and impact of PEG2 spacers in ADC linkers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Functions of PEG2 Spacers in ADC Linkers
The primary rationale for integrating a PEG2 spacer into an ADC linker is to modulate the physicochemical properties of the conjugate, thereby enhancing its therapeutic index.[1] Many highly potent cytotoxic agents are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation.[1] A PEG2 spacer addresses these challenges through several mechanisms:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG2 moiety counteracts the hydrophobicity of the payload, improving the overall water solubility of the ADC.[2] This is critical for preventing aggregation, which can compromise manufacturing, stability, efficacy, and safety.[2] By mitigating aggregation, PEG2 spacers can enable higher drug-to-antibody ratios (DAR) without sacrificing the biophysical stability of the conjugate.[3]
-
Improved Pharmacokinetics (PK): PEGylation, even with a short spacer like PEG2, can increase the hydrodynamic volume of the ADC. This "shielding" effect can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[4][5][6]
-
Optimized Drug-to-Antibody Ratio (DAR): The inclusion of a PEG2 spacer can facilitate more efficient conjugation, leading to an optimal DAR. In some cases, a PEG2 spacer has been shown to achieve a higher DAR compared to longer PEG chains, where steric hindrance may become a limiting factor.[3]
-
Reduced Immunogenicity: The PEG chain can mask the ADC from the immune system, potentially reducing the risk of eliciting an immune response against the conjugate.
Quantitative Impact of PEG Spacers on ADC Properties
The decision to incorporate a PEG spacer is data-driven. The following table summarizes the comparative effects of PEG spacers on key ADC attributes, based on findings from various preclinical studies. While specific data for PEG2 is highlighted where available, the general trends observed with short PEG chains are informative.
| Parameter | ADC without PEG Spacer | ADC with PEG2 Spacer | ADC with Longer PEG Spacer (e.g., PEG8, PEG12) | References |
| Drug-to-Antibody Ratio (DAR) | May be limited by payload hydrophobicity | Can enable higher, more optimal DAR | May sometimes result in lower DAR due to steric hindrance, but can also enable high DAR with very hydrophobic payloads | [3] |
| Aggregation (% High Molecular Weight Species) | Higher, especially with increasing DAR | Significantly reduced | Significantly reduced | [2][3] |
| In Vitro Potency (IC50) | Potency is payload-dependent | Can show improved potency compared to longer PEG spacers in some contexts | Potency is payload-dependent; may be slightly reduced due to altered internalization kinetics | [3][4] |
| Plasma Half-life (t1/2) | Shorter | Increased | Further increased with increasing chain length | [4][5] |
| Tumor Accumulation | Lower | Increased | Generally increased, with an optimal length often observed | [4][7] |
| Therapeutic Index | Narrower | Wider | Generally wider, but dependent on the balance of efficacy and toxicity | [1] |
Key Experimental Protocols
The successful development of ADCs with PEG2 spacers relies on robust and reproducible experimental methods. This section provides an overview of key protocols for the synthesis, conjugation, and evaluation of these complex biotherapeutics.
Synthesis of a Maleimide-PEG2-Valine-Citrulline-PABC-MMAE Linker-Payload
This protocol describes the synthesis of a common cleavable linker-payload construct featuring a PEG2 spacer.
Materials:
-
Maleimidocaproic acid (MC)
-
Valine-Citrulline dipeptide (Val-Cit)
-
p-Aminobenzyl alcohol (PAB-OH)
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Monomethyl auristatin E (MMAE)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard reagents for workup and purification (e.g., ethyl acetate, sodium bicarbonate, brine, magnesium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
Synthesis of Mc-Val-Cit-PAB-PNP:
-
Couple Maleimidocaproic acid (MC) to the N-terminus of the Valine-Citrulline dipeptide using DCC/NHS chemistry in DMF.
-
Purify the resulting Mc-Val-Cit-OH by silica gel chromatography.
-
Couple the purified Mc-Val-Cit-OH to p-Aminobenzyl alcohol (PAB-OH) using DCC/NHS to form Mc-Val-Cit-PAB-OH.
-
Activate the hydroxyl group of the PAB moiety by reacting Mc-Val-Cit-PAB-OH with p-nitrophenyl chloroformate in the presence of a base like DIPEA in DCM.
-
Purify the resulting Mc-Val-Cit-PAB-PNP intermediate.
-
-
Conjugation to MMAE:
-
Dissolve Mc-Val-Cit-PAB-PNP and MMAE in DMF.
-
Add DIPEA to facilitate the reaction between the activated carbonate and the secondary amine of MMAE.
-
Stir the reaction at room temperature until completion, monitoring by HPLC.
-
Purify the final product, Mc-PEG2-VC-PAB-MMAE, by preparative HPLC.
-
Antibody-Drug Conjugation via Thiol-Maleimide Chemistry
This protocol outlines the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-PEG2-linker-payload dissolved in a co-solvent like DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Reduction:
-
To the antibody solution, add a calculated molar excess of TCEP to partially reduce the interchain disulfide bonds. A typical starting point is a 2-3 fold molar excess of TCEP per antibody.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation:
-
Cool the reduced antibody solution to 4°C.
-
Add the maleimide-PEG2-linker-payload solution to the reduced antibody with gentle mixing. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Allow the reaction to proceed at 4°C for 1-2 hours or overnight.
-
-
Quenching:
-
Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload and other reagents using SEC or TFF.
-
Exchange the buffer to a formulation buffer suitable for storage.
-
Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of DAR is critical for ADC characterization.
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated hydrophobic payloads. The peak areas of the different species (DAR0, DAR2, DAR4, etc.) are used to calculate the average DAR.[8][][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most detailed information, allowing for the determination of the molecular weight of each ADC species and thus an accurate calculation of the DAR distribution and average DAR.[8][10][11]
-
UV/Vis Spectroscopy: A simpler and faster method that relies on the different absorbance maxima of the antibody (280 nm) and the payload. By using the Beer-Lambert law and the extinction coefficients of both components, the average DAR can be estimated.[8][10]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of the ADC to kill target cancer cells.[12][13][14][15]
Procedure:
-
Cell Seeding: Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC. Include a negative control (untreated cells) and a positive control (free payload).
-
Incubation: Incubate the cells for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the ADC concentration to determine the IC50 value.
In Vivo Pharmacokinetic Study
This protocol outlines a typical PK study in a rodent model.[16][17][18][19]
Animal Model: Female athymic nude mice bearing tumor xenografts of a relevant human cancer cell line.
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse.
-
Blood Sampling: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr) via retro-orbital or tail vein bleeding.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of total antibody and/or conjugated ADC in the plasma samples using a validated analytical method, typically a ligand-binding assay (ELISA) or LC-MS/MS.[11][20][21][22]
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualizing Key Processes
Understanding the complex mechanisms of ADC action and development can be facilitated by visual representations. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Signaling Pathway: ADC Internalization and Payload Release
References
- 1. lcms.cz [lcms.cz]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. books.rsc.org [books.rsc.org]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of PEG Chain Length on the Physical Properties and Bioactivity of PEGylated Chitosan/siRNA Nanoparticles in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 10. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Semi-mechanistic Multiple-Analyte Pharmacokinetic Model for an Antibody-Drug-Conjugate in Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. unmc.edu [unmc.edu]
- 19. youtube.com [youtube.com]
- 20. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PAB Self-Immolative Spacer Mechanism
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of advanced drug delivery systems, most notably in the field of antibody-drug conjugates (ADCs). Its ability to undergo a predictable and efficient electronic cascade to release a therapeutic payload upon a specific triggering event has made it an invaluable tool in targeted therapy. This guide provides a comprehensive technical overview of the PAB spacer's core mechanism, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and drug development professionals.
Core Mechanism of Action
The PAB self-immolative spacer is a critical component of sophisticated linker technologies designed for the controlled release of therapeutic agents.[1] The fundamental principle of its action lies in a two-step process initiated by a specific enzymatic cleavage event, culminating in the liberation of the active drug molecule.[2][3][4]
The most prevalent application of the PAB spacer involves its conjunction with a dipeptide sequence, such as valine-citrulline (Val-Cit), which serves as a substrate for lysosomal proteases like Cathepsin B.[5][][7] These enzymes are often upregulated in the tumor microenvironment, providing a targeted release mechanism.[4]
The process unfolds as follows:
-
Enzymatic Cleavage: Upon internalization of the ADC into a target cell, it traffics to the lysosome.[8][9][10] Within this acidic and enzyme-rich environment, Cathepsin B recognizes and cleaves the amide bond between the C-terminal amino acid of the dipeptide (e.g., citrulline) and the aniline (B41778) nitrogen of the PAB group.[2][3] This initial cleavage is the rate-limiting step and the trigger for the subsequent self-immolation process.[2]
-
1,6-Elimination Cascade: The enzymatic cleavage unmasks the aniline nitrogen of the p-aminobenzyl alcohol (PABA) moiety. This unmasking initiates a spontaneous and irreversible 1,6-electronic elimination reaction.[2][11] The free electron pair on the nitrogen atom donates electron density into the aromatic ring, leading to the fragmentation of the spacer. This cascade results in the release of the payload (often attached as a carbamate (B1207046) to the benzylic position), carbon dioxide, and an aromatic remnant.[2][3] This "self-immolative" nature ensures a clean and traceless release of the drug in its active form.[3]
Quantitative Data on PAB Spacer Performance
The stability of the linker-payload conjugate in systemic circulation and the rate of its cleavage within the target cell are critical parameters for the efficacy and safety of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can diminish the therapeutic effect.[2] The following tables summarize key quantitative data related to the performance of PAB-based linkers.
Table 1: Stability of Val-Cit-PAB Linkers in Plasma
| Linker Type | Species | Stability Metric | Result | Reference |
| Val-Cit-PABC | Human | % Intact after 6 days | High | [12][13] |
| Val-Cit-PABC | Mouse | % Intact after 4.5 days | Unstable | [1][13][14] |
| Glu-Val-Cit-PABC | Mouse | % Intact | Stable | [13] |
| m-Amide-PABC | Mouse | % Hydrolysis after 24h | 50% | [15] |
| Glutamic acid + m-Amide-PABC | Mouse | % Hydrolysis after 24h | 7% | [15] |
Note: The instability of the Val-Cit linker in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not present in human plasma. This highlights the importance of multi-species plasma stability testing.[1][13]
Table 2: Cathepsin B Cleavage Rates of Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate/Half-life | Enzyme | Notes | Reference |
| Val-Cit | Baseline (t½ ≈ 240 min in one study) | Cathepsin B | Considered the "gold standard" for Cathepsin B-cleavable linkers. | [3][16] |
| Phe-Lys | Faster than Val-Cit | Cathepsin B | Efficiently cleaved. | [16] |
| Val-Ala | Slower than Val-Cit | Cathepsin B | Slower but effective cleavage. | [] |
| Val-Cit-Gly | - | Cathepsin B / Cathepsin L | Cleavage can occur at two sites. |
Note: Direct kinetic parameters for full ADCs are not widely published. The data presented are often from model substrates and provide a comparative understanding of linker performance.[3]
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis and evaluation of ADCs incorporating PAB self-immolative spacers. The following sections provide methodologies for key experiments.
Synthesis of a Val-Cit-PAB-Payload Conjugate
This protocol outlines the general steps for the synthesis of a drug-linker construct, for example, SuO-Glu-Val-Cit-PAB-MMAE.[5]
1. Solid-Phase Peptide Synthesis (SPPS) of the Peptide-Spacer:
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling (Citrulline): Couple Fmoc-Cit-OH to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Second Amino Acid Coupling (Valine): Couple Fmoc-Val-OH to the deprotected citrulline residue.
-
PAB-OH Coupling: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide.
-
Cleavage from Resin: Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA).
2. Payload Conjugation:
-
Dissolution: Dissolve the purified peptide-spacer (e.g., Fmoc-Val-Cit-PAB-OH) and the payload (e.g., MMAE) in anhydrous DMF.
-
Coupling: Add coupling reagents such as HOBt and pyridine (B92270) and stir at room temperature.
-
Purification: Purify the product by reverse-phase HPLC.
3. Final Linker Assembly and Activation:
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus.
-
Glutamic Acid Coupling: Couple a protected glutamic acid (e.g., Fmoc-Glu(OtBu)-OH).
-
Side-Chain Deprotection: Remove the t-butyl protecting group from the glutamic acid.
-
NHS Activation: Activate the carboxylic acid of glutamic acid with N-Hydroxysuccinimide (NHS) to facilitate antibody conjugation.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict premature drug release.[2]
1. Preparation:
-
Incubate the ADC at a concentration of approximately 1.3 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Include a buffer control to assess the inherent stability of the ADC.
2. Time Points:
-
Collect aliquots at various time points, typically over seven days (e.g., Day 0, 1, 3, 7).
3. Sample Processing:
-
Isolate the ADC from the plasma samples using immunoaffinity capture, such as with Protein A/G magnetic beads.
4. Analysis:
-
Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR) at each time point.[17][18][19]
-
The supernatant can also be analyzed to quantify the amount of released payload.
5. Data Interpretation:
-
A stable ADC will exhibit minimal loss in DAR over the incubation period.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[20][21][22][23]
1. Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in a 96-well plate at a density of 1,000-10,000 cells/well.
-
Incubate overnight to allow for cell attachment.
2. ADC Treatment:
-
Add serial dilutions of the ADC to the appropriate wells.
-
Include untreated control wells.
3. Incubation:
-
Incubate the plate for 48-144 hours at 37°C with 5% CO₂.
4. MTT Addition:
-
Add MTT solution (5 mg/mL) to each well and incubate for 1-4 hours.
5. Solubilization:
-
Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) and incubate overnight in the dark.
6. Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Conclusion
The PAB self-immolative spacer is a powerful and versatile tool in the development of targeted drug delivery systems. Its predictable and efficient mechanism of drug release, triggered by specific enzymatic activity, has been instrumental in the success of numerous ADCs. A thorough understanding of its mechanism, coupled with robust quantitative analysis and well-defined experimental protocols, is paramount for the rational design and optimization of next-generation targeted therapeutics. This guide provides a foundational resource for researchers and drug developers working to harness the full potential of this elegant chemical machinery.
References
- 1. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular trafficking of new anticancer therapeutics: antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. criver.com [criver.com]
- 19. agilent.com [agilent.com]
- 20. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
The Strategic Application of p-Nitrophenyl Carbonate as a Leaving Group for Advanced Drug Conjugation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of this innovation. The efficacy and safety of these complex biomolecules are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation and facilitate the selective release of the active drug at the target site. This technical guide delves into the use of p-nitrophenyl (PNP) carbonate as a highly efficient leaving group for the conjugation of drugs, particularly in the context of creating robust and effective ADCs. We will explore the underlying chemistry, present quantitative data, provide detailed experimental protocols, and visualize the key processes involved.
The Role of p-Nitrophenyl Carbonate in Drug Conjugation
In the realm of bioconjugation, the term "PNP" in linkers such as MC-Val-Cit-PAB-PNP refers to p-nitrophenyl, which functions as an excellent leaving group. The p-nitrophenyl carbonate moiety serves as an activated ester that readily reacts with nucleophilic groups on a drug molecule, most commonly a primary or secondary amine, to form a stable carbamate (B1207046) bond. This reaction is highly efficient and proceeds under mild conditions, making it ideal for use with sensitive drug molecules.[1][2]
The general scheme for this conjugation involves the reaction of a linker activated with a p-nitrophenyl carbonate and an amine-containing drug. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the departure of the p-nitrophenoxide ion, a very stable leaving group due to the electron-withdrawing nature of the nitro group, which can delocalize the negative charge. The final product is a drug-linker conjugate with a stable carbamate linkage.
References
The Core Divide: A Technical Guide to Cleavable and Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker represents a fundamental design decision, profoundly influencing the ADC's mechanism of action, stability, potency, and overall therapeutic index. This in-depth technical guide provides a comprehensive analysis of cleavable and non-cleavable linkers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.
Mechanisms of Action: A Tale of Two Strategies
The primary distinction between cleavable and non-cleavable linkers lies in their payload release mechanisms.[1] Cleavable linkers are engineered to be labile under specific physiological conditions encountered within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers depend on the complete degradation of the antibody component for payload liberation.[1]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers incorporate chemically or enzymatically susceptible bonds that are designed to remain stable in the systemic circulation (pH ~7.4) but break upon encountering specific intracellular or tumor microenvironmental triggers.[2] This targeted release mechanism can enable a "bystander effect," where the liberated, membrane-permeable payload diffuses out of the target antigen-positive cell to kill adjacent antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors.[2][3]
There are three primary classes of cleavable linkers based on their cleavage trigger:
-
Protease-Sensitive Linkers: These linkers contain peptide sequences, most commonly the valine-citrulline (Val-Cit) dipeptide, that are substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[2]
-
pH-Sensitive Linkers: These linkers, such as those containing a hydrazone bond, are stable at physiological pH but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a significantly higher concentration of glutathione (B108866) (GSH) compared to the bloodstream.[2]
Non-Cleavable Linkers: Proteolytic Degradation for Payload Liberation
Non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[4] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody backbone is completely degraded by lysosomal proteases.[4] This mechanism generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[5] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[6]
Quantitative Data Presentation
The selection of a linker technology has a direct and measurable impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data comparing the performance of different linker types. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (pM) | Reference |
| DS-8201a | KPL-4 | HER2 | Cleavable (GGFG) | DXd | 109.7 | [7] |
| anti-HER2-DXd | KPL-4 | HER2 | Cleavable | DXd | 22.1 | [7] |
| T-DM1 | KPL-4 | HER2 | Non-cleavable (SMCC) | DM1 | 18.5 | [7] |
| Sulfatase-cleavable ADC | HER2+ cells | HER2 | Cleavable (Aryl Sulfate) | MMAE | 61 | [8] |
| Val-Ala ADC | HER2+ cells | HER2 | Cleavable (Val-Ala) | MMAE | 92 | [8] |
| Non-cleavable ADC | HER2+ cells | HER2 | Non-cleavable | MMAE | 609 | [8] |
| β-Galactosidase-cleavable ADC | HER2+ cells | HER2 | Cleavable (β-Gal) | MMAE | 8.8 | [9] |
| Val-Cit ADC | HER2+ cells | HER2 | Cleavable (Val-Cit) | MMAE | 14.3 | [9] |
| Kadcyla® (T-DM1) | HER2+ cells | HER2 | Non-cleavable (SMCC) | DM1 | 33 | [9] |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of ADCs with Different Linker Technologies
| Linker Type | Plasma Half-life | Reference |
| Hydrazone (acid-cleavable) | 2-3 days | [10] |
| Carbonate (acid-cleavable) | 1 day | [10] |
| Silyl ether (acid-cleavable) | >7 days | [10] |
| Sulfatase-cleavable | >7 days (in mouse plasma) | [8] |
| Val-Ala (protease-cleavable) | Hydrolyzed within 1 hour (in mouse plasma) | [8] |
| Val-Cit (protease-cleavable) | Hydrolyzed within 1 hour (in mouse plasma) | [8] |
Table 3: Bystander Effect of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Configuration | Co-culture System | Bystander Effect Metric | Value | Reference |
| T-vc-MMAE | N87 (HER2+) and GFP-MCF7 (HER2-) | Bystander Effect Coefficient (φBE) | 16% | [6] |
| T-DM1 (non-cleavable) | Co-culture of HER2+ and HER2- cells | Extent of bystander killing | Much lower than cleavable linker ADC | [6] |
| Disulphide linker ADC | Co-culture of CD30+ and CD30- cells | Killing of CD30- cells | Significant bystander effect | [6] |
| Thioether linker ADC | Co-culture of CD30+ and CD30- cells | Killing of CD30- cells | Minimal bystander killing | [6] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Sterile, flat-bottom 96-well cell culture plates
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC stock solution
-
Control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Remove the overnight culture medium from the plates and add the ADC dilutions and controls.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the payload to manifest (e.g., 72-120 hours).[11]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a non-linear regression curve fit.[3]
In Vitro Bystander Effect Assay (Co-culture)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line stably expressing a fluorescent protein (e.g., GFP)
-
Other materials as listed for the in vitro cytotoxicity assay
Procedure:
-
Cell Plating: Seed a co-culture of antigen-positive and GFP-expressing antigen-negative cells in 96-well plates at a defined ratio (e.g., 1:1, 1:3).
-
ADC Treatment and Incubation: Treat the co-culture with serial dilutions of the ADC and incubate for an appropriate duration.
-
Fluorescence Measurement: Measure the fluorescence intensity of the GFP-expressing antigen-negative cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of viability of the antigen-negative cells relative to untreated co-cultures and determine the IC50 value for the bystander killing effect.
In Vitro Plasma Stability Assay (LC-MS)
This assay assesses the stability of the ADC and the premature release of the payload in plasma.
Materials:
-
ADC of interest
-
Human or animal plasma
-
Incubator (37°C)
-
Immunoaffinity capture reagents (e.g., anti-human Fc antibody-coated beads)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[13]
-
Immunoaffinity Capture: At each time point, capture the ADC and any antibody-containing fragments from the plasma using anti-Fc coated magnetic beads.[14]
-
Elution and Digestion: Elute the captured proteins and, for some analyses, perform enzymatic digestion (e.g., with papain or IdeS) to separate the payload-linker from the antibody.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of intact ADC, unconjugated antibody, and free payload.[14]
-
Data Analysis: Determine the half-life of the ADC in plasma and the rate of payload deconjugation.
Lysosomal Catabolism Assay
This assay evaluates the release of the payload from the ADC in a simulated lysosomal environment.
Materials:
-
ADC of interest
-
Isolated lysosome fractions (commercially available or prepared from cell lines/tissues)
-
Lysosomal assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5-5.5)
-
Dithiothreitol (DTT) for reducing disulfide bonds (if applicable)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC with the lysosomal fraction in the appropriate assay buffer at 37°C for various time points.[15]
-
Sample Preparation: At each time point, stop the reaction (e.g., by adding a quenching solution) and process the sample to separate the released payload from the ADC.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Data Analysis: Determine the kinetics of payload release in the lysosomal environment.
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for ADC internalization and a general experimental workflow for ADC characterization.
Caption: Clathrin-mediated endocytosis pathway for ADC internalization.
Caption: Workflow for ADC characterization.
Conclusion: A Strategic Choice for Optimal Therapeutic Outcomes
The selection of a linker is a pivotal decision in the design of an ADC, with no single solution being optimal for all applications. Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may be associated with lower plasma stability and a higher risk of off-target toxicity. Non-cleavable linkers provide enhanced stability and a potentially better safety profile but lack the bystander effect, making them more suitable for homogeneous tumors with high antigen expression. A thorough understanding of the trade-offs between these two linker strategies, supported by rigorous in vitro and in vivo characterization, is essential for the development of safe and effective Antibody-Drug Conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mal-amido-PEG2-Val-Cit-PAB-PNP: A Key Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, mechanism of action, and experimental applications of Mal-amido-PEG2-Val-Cit-PAB-PNP, a crucial component in the development of cutting-edge antibody-drug conjugates (ADCs). This cleavable linker system is designed for the targeted delivery of cytotoxic payloads to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.
Core Properties and Structure
This compound is a multi-component linker that combines several key functionalities to ensure stability in circulation and precise drug release within the target cell.[1] Its structure consists of a maleimide (B117702) group for antibody conjugation, a polyethylene (B3416737) glycol (PEG) spacer for improved solubility, a cathepsin B-cleavable dipeptide, a self-immolative spacer, and a leaving group for payload attachment.[1]
The Val-Cit dipeptide is specifically designed for cleavage by cathepsin B, an enzyme that is highly expressed in the lysosomes of tumor cells.[2][3][] This enzymatic cleavage initiates a cascade that leads to the release of the active drug.[5][6]
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C39H50N8O14 | [1] |
| Molecular Weight | 854.9 g/mol | [1] |
| CAS Number | 2112738-13-1 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, DCM, and DMF | [1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [6][7] |
| Appearance | Solid powder | |
| Shipping Conditions | Ambient temperature | [1] |
Mechanism of Action: From Systemic Circulation to Intracellular Payload Release
The therapeutic efficacy of an ADC constructed with this compound hinges on a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.
Caption: Intracellular pathway of an ADC with a cleavable linker.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell, followed by internalization through receptor-mediated endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and high concentration of enzymes, particularly cathepsin B, facilitate the cleavage of the Val-Cit linker.[] This cleavage triggers a self-immolative cascade through the PAB spacer, leading to the release of the active cytotoxic drug into the cytoplasm.[5][6] The released payload can then engage its intracellular target, ultimately inducing apoptosis in the cancer cell.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in the development and evaluation of ADCs.
General Workflow for ADC Development and Evaluation
The development and preclinical assessment of an ADC using this linker typically follows a structured workflow.
Caption: A typical experimental workflow for ADC development.
Protocol for In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of drug release from an ADC in the presence of purified cathepsin B.[1]
Objective: To determine the cleavage kinetics of the Val-Cit linker within the ADC construct.
Materials:
-
ADC construct with this compound linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA)
-
HPLC system with a suitable column for separating the ADC, released drug, and linker fragments
Procedure:
-
Enzyme Activation: Pre-incubate the recombinant cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[1]
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the enzymatic reaction.[5]
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the intact ADC, the released payload, and any other cleavage products.
-
Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the dose-dependent cytotoxic effect of the ADC on cancer cell lines.[2][8]
Objective: To determine the IC50 (half-maximal inhibitory concentration) of the ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC construct
-
Isotype control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells into separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2][9]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in complete culture medium. Remove the existing medium from the wells and add the various concentrations of the ADC or control. Include untreated cells as a negative control.[8]
-
Incubation: Incubate the plates for a period that allows for ADC internalization, linker cleavage, and payload-induced cell death (typically 72-120 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2][8]
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
Concluding Remarks
This compound is a highly effective and versatile linker for the development of ADCs. Its well-defined mechanism of action, which relies on the specific enzymatic cleavage by cathepsin B within the tumor cell lysosome, provides a robust strategy for targeted drug delivery. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of ADCs constructed with this linker, from initial conjugation to in vitro efficacy assessment. A thorough understanding of the properties and experimental considerations of this linker is paramount for the successful development of the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
In-Depth Technical Guide: Molecular Weight of Mal-amido-PEG2-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of the antibody-drug conjugate (ADC) linker, Mal-amido-PEG2-Val-Cit-PAB-PNP. This cleavable linker is a critical component in the targeted delivery of cytotoxic agents to cancer cells. A comprehensive understanding of its molecular properties is essential for the accurate characterization and development of novel ADCs.
Overview of this compound
This compound is a sophisticated linker system designed for targeted drug delivery.[1][2] Its structure incorporates several key functional units:
-
Maleimide: A thiol-reactive group for covalent attachment to cysteine residues on a monoclonal antibody.
-
PEG2 Spacer: A two-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity and solubility.[3]
-
Valine-Citrulline (Val-Cit) Dipeptide: A substrate for the lysosomal enzyme Cathepsin B, enabling selective cleavage of the linker within the target cell.[3][4]
-
p-Aminobenzyl (PAB) Spacer: A self-immolative unit that ensures the efficient release of the active drug payload following dipeptide cleavage.[3]
-
p-Nitrophenyl (PNP) Carbonate: A highly reactive group for the attachment of an amine-containing drug payload, which is released as p-nitrophenol upon conjugation.[1]
Molecular Weight Determination
The molecular weight of this compound has been determined to be approximately 854.9 g/mol .[1][5] This value is consistent across various suppliers and analytical data. The molecular formula for this compound is C₃₉H₅₀N₈O₁₄ .[1][5]
Component Molecular Weight Analysis
To provide a granular understanding of the total molecular weight, the individual components of the linker are analyzed below. The final molecular weight is a result of the summation of its constituent parts, accounting for the loss of water molecules during amide bond formation.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Mal-amido-PEG2 | C₁₃H₁₈N₂O₅ | 298.30 |
| Valine (Val) | C₅H₁₁NO₂ | 117.15 |
| Citrulline (Cit) | C₆H₁₃N₃O₃ | 175.19 |
| p-Aminobenzyl alcohol (PAB) | C₇H₉NO | 123.15 |
| p-Nitrophenyl (PNP) carbonate group | C₇H₄NO₅ | 182.11 |
| Water (H₂O) molecules removed | H₂O | -18.02 (x3) |
| Total | C₃₉H₅₀N₈O₁₄ | 854.86 |
Note: The molecular weight of the Mal-amido-PEG2 moiety was calculated based on the reported molecular weight of Mal-amido-PEG2-amine (299.32 g/mol ) by subtracting the mass of the terminal amine group (NH₂). The PNP carbonate group's weight is calculated based on the p-nitrophenoxycarbonyl group that is part of the final molecule before reacting with a payload.
Experimental Protocol for Molecular Weight Verification
The determination of the molecular weight of ADC linkers like this compound is typically performed using high-resolution mass spectrometry (HRMS), most commonly with Liquid Chromatography-Mass Spectrometry (LC-MS).
Principle of LC-MS for Molecular Weight Determination
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC system separates the analyte from a complex mixture, and the MS system ionizes the analyte and measures its mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the compound.
Generalized Experimental Workflow
-
Sample Preparation:
-
Dissolve a known concentration of the this compound linker in a suitable solvent, such as a mixture of acetonitrile (B52724) and water, to a final concentration typically in the range of 1 mg/mL.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase column (e.g., C18) is commonly used for the separation of such molecules.
-
Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the percentage of an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume, usually 1-5 µL, of the prepared sample is injected into the LC system.
-
-
Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this type of molecule.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to achieve accurate mass measurements.
-
Data Acquisition: The mass spectrometer is set to acquire data in full scan mode over a relevant m/z range to detect the protonated molecule [M+H]⁺.
-
-
Data Analysis:
-
The acquired mass spectrum will show a peak corresponding to the [M+H]⁺ ion of the linker.
-
The molecular weight is calculated from the measured m/z value of this peak. Deconvolution software is often used to determine the neutral mass from the observed charge states.
-
Visualizations
Assembly of this compound
The following diagram illustrates the conceptual assembly of the this compound linker from its primary building blocks.
Caption: Conceptual assembly of the this compound linker.
Experimental Workflow for Molecular Weight Determination
This diagram outlines the key steps in the experimental determination of the linker's molecular weight using LC-MS.
Caption: Workflow for molecular weight determination of the linker via LC-MS.
References
Solubility Profile of Mal-amido-PEG2-Val-Cit-PAB-PNP in DMSO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Mal-amido-PEG2-Val-Cit-PAB-PNP in dimethyl sulfoxide (B87167) (DMSO), a critical parameter for the successful development of antibody-drug conjugates (ADCs). This document outlines quantitative solubility data, detailed experimental protocols for dissolution, and the structural context of this linker's components.
Core Concepts: Understanding the this compound Linker
This compound is a cleavable ADC linker designed for conjugating cytotoxic drugs to antibodies.[1][2][3] Its multi-component structure facilitates stable drug transport in circulation and controlled release of the payload within target cells.
dot
Caption: Structural components and their functions within the this compound linker.
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported by multiple suppliers. The following table summarizes the available quantitative data.
| Supplier | Reported Solubility in DMSO | Molar Concentration (mM) | Notes |
| MedchemExpress | 100 mg/mL | 116.98 mM | Requires ultrasonic treatment. The use of new, anhydrous DMSO is recommended.[1] |
| BroadPharm | Soluble | - | Also soluble in DCM and DMF.[2] |
| Creative Biolabs | Soluble | - | Also soluble in DCM and DMF.[4] |
| LabSolutions | Soluble | - | Also soluble in DCM and DMF.[5] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol is based on the supplier's recommendation for achieving high solubility and ensuring the stability of the compound.[1]
Materials:
-
This compound powder
-
Anhydrous/newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Aliquoting: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation. Weigh the desired amount of the compound in a sterile tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock solution, add 1 mL of DMSO to 100 mg of the compound).
-
Initial Mixing: Briefly vortex the mixture to disperse the powder.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate the solution until the compound is fully dissolved. Visual inspection should confirm the absence of any particulate matter. The duration of sonication may vary, but short bursts are recommended to avoid excessive heating.
-
Storage: Once fully dissolved, the stock solution should be stored under appropriate conditions. For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advised.[1] Avoid repeated freeze-thaw cycles.
dot
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Dilution of DMSO Stock Solution for In Vitro Assays
When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity.
Procedure:
-
Thawing: Thaw the frozen DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium. It is recommended to do this in a stepwise manner to prevent precipitation of the compound.
-
Final Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%, to avoid affecting cell viability.[6] A vehicle control (medium with the same final DMSO concentration) should be included in the experiment.
Important Considerations
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. The presence of water can significantly impact the solubility of many compounds.[1] It is imperative to use anhydrous or newly opened DMSO for preparing stock solutions.
-
Compound Stability: While stock solutions in DMSO are generally stable when stored correctly, it is good practice to prepare fresh dilutions for experiments. Avoid repeated freeze-thaw cycles which can lead to degradation.
-
Safety: Handle this compound and DMSO in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Review the Safety Data Sheet (SDS) before use.
References
A Technical Guide to the Storage and Handling of Mal-amido-PEG2-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the optimal storage conditions, stability, and handling of the antibody-drug conjugate (ADC) linker, Mal-amido-PEG2-Val-Cit-PAB-PNP. Adherence to these guidelines is critical for preserving the chemical integrity and functionality of this complex molecule, ensuring reliable and reproducible results in research and drug development applications.
Core Storage Recommendations
This compound is a multi-component linker sensitive to temperature, moisture, and pH. Proper storage is paramount to prevent degradation of its reactive moieties: the maleimide (B117702), the enzyme-cleavable Val-Cit dipeptide, and the p-nitrophenyl (PNP) carbonate group.
Storage Conditions for Solid Form and Solutions
For optimal stability, the lyophilized powder and dissolved solutions of this compound should be stored under the conditions outlined in the table below. These recommendations are compiled from various supplier data sheets and general guidelines for ADC linker storage.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid (Lyophilized Powder) | -20°C | Up to 3 years | Store under an inert atmosphere (e.g., argon or nitrogen). Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvent. |
Shipping Conditions: This product is typically shipped at ambient temperatures for short durations. Upon receipt, it should be immediately stored at the recommended -20°C.
Stability and Degradation Pathways
The chemical stability of this compound is influenced by its key functional groups. Understanding the potential degradation pathways is crucial for troubleshooting and for the design of robust experimental and storage protocols.
The primary modes of degradation are:
-
Hydrolysis of the Maleimide Ring : The maleimide group is susceptible to hydrolysis, particularly at neutral to alkaline pH. This reaction opens the maleimide ring, rendering it unable to react with thiol groups on cysteine residues of an antibody.
-
Retro-Michael Reaction of the Thiosuccinimide Adduct : Once conjugated to a thiol-containing molecule (like an antibody), the resulting thiosuccinimide linkage can undergo a retro-Michael reaction. This is a common cause of drug deconjugation from ADCs in vivo. The stability of this linkage is often influenced by the local microenvironment on the protein.
-
Enzymatic Cleavage of the Val-Cit Linker : The valine-citrulline dipeptide is designed to be cleaved by the lysosomal enzyme Cathepsin B, which is the intended mechanism for payload release within target cells.[] However, premature cleavage by other proteases or esterases can occur, particularly in certain preclinical models (e.g., mouse plasma is known to contain carboxylesterases that can cleave this linker).[2]
-
Hydrolysis of the p-Nitrophenyl (PNP) Carbonate : The PNP group is a highly activated leaving group designed for reaction with amine functionalities on a payload molecule. It is susceptible to hydrolysis, which would prevent the conjugation of the payload.
The following diagram illustrates the key degradation pathways for the this compound linker.
Experimental Protocols for Stability Assessment
The stability of this compound and its conjugates is typically assessed using chromatographic and mass spectrometric methods. Forced degradation studies are often employed to accelerate the identification of potential degradation products and pathways.
Forced Degradation Study Protocol
A forced degradation study intentionally exposes the linker to harsh conditions to predict its long-term stability and to identify degradation products.
Objective: To identify potential degradation pathways and products of the linker under stress conditions.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the linker solution. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to the linker solution. Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Oxidation: Add 3% H₂O₂ to the linker solution. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Incubate the solid linker powder and a solution of the linker at 70°C for 24, 48, and 72 hours.
-
Photostability: Expose the solid linker powder and a solution of the linker to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At each time point, neutralize the acid and base-stressed samples. Analyze all samples by a stability-indicating HPLC-MS method (see Protocol 3.2).
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and characterize any new peaks (degradation products) using mass spectrometry. Calculate the percentage of degradation.
The following diagram outlines the workflow for a forced degradation study.
Stability-Indicating HPLC-MS Method
This method is designed to separate the intact linker from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass analysis.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm and 280 nm.
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 1500.
-
Data Acquisition: Full scan for identification of unknowns, with targeted MS/MS for structural elucidation of degradation products.
This guide provides a foundational understanding of the storage, stability, and analytical assessment of this compound. For specific applications, it is recommended to perform in-house stability studies to ensure the integrity of the linker under your unique experimental conditions.
References
Methodological & Application
Application Notes and Protocols for Mal-amido-PEG2-Val-Cit-PAB-PNP ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1][2] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity and improving overall efficacy.[2] The design and synthesis of a stable and effective ADC hinge on three core components: the antibody, the cytotoxic payload, and the linker that connects them.[1]
This document provides a detailed protocol for the conjugation of a cytotoxic payload to a monoclonal antibody using the Mal-amido-PEG2-Val-Cit-PAB-PNP linker. This specific linker is a sophisticated system designed for controlled drug release within the target cell. It features:
-
A Maleimide (B117702) group for covalent attachment to thiol groups on the antibody.[3]
-
A hydrophilic PEG2 spacer to improve solubility and pharmacokinetic properties.[3]
-
A Valine-Citrulline (Val-Cit) dipeptide that is specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5]
-
A p-aminobenzyl (PAB) self-immolative spacer that releases the payload upon cleavage of the Val-Cit linker.[3]
-
A p-nitrophenyl (PNP) carbonate group, which acts as a highly activated leaving group for efficient conjugation of an amine-containing cytotoxic drug to the linker.[3][4]
These application notes will guide researchers through the key stages of ADC development using this linker: payload attachment to the linker, antibody preparation, conjugation of the drug-linker to the antibody, and subsequent purification and characterization of the final ADC product.
Mechanism of Action and Experimental Workflow
The overall process involves a two-part conjugation strategy followed by purification and analysis. First, the amine-containing cytotoxic payload is attached to the PNP-activated linker. Second, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups, which then react with the maleimide group of the drug-linker construct.
Payload Release Mechanism
The Val-Cit linker is designed to be stable in systemic circulation but is cleaved by the lysosomal enzyme Cathepsin B upon internalization of the ADC into the target cancer cell.[5] Following enzymatic cleavage, the PAB spacer self-immolates, releasing the unmodified active payload to exert its cytotoxic effect.
Caption: Mechanism of ADC internalization and payload release.
Experimental Workflow Overview
The following diagram outlines the complete workflow from payload attachment to the final, characterized ADC.
Caption: Overall experimental workflow for ADC synthesis.
Experimental Protocols
Protocol 1: Payload Attachment to this compound Linker
This protocol describes the reaction of an amine-containing cytotoxic payload with the PNP-activated linker.
Materials:
-
This compound linker
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve the this compound linker (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction:
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (linker) is consumed. This typically takes 2-18 hours.[6]
-
-
Purification:
-
Once the reaction is complete, purify the maleimide-activated drug-linker by RP-HPLC to remove excess reagents and byproducts.
-
Lyophilize the purified fractions to obtain the final drug-linker construct.
-
| Parameter | Value/Condition | Purpose |
| Reactants | ||
| This compound | 1.2 equivalents | Molar excess to drive the reaction to completion. |
| Amine-Payload | 1.0 equivalent | Limiting reagent. |
| Base (DIPEA) | 2.0 - 3.0 equivalents | Acts as a non-nucleophilic base to facilitate the reaction.[6] |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants.[6] |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient.[6] |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS for completion.[6] |
Protocol 2: Antibody Preparation (Partial Reduction)
This protocol details the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent for this purpose.[7]
Materials:
-
Monoclonal antibody (mAb)
-
Reduction Buffer (e.g., 50 mM Sodium Borate, 50 mM NaCl, 5 mM EDTA, pH 8.5 or PBS with 1-2 mM EDTA, pH 7.4)[8][9]
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Desalting column (e.g., Sephadex G-25) or centrifugal filter unit (10 kDa MWCO)[10][11]
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the chosen Reduction Buffer.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP-HCl (e.g., 10 mM) in the Reduction Buffer.[8]
-
Add the TCEP solution to the antibody solution. The molar ratio of TCEP to antibody is critical for controlling the degree of reduction and, ultimately, the Drug-to-Antibody Ratio (DAR). A starting point is a 5-10 fold molar excess of TCEP.[12]
-
Incubate the reaction at room temperature or 30-37°C for 30 minutes to 2 hours.[9][11] The extent of reduction can be controlled by varying the TCEP concentration, temperature, and incubation time.[13]
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess TCEP using a pre-equilibrated desalting column or by buffer exchange with a centrifugal filter unit.[10][11] This step is crucial to prevent re-oxidation of the thiols and to stop the reduction reaction. The exchange buffer should be a conjugation buffer (see Protocol 3).
-
| Parameter | Value/Condition | Purpose |
| Antibody Concentration | 5-10 mg/mL | Optimal range for efficient reaction. |
| Reduction Buffer | PBS or Borate buffer with EDTA, pH 7.4-8.5 | Maintains protein stability; EDTA chelates metal ions that can catalyze thiol oxidation.[8][9] |
| Reducing Agent | TCEP-HCl | Odorless and effective reducing agent.[14] |
| TCEP:Antibody Molar Ratio | 5-10x (optimize as needed) | Controls the number of disulfide bonds reduced, influencing the final DAR.[12] |
| Temperature | Room Temperature (20-25°C) or 30-37°C | Higher temperatures can increase the rate of reduction.[9][11] |
| Reaction Time | 30 minutes - 2 hours | Adjust to achieve the desired level of reduction.[9][11] |
Protocol 3: ADC Conjugation
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced, thiol-activated antibody.
Materials:
-
Reduced antibody in Conjugation Buffer
-
Maleimide-activated drug-linker (from Protocol 1)
-
Conjugation Buffer (e.g., PBS with 1-2 mM EDTA, pH 7.0-7.5)[15]
-
Co-solvent (e.g., DMSO or DMF)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
Prepare Drug-Linker Solution:
-
Dissolve the maleimide-activated drug-linker in a co-solvent like DMSO to a high concentration (e.g., 10 mM).[11]
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the reduced antibody solution. A 5-20 fold molar excess of the drug-linker over the antibody is a typical starting point.[16] The final concentration of the co-solvent should generally be kept below 10% (v/v) to avoid antibody denaturation.
-
Gently agitate the reaction mixture and incubate at room temperature for 2 hours or overnight at 4°C, protected from light.[12][16]
-
-
Quenching:
-
After the incubation period, quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
| Parameter | Value/Condition | Purpose |
| Reactants | ||
| Thiol-activated Antibody | 1.0 equivalent | |
| Maleimide-activated Drug-Linker | 5 - 20 equivalents | Molar excess drives conjugation to the available thiols.[16] |
| Reaction Conditions | ||
| Conjugation Buffer | PBS with EDTA, pH 7.0-7.5 | Optimal pH for the maleimide-thiol reaction.[15] |
| Co-solvent | <10% DMSO or DMF | To aid drug-linker solubility. |
| Temperature | Room Temperature (20-25°C) or 4°C | Milder temperature for longer incubations to preserve antibody integrity.[16] |
| Reaction Time | 2 hours - overnight | Allow sufficient time for the conjugation reaction to complete.[12][16] |
Purification and Characterization
Protocol 4: ADC Purification
Purification is critical to remove unconjugated drug-linker, residual solvents, and any protein aggregates formed during the conjugation process.[17] Size Exclusion Chromatography (SEC) is a widely used method for this purpose.[]
Materials:
-
Crude ADC solution
-
SEC column (e.g., Sephadex G-25 or a pre-packed column suitable for proteins)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of degassed Purification Buffer.
-
Sample Loading: Load the crude ADC reaction mixture onto the column.
-
Elution: Elute the sample with the Purification Buffer. The ADC, being a large molecule, will elute first, while smaller molecules like the unconjugated drug-linker and quenching reagents will be retained longer.[]
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified ADC monomer and concentrate if necessary using a centrifugal filter unit.
Protocol 5: ADC Characterization - Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[19] It can be determined using several methods, including UV-Vis Spectroscopy and Hydrophobic Interaction Chromatography (HIC).
A. DAR Determination by UV-Vis Spectroscopy
This is a simple and rapid method, provided the drug and antibody have distinct absorbance maxima.[][21]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for the payload (Aλmax).
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients (ε).
-
The average DAR is calculated using the following formula:
DAR = [Molar concentration of Payload] / [Molar concentration of Antibody]
B. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules, as the payload typically increases the overall hydrophobicity of the antibody.[22][23] This allows for the determination of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
Procedure:
-
Sample Preparation: Dilute the purified ADC in the HIC mobile phase A (high salt buffer, e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Chromatography:
-
Inject the sample onto a HIC column.
-
Elute with a gradient of decreasing salt concentration (from mobile phase A to mobile phase B, a low salt buffer).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Peaks will elute in order of increasing hydrophobicity (and thus, increasing DAR). The unconjugated antibody (DAR0) will elute first, followed by DAR2, DAR4, etc.
-
Integrate the peak areas for each species.
-
The average DAR is calculated as a weighted average:
Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
| Characterization Method | Principle | Information Obtained |
| UV-Vis Spectroscopy | Differential absorbance of antibody (at 280 nm) and payload (at λmax).[] | Average DAR. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity, which increases with drug load.[22] | Average DAR and distribution of DAR species (DAR0, DAR2, etc.). |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Purity and assessment of aggregation. |
| Mass Spectrometry (MS) | Precise mass measurement. | Confirms conjugation and provides exact mass of different DAR species. |
Conclusion
The this compound linker offers a robust and clinically relevant strategy for the development of advanced Antibody-Drug Conjugates. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of ADCs using this technology. Successful ADC development requires careful optimization of each step, particularly the antibody reduction and conjugation reactions, to achieve a desirable and consistent Drug-to-Antibody Ratio. The analytical methods described are essential for ensuring the quality, purity, and potency of the final ADC product, paving the way for further preclinical and clinical evaluation.
References
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 4. MC-Val-Cit-PAB-PNP, ADC linker, 159857-81-5 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. broadpharm.com [broadpharm.com]
- 10. dynamic-biosensors.com [dynamic-biosensors.com]
- 11. broadpharm.com [broadpharm.com]
- 12. biotium.com [biotium.com]
- 13. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. goldbio.com [goldbio.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 17. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. pharmiweb.com [pharmiweb.com]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Mal-amido-PEG2-Val-Cit-PAB-PNP Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mal-amido-PEG2-Val-Cit-PAB-PNP linker is a sophisticated chemical entity integral to the design of modern Antibody-Drug Conjugates (ADCs). This cleavable linker system is engineered for stability in systemic circulation and for the specific release of a cytotoxic payload within the target cancer cell. Its multi-component structure, featuring a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG2 spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) active ester for drug attachment, offers a robust platform for the development of targeted cancer therapeutics.[1][2][3]
These application notes provide a comprehensive guide to the use of the this compound linker, including its mechanism of action, detailed experimental protocols for ADC synthesis and characterization, and representative data for the evaluation of ADC efficacy.
Mechanism of Action
The therapeutic efficacy of an ADC constructed with the this compound linker is predicated on a sequence of well-defined molecular events.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, minimizing premature drug release and off-target toxicity. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular organelle rich in hydrolytic enzymes.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B, a protease often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide bond of the linker.[4]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit moiety initiates a cascade of electronic rearrangements within the PAB spacer, leading to its self-immolation and the subsequent release of the active cytotoxic payload into the cytoplasm of the cancer cell.
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and evaluation of an ADC using the this compound linker.
Protocol 1: Preparation of the Drug-Linker Construct
This initial step involves the conjugation of the cytotoxic payload to the this compound linker. The example provided here uses Monomethyl Auristatin E (MMAE) as the payload.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound (1.2 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the Mal-amido-PEG2-Val-Cit-PAB-MMAE construct as a solid.
Protocol 2: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody (mAb) to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0-7.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Exchange the antibody into the reaction buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP by passing the solution through a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced antibody and the number of free thiols using established methods (e.g., Ellman's reagent).
Protocol 3: ADC Conjugation
This protocol details the conjugation of the drug-linker construct to the reduced antibody.
Materials:
-
Reduced monoclonal antibody from Protocol 2
-
Mal-amido-PEG2-Val-Cit-PAB-MMAE from Protocol 1
-
Organic co-solvent (e.g., DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the Mal-amido-PEG2-Val-Cit-PAB-MMAE in a minimal amount of DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. The molar excess of the drug-linker should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR), typically a 5-10 fold molar excess.
-
Gently mix the reaction and incubate at 4°C or room temperature for 1-4 hours in the dark.
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography.
-
Characterize the purified ADC for DAR, purity, and aggregation.
Protocol 4: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): This is a common method for determining the DAR distribution. The hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules, allowing for the separation of species with different DARs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to determine the mass of the intact ADC and its subunits (light and heavy chains), from which the DAR can be calculated.[5]
Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates, which can affect efficacy and safety.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol is to determine the potency of the ADC in killing target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and the unconjugated antibody.
-
Treat the cells with the ADC and controls for 72-96 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Data Presentation
The following tables provide representative quantitative data for an ADC synthesized with a Val-Cit-PAB-MMAE linker system. Note: These values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.
Table 1: ADC Characterization
| Parameter | Method | Typical Value |
| Average DAR | HIC, LC-MS | 3.5 - 4.5 |
| Monomer Purity | SEC | >95% |
| Aggregation | SEC | <5% |
| Endotoxin Level | LAL Assay | <0.5 EU/mg |
Table 2: In Vitro Cytotoxicity
| Cell Line | Antigen Expression | ADC IC50 (ng/mL) | Unconjugated Antibody IC50 |
| SK-BR-3 | High | 10 - 50 | >10,000 |
| BT-474 | High | 15 - 60 | >10,000 |
| MDA-MB-468 | Negative | >10,000 | >10,000 |
Table 3: In Vivo Stability (Illustrative)
| Species | Assay | Half-life (days) |
| Mouse | Plasma Stability | ~2-4 |
| Cynomolgus Monkey | Plasma Stability | ~5-7 |
| Human | Plasma Stability | ~7-10 |
Note on In Vivo Stability: The Val-Cit linker can show instability in mouse plasma due to cleavage by carboxylesterase 1c, which is not present in human plasma.[6] This should be considered when interpreting preclinical data from murine models.
Signaling Pathways and Logical Relationships
The decision to use a cleavable linker like this compound is based on several factors related to the target antigen and the tumor microenvironment.
Conclusion
The this compound linker provides a versatile and effective platform for the development of ADCs. Its cleavable design allows for targeted payload release, potentially enhancing the therapeutic window of the ADC. The inclusion of a PEG2 spacer can improve the physicochemical properties of the ADC, such as solubility and stability.[1][4][] Careful optimization of the conjugation process and thorough characterization of the resulting ADC are crucial for successful preclinical and clinical development. These application notes and protocols offer a foundational guide for researchers and scientists working to harness the potential of this advanced linker technology in the fight against cancer.
References
Application Notes and Protocols for the Conjugation of MMAE with Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. This powerful combination allows for the selective delivery of the cytotoxic payload to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that functions as a tubulin inhibitor, leading to cell cycle arrest and apoptosis.[1][2] Due to its extreme potency, MMAE is not suitable for systemic administration as a standalone drug.[2]
The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker is a critical component of many successful ADCs. This linker is designed to be stable in the systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3] The p-nitrophenyl (PNP) group serves as an activated carbonate for reaction with the primary amine of MMAE to form the drug-linker conjugate. This document provides a detailed protocol for the synthesis of the MC-Val-Cit-PAB-MMAE drug-linker and its subsequent conjugation to a monoclonal antibody via cysteine residues.
Experimental Protocols
Part 1: Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker
This protocol describes the synthesis of the maleimide-containing drug-linker, which is then used for conjugation to the reduced antibody.
Materials:
-
Fmoc-Val-Cit-PAB-PNP
-
Monomethyl auristatin E (MMAE)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF)
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-OSu)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Reaction of Fmoc-Val-Cit-PAB-PNP with MMAE:
-
Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in a mixture of anhydrous DMF and dry pyridine (e.g., 4:1 v/v).[4]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by HPLC.
-
Upon completion, purify the crude product (Fmoc-Val-Cit-PAB-MMAE) by semi-preparative HPLC.[4]
-
Lyophilize the purified product to obtain a solid.
-
-
Fmoc Deprotection:
-
Dissolve the Fmoc-Val-Cit-PAB-MMAE in DMF.
-
Add piperidine (e.g., 20 equivalents) to the solution and stir at room temperature for approximately 30 minutes to remove the Fmoc protecting group.[5]
-
Purify the resulting NH₂-Val-Cit-PAB-MMAE by reverse-phase HPLC.
-
-
Coupling with Maleimide (B117702) Moiety:
-
React the purified NH₂-Val-Cit-PAB-MMAE with MC-OSu to introduce the maleimide group for antibody conjugation.
-
This final step can be optimized by generating the activated maleimide ester in situ.[3]
-
Purify the final product, MC-Val-Cit-PAB-MMAE, by HPLC to ensure high purity for the subsequent conjugation step.
-
Part 2: Cysteine-Based Antibody-Drug Conjugation
This protocol outlines the steps for conjugating the MC-Val-Cit-PAB-MMAE drug-linker to a monoclonal antibody via the sulfhydryl groups of cysteine residues. This is achieved by first partially reducing the interchain disulfide bonds of the antibody.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 5-10 mg/mL
-
Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
MC-Val-Cit-PAB-MMAE drug-linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Reagent: N-acetylcysteine
-
Purification System: Size Exclusion Chromatography (SEC)
-
Storage Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the reaction buffer.
-
Add a freshly prepared solution of the reducing agent (TCEP or DTT) to the antibody solution. The molar excess of the reducing agent will determine the extent of disulfide bond reduction and, consequently, the drug-to-antibody ratio (DAR).[6] A typical starting point is a 2-5 molar excess of the reducing agent per antibody.
-
Incubate the reaction mixture at 37°C for 60-90 minutes.[6] The incubation time and temperature can be optimized to achieve the desired level of reduction.
-
Cool the reaction mixture on ice to slow down the reduction process. The reduced antibody should be used immediately in the next step.
-
-
Conjugation Reaction:
-
Dissolve the MC-Val-Cit-PAB-MMAE drug-linker in a minimal amount of DMSO to prepare a stock solution.
-
Add the drug-linker stock solution to the reduced antibody solution. A molar excess of the drug-linker (typically 5-10 fold over the generated thiol groups) is recommended for efficient conjugation.[6] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[6] It is advisable to perform this step in the dark to protect light-sensitive components.
-
After the incubation period, quench the reaction by adding a molar excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
-
Purification of the Antibody-Drug Conjugate:
-
Purify the crude ADC mixture using Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated drug-linker, quenching reagent, and other small molecules.[6]
-
The SEC column should be equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified ADC.
-
The purified ADC should be stored under appropriate conditions, typically at -80°C for long-term storage.[7]
-
Quantitative Data
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC that significantly influences its efficacy and safety. The DAR can be controlled by modulating the conditions of the antibody reduction step.
| DTT Concentration (mM) | Approximate Number of Thiols per Antibody |
| 0.1 | 0.4 |
| 1 | 1.2 |
| 5 | 5.4 |
| 10 | 7.0 |
| 20 | 8.0 |
| 50 | 8.0 |
| 100 | 8.0 |
| Table 1: Effect of DTT concentration on the number of free thiols generated per antibody after incubation at 37°C for 30 minutes.[6][8] This data demonstrates that increasing the concentration of the reducing agent leads to a higher number of available thiol groups for conjugation, up to a saturation point of approximately 8, which corresponds to the reduction of all four interchain disulfide bonds in a typical IgG1 antibody.[7] |
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the purified ADC is essential to ensure its quality, consistency, and desired therapeutic properties.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, HIC can effectively separate ADC species with different numbers of conjugated drugs.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm.[9]
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% (v/v) Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with a mixture of Mobile Phase A and B.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B).
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Peak Area of all DAR species) , where 'n' is the number of conjugated drugs for each species.
-
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution and is the standard method for quantifying aggregates and fragments in biotherapeutic products.
Protocol:
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: Agilent AdvanceBio SEC 300 Å, 4.6 x 150 mm, 2.7 µm.
-
Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, 10% (v/v) Isopropanol, pH 6.8.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the ADC sample (e.g., 1 mg/mL, 40 µL).
-
Elute the sample isocratically.
-
Analyze the chromatogram for the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
-
DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a denaturing technique that can be used to determine the DAR of reduced ADCs. The light and heavy chains of the antibody are separated based on their hydrophobicity, which is altered by the conjugation of MMAE.
Protocol:
-
Sample Preparation: Reduce the ADC sample by treating it with DTT in a denaturing buffer (e.g., 8 M guanidine (B92328) HCl) and incubating at an elevated temperature (e.g., 80°C for 10 minutes).
-
Instrumentation: HPLC system with a UV detector.
-
Column: Agilent AdvanceBio RP-mAb Diphenyl, 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 70°C.
-
Detection: UV absorbance at 280 nm.
-
Procedure:
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., 30% to 48% over 22 minutes).
-
Quantify the relative amounts of unconjugated and conjugated light and heavy chains to calculate the average DAR.
-
Visualizations
Figure 1: Experimental workflow for the synthesis and characterization of an MMAE-based ADC.
Figure 2: Signaling pathway of an MMAE-based antibody-drug conjugate.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. explorationpub.com [explorationpub.com]
Synthesis of Antibody-Drug Conjugates Using Mal-amido-PEG2 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the high specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic drug. The linker molecule that connects the antibody and the drug is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.[1] The Mal-amido-PEG2 linker is a heterobifunctional linker that has gained prominence in ADC development. Its maleimide (B117702) group enables the site-specific conjugation to thiol groups, typically on cysteine residues of the antibody, while the other end of the linker can be modified to react with a functional group on the cytotoxic payload.[1][2] The short polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve its solubility, reduce aggregation, and decrease immunogenicity.[2][3]
These application notes provide a comprehensive guide to the synthesis and characterization of ADCs using the Mal-amido-PEG2 linker. Detailed protocols for antibody reduction, drug-linker activation, conjugation, and purification are provided, along with methods for determining the critical quality attribute of Drug-to-Antibody Ratio (DAR).
Principle of ADC Synthesis with Mal-amido-PEG2 Linker
The synthesis of an ADC using a Mal-amido-PEG2 linker is a multi-step process that relies on the principles of bioconjugation chemistry. The overall workflow can be summarized as follows:
-
Antibody Modification (Reduction): The interchain disulfide bonds within the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. This step is crucial for controlling the number of available conjugation sites and, consequently, the final Drug-to-Antibody Ratio (DAR).[4][5] Common reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[4][6]
-
Drug-Linker Preparation: The Mal-amido-PEG2 linker is first activated and conjugated to the cytotoxic drug. The specific chemistry depends on the functional group available on the drug molecule. For instance, a Mal-amido-PEG2-acid linker can be coupled to an amine-containing drug using carbodiimide (B86325) chemistry, while a Mal-amido-PEG2-NHS ester readily reacts with primary amines on the drug.[3][7]
-
Conjugation: The maleimide group of the drug-linker construct reacts specifically with the free thiol groups on the reduced antibody via a Michael addition reaction, forming a stable thioether bond.[][]
-
Purification and Characterization: The resulting ADC is purified to remove unreacted drug-linker, unconjugated antibody, and other impurities. The purified ADC is then characterized to determine its DAR, purity, and aggregation state.
Experimental Protocols
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation. The extent of reduction can be controlled by varying the molar excess of the reducing agent, reaction temperature, and incubation time.[5]
Materials:
-
Monoclonal Antibody (mAb) solution (e.g., 10 mg/mL in PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)
-
Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.4)
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution to a final concentration of 5-10 mg/mL in the Reduction Buffer.
-
Add the desired molar excess of TCEP or DTT to the antibody solution. A typical starting point is a 5-10 fold molar excess of reducing agent over the antibody.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically for each antibody.
-
Immediately after incubation, remove the excess reducing agent using a pre-equilibrated desalting column with the Reduction Buffer.
-
Determine the concentration of the reduced antibody using UV absorbance at 280 nm.
-
Quantify the number of free thiol groups using Ellman's reagent (DTNB) to confirm successful reduction.
Table 1: Representative Conditions for Antibody Reduction
| Parameter | Condition 1 (Low DAR) | Condition 2 (Medium DAR) | Condition 3 (High DAR) |
| Reducing Agent | TCEP | TCEP | TCEP |
| Molar Excess (TCEP:mAb) | 2.5-fold | 5-fold | 10-fold |
| Temperature (°C) | 25 | 37 | 37 |
| Incubation Time (min) | 60 | 45 | 30 |
| Expected Thiol/Ab Ratio | 2-4 | 4-6 | 6-8 |
Note: These are illustrative examples. Optimal conditions must be determined for each specific antibody.
Protocol 2: Conjugation of Maleimide-Activated Drug-Linker to Reduced Antibody
This protocol details the conjugation of a pre-formed Mal-amido-PEG2-Drug construct to the thiolated antibody.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Mal-amido-PEG2-Drug stock solution (e.g., 10 mM in DMSO)
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M N-acetylcysteine in water)
Procedure:
-
Adjust the concentration of the reduced antibody to 2-5 mg/mL with the Conjugation Buffer.
-
Add the Mal-amido-PEG2-Drug stock solution to the antibody solution to achieve the desired molar excess (typically 1.2 to 1.5-fold molar excess of drug-linker per free thiol).
-
Allow the conjugation reaction to proceed at room temperature for 1-2 hours or at 4°C overnight, protected from light.
-
Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the drug-linker and incubate for 20 minutes.
-
Proceed immediately to the purification step.
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, which can be highly toxic, and other impurities.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) system and column
-
Hydrophobic Interaction Chromatography (HIC) system and column (for DAR determination and purification)
Procedure:
-
Size Exclusion Chromatography (SEC):
-
Equilibrate the SEC column with Purification Buffer.
-
Load the crude ADC mixture onto the column.
-
Elute the ADC with the Purification Buffer. The ADC will elute as the high molecular weight peak, separated from the smaller, unconjugated drug-linker molecules.
-
Collect the fractions containing the purified ADC.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC can also be used for purification, particularly for separating ADC species with different DARs.
-
The crude ADC is loaded onto the HIC column in a high salt buffer and eluted with a decreasing salt gradient.
-
Protocol 4: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination by RP-HPLC:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common method to determine the average DAR.[10]
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the reduced sample by RP-HPLC. The chromatogram will show peaks corresponding to the unconjugated light and heavy chains, as well as chains conjugated with one or more drug-linker molecules.
-
The average DAR is calculated based on the weighted average of the peak areas of the different species.[11]
Table 2: Example Data from RP-HPLC Analysis for DAR Calculation
| Chain | Drug Molecules Attached | Peak Area (%) | Weighted Peak Area |
| Light Chain | 0 | 30 | 0 |
| Light Chain | 1 | 70 | 70 |
| Heavy Chain | 0 | 10 | 0 |
| Heavy Chain | 1 | 40 | 40 |
| Heavy Chain | 2 | 50 | 100 |
| Total Weighted Peak Area | 210 | ||
| Average DAR | 4.2 |
Note: The average DAR is calculated using the formula: DAR = (Σ (Weighted Peak Area of Light Chain) + Σ (Weighted Peak Area of Heavy Chain)) / 100. This is a simplified example; actual calculations may be more complex.
2. Purity and Aggregation Analysis by SEC:
Size Exclusion Chromatography is used to assess the purity of the ADC and to quantify the level of aggregation.
3. Mass Spectrometry (MS):
Intact mass analysis of the ADC can confirm the successful conjugation and provide information on the distribution of different drug-loaded species.
Visualizing the ADC Synthesis Workflow and Mechanism of Action
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of an ADC using the Mal-amido-PEG2 linker.
Caption: Workflow for ADC synthesis using a Mal-amido-PEG2 linker.
Mechanism of Action and Signaling Pathway
ADCs synthesized with tubulin inhibitors such as Monomethyl Auristatin E (MMAE) or Maytansinoid DM1 exert their cytotoxic effect by disrupting the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.[3][12][13]
Caption: Cellular uptake and mechanism of action of a tubulin-inhibiting ADC.
Conclusion
The synthesis of ADCs using the Mal-amido-PEG2 linker offers a robust and versatile method for developing targeted cancer therapies. The protocols and data presented in these application notes provide a comprehensive framework for researchers to successfully synthesize, purify, and characterize these complex bioconjugates. Careful optimization of each step, particularly the antibody reduction and conjugation reactions, is critical to achieving a desired DAR and ensuring the overall efficacy and safety of the ADC. The provided diagrams offer a clear visualization of the experimental workflow and the intracellular signaling cascade initiated by these potent anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. Targeting cancer with antibody-drug conjugates: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 10. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 13. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG2-Val-Cit-PAB-PNP in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG2-Val-Cit-PAB-PNP is a highly specialized, cleavable linker used in the development of Antibody-Drug Conjugates (ADCs). ADCs are a revolutionary class of biopharmaceuticals designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This linker system is meticulously engineered to ensure stability in circulation and facilitate the specific release of the cytotoxic payload within the target tumor cells.
The this compound linker is composed of several key functional units:
-
Maleimide (B117702) (Mal): A thiol-reactive group that enables covalent conjugation to cysteine residues on a monoclonal antibody (mAb).
-
Polyethylene (B3416737) Glycol (PEG2): A two-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the ADC.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the active drug payload.[2]
-
p-Nitrophenyl (PNP): A highly reactive leaving group that facilitates the efficient conjugation of the linker to the cytotoxic drug.[3]
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of ADCs, including detailed experimental protocols and representative data.
Mechanism of Action
The targeted drug delivery mechanism of an ADC utilizing the this compound linker is a multi-step process that ensures the specific release of the cytotoxic payload within cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream with the linker and payload intact. The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the tumor cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases, particularly Cathepsin B, within the lysosome lead to the specific cleavage of the Val-Cit dipeptide linker.[1][2]
-
Payload Release: The cleavage of the Val-Cit linker triggers a spontaneous 1,6-elimination reaction of the PAB spacer, leading to the release of the active cytotoxic payload in its unmodified form.
-
Induction of Apoptosis: The released cytotoxic drug can then exert its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis of the cancer cell.
Data Presentation
The following tables provide representative data for the characterization and in vitro evaluation of ADCs synthesized using Val-Cit-PAB-based linkers. While specific data for the this compound linker is not publicly available in extensive comparative studies, the presented data for similar linkers serve as a valuable reference for expected outcomes.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. It is typically determined by Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry.
| ADC Construct | Target Antigen | Payload | Average DAR | Method of Determination |
| Trastuzumab-vc-MMAE | HER2 | MMAE | 3.8 | HIC-HPLC |
| Anti-CD30-vc-MMAE | CD30 | MMAE | 4.0 | Mass Spectrometry |
| Anti-Trop2-vc-SN38 | Trop-2 | SN-38 | 7.6 | HIC-HPLC |
Table 2: Representative In Vitro Cytotoxicity Data
The in vitro potency of an ADC is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of target antigen expression.
| ADC Construct | Cell Line | Target Antigen Expression | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 | HER2 (High) | 15.2 |
| MDA-MB-468 | HER2 (Low) | > 1000 | |
| Anti-CD30-vc-MMAE | Karpas 299 | CD30 (High) | 8.5 |
| Jurkat | CD30 (Low) | > 2000 | |
| Anti-Trop2-vc-SN38 | NCI-H226 | Trop-2 (High) | 0.5 |
| A549 | Trop-2 (Low) | 150.7 |
Experimental Protocols
Detailed methodologies for the key experiments involved in the synthesis and characterization of ADCs using the this compound linker are provided below.
Protocol 1: Synthesis of the Drug-Linker Moiety
This protocol outlines the conjugation of a cytotoxic drug (containing a primary or secondary amine) to the this compound linker.
Materials:
-
This compound
-
Cytotoxic drug with a nucleophilic amine group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Lyophilizer
Procedure:
-
Dissolve the this compound linker (1.2 equivalents) and the cytotoxic drug (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (3-4 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature and protect it from light.
-
Monitor the progress of the reaction by RP-HPLC or Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, purify the crude product by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired drug-linker product and lyophilize to obtain a solid powder.
-
Characterize the final product by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the purified drug-linker moiety to a monoclonal antibody via cysteine-thiol chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for antibody reduction
-
Purified Mal-amido-PEG2-Val-Cit-PAB-Drug
-
DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) or other suitable purification system
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a calculated amount of TCEP (typically 2-5 molar equivalents per antibody) to partially reduce the interchain disulfide bonds.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess reducing agent by buffer exchange using a desalting column.
-
-
Conjugation:
-
Dissolve the purified drug-linker moiety in DMSO.
-
Add the drug-linker solution to the reduced antibody solution. The molar excess of the drug-linker will determine the final DAR and should be optimized (typically 5-10 molar equivalents per antibody).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protection from light.
-
-
Quenching:
-
Add a molar excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Incubate for an additional 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other reaction components using SEC or another appropriate chromatography method.
-
The purified ADC should be buffer-exchanged into a suitable formulation buffer.
-
-
Characterization:
-
Characterize the purified ADC for protein concentration (e.g., by UV-Vis spectroscopy at 280 nm), DAR (by HIC-HPLC or Mass Spectrometry), aggregation (by SEC), and endotoxin (B1171834) levels.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol details the procedure for evaluating the potency of the synthesized ADC in killing cancer cells in vitro.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
Purified ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells per well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC in complete cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions. Include untreated cells as a negative control and cells treated with the unconjugated antibody and free drug as additional controls.
-
-
Incubation:
-
Incubate the plates for 72-96 hours to allow for ADC internalization, payload release, and cell death.
-
-
Cell Viability Assessment:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
The this compound linker is a sophisticated and highly effective tool for the development of targeted ADCs. Its carefully designed components ensure stability in circulation and specific, efficient release of the cytotoxic payload within tumor cells, leading to a potent anti-cancer effect with a potentially wide therapeutic window. The protocols and representative data provided in these application notes serve as a valuable resource for researchers and scientists working on the cutting edge of targeted cancer therapy.
References
Experimental Procedure for Thiol-Maleimide Conjugation: Application Notes and Protocols for Researchers
For Immediate Release
Introduction to Thiol-Maleimide Conjugation
Thiol-maleimide conjugation is a highly efficient and widely used bioconjugation technique that forms a stable covalent thioether bond between a thiol (sulfhydryl) group and a maleimide (B117702) group.[1][2] This Michael addition reaction is favored for its high selectivity and specificity for thiols under mild, physiological conditions (pH 6.5-7.5), making it an invaluable tool in drug development, diagnostics, and various research applications.[1] A primary application of this chemistry is in the construction of Antibody-Drug Conjugates (ADCs), where potent cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy.[1][3]
The maleimide group is an electrophilic compound that readily reacts with the nucleophilic thiol group, typically found in cysteine residues of proteins and peptides.[2][4] While naturally occurring disulfide bonds between cysteine residues are unreactive with maleimides, these can be reduced to free thiols to enable conjugation.[2]
Core Principles and Critical Parameters
The success of thiol-maleimide conjugation hinges on the careful control of several experimental parameters to maximize conjugation efficiency and minimize side reactions. The maleimide ring can undergo hydrolysis at pH values above 7.5, rendering it inactive. Therefore, maintaining the optimal pH range is critical. The reaction is also sensitive to oxygen, which can lead to the oxidative dimerization of thiols into disulfide bonds.[2]
Data Presentation: Quantitative Parameters for Optimal Conjugation
The following tables summarize key quantitative data for designing and optimizing thiol-maleimide conjugation experiments.
Table 1: Optimal Reaction Conditions
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reactions with amines. |
| Temperature | 4°C - 25°C | 4°C is often used for overnight reactions with sensitive proteins, while room temperature (20-25°C) allows for faster reaction times (30 minutes to 2 hours). |
| Maleimide:Thiol Molar Ratio | 10:1 - 20:1 | A molar excess of the maleimide reagent is typically used to ensure complete conjugation of the thiol-containing molecule.[2][5] |
Table 2: Conjugation Efficiency Examples
| Thiol-Containing Molecule | Maleimide-Containing Molecule | Molar Ratio (Maleimide:Thiol) | Reaction Time & Temperature | Conjugation Efficiency |
| Cyclic Peptide (cRGDfK) | PLGA Nanoparticles | 2:1 | 30 min at Room Temperature | 84 ± 4% |
| Nanobody (11A4) | PLGA Nanoparticles | 5:1 | 2 hours at Room Temperature | 58 ± 12% |
Experimental Workflow and Chemical Reaction
The general workflow for thiol-maleimide conjugation involves preparation of the reactants, the conjugation reaction, and purification of the final product. The underlying chemical transformation is a Michael addition reaction.
References
Application Note: Synthesis of Drug-Linker Conjugates using p-Nitrophenyl (PNP) Ester Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[][2] The linker component is critical, as it connects the drug to the antibody and must be stable in circulation yet allow for efficient drug release at the target site.[][2] One robust and widely used method for covalently attaching a drug to a linker is through the activation of a carboxyl or hydroxyl group on the linker using a p-nitrophenyl (PNP) group. The resulting PNP ester or carbonate is a reactive intermediate that readily couples with nucleophiles, such as an amine on the drug molecule, to form a stable amide or carbamate (B1207046) bond. This application note provides detailed protocols for the synthesis, purification, and characterization of drug-linker conjugates using PNP activation chemistry.
Principle of PNP Ester Activation
The core principle of this method lies in converting a less reactive functional group (like a carboxylic acid or alcohol) on the linker into a highly reactive "active ester". p-Nitrophenol is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate (B1203915) anion.
The general scheme involves two main steps:
-
Activation: A linker containing a hydroxyl group is reacted with bis(p-nitrophenyl) carbonate (NPC) or a similar reagent in the presence of a base. This forms a PNP-activated carbonate on the linker.
-
Conjugation: The activated linker is then reacted with a drug molecule containing a primary or secondary amine. The amine attacks the activated carbonate, displacing the p-nitrophenolate group and forming a stable carbamate linkage between the drug and the linker.[3][4]
Caption: General reaction mechanism for PNP carbonate activation and subsequent drug conjugation.
Experimental Protocols
These protocols provide a generalized framework. Specific reaction times, temperatures, and purification methods should be optimized for individual linker and drug combinations.
Protocol 2.1: One-Pot Synthesis of a Drug-Linker Conjugate
This protocol is adapted from a one-pot method for preparing an intermediate for an antibody-drug conjugate.[5] It combines the activation and conjugation steps into a single, efficient procedure.
Materials:
-
Linker with a terminal hydroxyl group (e.g., MC-Val-Cit-PAB-OH)
-
Bis(p-nitrophenyl) carbonate (NPC)
-
Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt)
-
Amine-containing drug (e.g., DX8951)
-
Anhydrous Dimethylformamide (DMF)
-
HPLC system for purification and analysis
Procedure:
-
Dissolve the linker (1.0 eq.) in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add bis(p-nitrophenyl) carbonate (1.1 eq.) and DIPEA (1.0 eq.) to the solution.[5]
-
Stir the reaction at room temperature (20-25°C) for 16-24 hours to allow for the formation of the PNP-activated linker. Monitor reaction progress by TLC or LC-MS.
-
To the same reaction vessel, add HOBt (1.0 eq.) and the amine-containing drug (0.9-1.0 eq.).[5]
-
Add additional anhydrous DMF if needed to ensure all components are dissolved.
-
Add pyridine (e.g., 5-10 eq.) and additional DIPEA (3.0 eq.) to the mixture.[5]
-
Stir the reaction at room temperature for 24-48 hours. Monitor the formation of the final drug-linker conjugate by LC-MS.
-
Upon completion, the crude product can be purified directly by preparative HPLC.
Protocol 2.2: Purification and Characterization of the Drug-Linker
Purification is essential to remove unreacted starting materials, byproducts like p-nitrophenol, and any side products.
Materials:
-
Crude drug-linker reaction mixture
-
Reverse-Phase (RP) HPLC system with a suitable column (e.g., C18)
-
Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA)
-
Lyophilizer
-
LC-MS system
-
NMR spectrometer
Procedure:
-
Purification:
-
Dilute the crude reaction mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the drug-linker conjugate using a preparative RP-HPLC system.
-
Collect fractions corresponding to the desired product peak.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
-
Characterization:
-
Purity Analysis: Assess the purity of the final compound using analytical RP-HPLC. The purity should typically be >95%.
-
Identity Confirmation: Confirm the molecular weight of the drug-linker conjugate using high-resolution mass spectrometry (HRMS).
-
Structural Verification: If sufficient material is available, confirm the structure using ¹H and ¹³C NMR.
-
Quantitative Data Summary
The efficiency of conjugation reactions is critical for the overall yield of the final ADC. The table below summarizes representative quantitative data from various synthesis steps involving activated esters.
| Reaction Step | Example Compound/Process | Typical Yield (%) | Purity (%) | Analytical Method(s) | Reference |
| Carbamate Formation | Activation of HMPO linker with p-nitrophenyl chloroformate and conjugation with Doxorubicin | 73% | >95% | HPLC, NMR | [6] |
| One-Pot Synthesis | MC-Val-Cit-PAB-DX8951 | 38.4% | 97% | HPLC | [5] |
| PNP Ester Synthesis | Isonicotinic acid 4-nitrophenyl ester | 54% | Not specified | Melting Point, NMR, MS, IR | [7] |
| Protein Conjugation | LNnT-PNPA conjugated to BSA | Reaction dependent on pH | Not applicable | MALDI-TOF | [8] |
Application Workflow and Downstream Processing
The synthesis of the drug-linker is an intermediate but crucial step in the overall production of an ADC. The complete workflow involves the synthesis of the drug-linker, its conjugation to the antibody, and subsequent purification and characterization of the final ADC.
Caption: Overall workflow from drug-linker synthesis to final ADC production.
Downstream processing of the drug-linker involves its conjugation to the monoclonal antibody. This is often achieved by reacting the drug-linker construct, which may have a second functional group (e.g., NHS ester or maleimide), with the antibody. Following conjugation, the ADC must be purified to remove unconjugated antibody and free drug-linker.[9] Key quality attributes of the final ADC, such as the drug-to-antibody ratio (DAR), aggregate content, and purity, are assessed using techniques like Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and mass spectrometry.[9][10][11]
Mechanism of Action of the Resulting ADC
Once a homogenous ADC is produced, its therapeutic action follows a multi-step process that leverages the targeting ability of the antibody to deliver the cytotoxic payload specifically to cancer cells.[12][13]
Caption: Generalized mechanism of action for a typical antibody-drug conjugate.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell.[][14] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to cellular compartments like lysosomes.[][15] Inside the lysosome, acidic or enzymatic conditions cleave the linker, releasing the active cytotoxic payload.[14] The freed drug can then exert its cell-killing effect, for example by damaging DNA or disrupting microtubule polymerization, ultimately leading to apoptosis.[13][14]
References
- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maleimidocaproyl-L-valine-L-citrulline-p-aminobenzyl alcohol p-nitrophenyl carbonate [myskinrecipes.com]
- 4. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 5. CN111620927A - One-pot preparation process of antibody drug conjugate intermediate - Google Patents [patents.google.com]
- 6. A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03052G [pubs.rsc.org]
- 7. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 15. njbio.com [njbio.com]
Application Notes and Protocols for In Vitro Cleavage Assay of Val-Cit-PAB Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyl (PAB) self-immolative spacer, is a cornerstone of modern Antibody-Drug Conjugate (ADC) design. This linker system is engineered for selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][2] The enzymatic cleavage of the amide bond at the C-terminus of the citrulline residue initiates a self-immolative cascade via the PAB spacer, leading to the traceless release of the cytotoxic payload within the target cancer cell.[1][3]
This targeted release mechanism is critical for maximizing the therapeutic window of ADCs, enhancing their on-target efficacy while minimizing off-target toxicity.[4] Therefore, the in vitro evaluation of the cleavage susceptibility of the Val-Cit-PAB linker is a crucial step in the preclinical development of ADCs. It provides essential data on the linker's stability and release kinetics, which are critical parameters for predicting the in vivo performance, efficacy, and safety of an ADC.[1]
These application notes provide detailed protocols for conducting an in vitro cleavage assay to assess the enzymatic lability of Val-Cit-PAB linkers in the presence of Cathepsin B. The protocols cover the experimental setup, reagent preparation, and analytical methodologies for the precise quantification of the cleavage reaction.
Principle of the Assay
The in vitro cleavage assay for the Val-Cit-PAB linker relies on the enzymatic activity of Cathepsin B to hydrolyze the Val-Cit dipeptide. The progress of the reaction is monitored over time by quantifying the decrease in the concentration of the intact ADC or a model substrate and the concurrent increase in the concentration of the released payload or a cleavage product.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose, offering high sensitivity and selectivity for separating and quantifying the different species.[5][6] The rate of product formation is directly proportional to the enzymatic activity of Cathepsin B on the linker, allowing for a quantitative assessment of the linker's cleavage kinetics.
Data Presentation
The following tables summarize typical experimental parameters and provide a template for presenting quantitative data from in vitro cleavage assays of Val-Cit-PAB linkers.
Table 1: Typical Reaction Conditions for In Vitro Cleavage Assay
| Parameter | Typical Range / Condition | Notes |
| Enzyme | Recombinant Human Cathepsin B | Ensure high purity and activity. |
| Enzyme Concentration | 10 - 100 nM | Optimal concentration should be determined empirically. |
| Substrate (ADC) | 1 - 10 µM | Substrate concentration can be varied for kinetic studies. |
| Assay Buffer | 50 mM Sodium Acetate (B1210297) or Citrate | Provides the optimal pH environment for Cathepsin B activity. |
| pH | 5.0 - 6.0 | Mimics the acidic environment of the lysosome.[3] |
| Reducing Agent | 5 mM Dithiothreitol (DTT) | Required for the activation of the cysteine protease Cathepsin B. |
| Temperature | 37°C | Physiological temperature. |
| Incubation Time | 0 - 24 hours | Time points should be selected to capture the kinetics of the cleavage. |
| Quenching Solution | Acetonitrile (B52724) with 0.1% TFA | To stop the enzymatic reaction at specific time points. |
Table 2: Example Time-Course of Val-Cit-PAB Linker Cleavage
| Incubation Time (hours) | Intact ADC (%) | Released Payload (%) |
| 0 | 100 | 0 |
| 1 | 85 | 15 |
| 4 | 50 | 50 |
| 8 | 20 | 80 |
| 24 | <5 | >95 |
| Note: The data presented are illustrative and can vary based on the specific ADC, linker chemistry, and experimental conditions. |
Table 3: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
| Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit | Value | Value | Value |
| Val-Ala | Value | Value | Value |
| Note: Direct kinetic parameters for full ADCs are not widely published; values are often determined using model substrates.[3] The Val-Ala linker is generally cleaved at a slower rate than the Val-Cit linker by Cathepsin B. |
Experimental Protocols
Protocol 1: In Vitro Cleavage Assay using a Model Substrate (e.g., Fmoc-Val-Cit-PAB-PNP)
This protocol describes the use of a commercially available model substrate to evaluate the cleavage kinetics of the Val-Cit-PAB linker.
Materials and Reagents:
-
Fmoc-Val-Cit-PAB-PNP (Substrate)
-
Recombinant Human Cathepsin B (Enzyme)
-
Dimethyl Sulfoxide (DMSO), high-purity
-
Sodium Acetate
-
Acetic Acid
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Deionized Water
-
96-well microplate
-
Incubator
-
HPLC system with a C18 column
Procedure:
-
Preparation of Reagents:
-
Fmoc-Val-Cit-PAB-PNP Stock Solution (10 mM): Dissolve a precisely weighed amount of Fmoc-Val-Cit-PAB-PNP in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.[1]
-
Cathepsin B Stock Solution: Reconstitute lyophilized Cathepsin B in the manufacturer's recommended buffer to a stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Assay Buffer (50 mM Sodium Acetate, pH 5.5): Prepare a 50 mM sodium acetate solution in deionized water and adjust the pH to 5.5 with acetic acid.
-
Activated Cathepsin B Working Solution: Immediately before use, dilute the Cathepsin B stock solution to the desired final concentration (e.g., 20 nM) in Assay Buffer containing 5 mM DTT. Incubate at room temperature for 15 minutes to activate the enzyme.
-
Quenching Solution: Prepare a solution of acetonitrile with 0.1% TFA.
-
-
Reaction Setup:
-
In a 96-well microplate, add 45 µL of pre-warmed (37°C) Assay Buffer containing 5 mM DTT to each reaction well.[1]
-
Add 5 µL of the 10 mM Fmoc-Val-Cit-PAB-PNP stock solution to each well to achieve a final substrate concentration of 1 mM.[1]
-
Prepare Control Wells:
-
No-Enzyme Control: 50 µL of Assay Buffer + 5 µL of substrate stock solution.
-
No-Substrate Control: 50 µL of activated Cathepsin B working solution + 5 µL of DMSO.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding 50 µL of the activated Cathepsin B working solution to the substrate-containing wells. The final reaction volume will be 100 µL.[1]
-
Incubate the plate at 37°C.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), stop the reaction by transferring a 20 µL aliquot from each reaction well to a new plate or tube containing 80 µL of the Quenching Solution.[1]
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Example HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1 mL/min
-
Detection: 280 nm and/or 315 nm (for p-nitrophenol product).
-
-
Quantify the peak areas of the substrate and the cleavage product.
-
-
Data Analysis:
-
Calculate the percentage of cleavage at each time point using the following formula: % Cleavage = [Area of Product / (Area of Substrate + Area of Product)] * 100
-
Protocol 2: In Vitro Cleavage Assay of an Antibody-Drug Conjugate (ADC)
This protocol outlines the procedure for assessing the cleavage of the Val-Cit-PAB linker within an ADC molecule.
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) with Val-Cit-PAB linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate or Citrate, pH 5.5)
-
Dithiothreitol (DTT)
-
Quenching Solution (e.g., Acetonitrile with 0.1% TFA or a protease inhibitor cocktail)
-
LC-MS system with a suitable column (e.g., C4 or C18)
Procedure:
-
Preparation of Reagents:
-
Prepare Assay Buffer and Activated Cathepsin B Working Solution as described in Protocol 1.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer containing 5 mM DTT. The final ADC concentration is typically in the micromolar range (e.g., 1 µM).[3]
-
Prepare a "No-Enzyme Control" by adding the ADC to the Assay Buffer without Cathepsin B.
-
-
Initiation and Incubation:
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.[3]
-
Stop the reaction by adding the aliquot to the Quenching Solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS to separate and quantify the intact ADC, cleaved antibody, and released payload.
-
Example LC-MS Conditions:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4, 300 Å).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient to elute the intact ADC and its fragments.
-
MS Detection: Use a high-resolution mass spectrometer to identify and quantify the different species based on their mass-to-charge ratio.
-
-
-
Data Analysis:
-
Determine the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
-
Quantify the concentration of the released payload over time.
-
Mandatory Visualization
Caption: Enzymatic cleavage of the Val-Cit-PAB linker by Cathepsin B.
Caption: Workflow of the in vitro Val-Cit-PAB linker cleavage assay.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of ADCs Utilizing a Mal-amido-PEG2 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing essential cell-based assays for evaluating the in vitro efficacy of Antibody-Drug Conjugates (ADCs) that incorporate a Maleimide-amido-Polyethylene Glycol-2 (Mal-amido-PEG2) linker. The protocols detailed below are critical for characterizing ADC potency, target engagement, and mechanism of action.
Introduction to Mal-amido-PEG2 Linker in ADCs
The linker is a critical component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload. The Mal-amido-PEG2 linker is a non-cleavable linker that combines the stability of a maleimide (B117702) group for conjugation to antibody thiols with the advantageous properties of a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide group facilitates covalent bond formation with free sulfhydryl groups on the antibody, often generated by the reduction of interchain disulfide bonds. The PEG2 moiety enhances the hydrophilicity of the linker-payload complex, which can improve the solubility and pharmacokinetic properties of the ADC and may reduce aggregation.[1][][3]
The efficacy of an ADC with a Mal-amido-PEG2 linker is dependent on a series of events, beginning with binding to the target antigen on the cancer cell surface, followed by internalization and trafficking to the lysosome. Within the lysosome, proteolytic degradation of the antibody releases the linker-payload conjugate, which can then exert its cytotoxic effect.
Key Cell-Based Efficacy Assays
A panel of in vitro assays is essential to comprehensively evaluate the efficacy of an ADC. The following sections detail the protocols for four critical assays:
-
Cytotoxicity Assay: To determine the potency of the ADC in killing target cancer cells.
-
Antibody Internalization Assay: To confirm that the ADC is taken up by the target cells.
-
Apoptosis Assay: To elucidate the mechanism of cell death induced by the ADC.
-
Bystander Effect Assay: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells.
Application Note 1: Cytotoxicity Assay
Objective:
To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines. This assay quantifies the potency of the ADC and its target-specific killing.
Data Presentation:
Table 1: In Vitro Cytotoxicity of a HER2-Targeting ADC with a Mal-amido-PEG2-MMAE Linker
| Cell Line | HER2 Expression | ADC IC50 (nM) | Free MMAE IC50 (nM) | Naked Antibody |
| BT-474 | High | 0.103[4] | 0.299[4] | No significant inhibition |
| SK-BR-3 | High | 0.085[4] | 0.250[4] | No significant inhibition |
| NCI-N87 | Moderate | 0.054[4] | 0.161[4] | No significant inhibition |
| MCF-7 | Low/Negative | >100[5] | 0.350[5] | No significant inhibition |
| MDA-MB-468 | Negative | >100[4] | 0.450[4] | No significant inhibition |
Note: The data presented are representative values from studies on ADCs with similar linker-payload technologies and are intended for illustrative purposes.[4][5]
Experimental Protocol: MTT-Based Cytotoxicity Assay
Materials:
-
Antigen-positive (e.g., BT-474, SK-BR-3) and antigen-negative (e.g., MCF-7) cancer cell lines
-
Complete cell culture medium
-
ADC with Mal-amido-PEG2 linker
-
Free payload (e.g., MMAE)
-
Naked antibody
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, free payload, and naked antibody in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Visualization:
Caption: Workflow for the MTT-based cytotoxicity assay.
Application Note 2: Antibody Internalization Assay
Objective:
To visualize and quantify the internalization of the ADC into antigen-positive cells. This assay confirms that the ADC is being actively transported into the cell, a prerequisite for payload delivery.
Experimental Protocol: pH-Sensitive Dye-Based Internalization Assay
Materials:
-
Antigen-positive cancer cell lines
-
ADC with Mal-amido-PEG2 linker labeled with a pH-sensitive dye (e.g., pHrodo)
-
Unlabeled naked antibody (as a control)
-
Live-cell imaging system or flow cytometer
-
Hoechst 33342 (for nuclear staining)
-
Lysosomal marker (e.g., LysoTracker)
Procedure:
-
Cell Seeding:
-
Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry).
-
Incubate overnight to allow for attachment.
-
-
ADC Incubation:
-
Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL).
-
Incubate at 37°C and 4°C (as a negative control for active transport).
-
-
Imaging/Flow Cytometry:
-
For live-cell imaging, acquire images at different time points (e.g., 0, 1, 4, 24 hours) to monitor the increase in fluorescence as the ADC is internalized into acidic compartments.
-
For flow cytometry, at each time point, wash the cells with cold PBS, detach them, and analyze the fluorescence intensity.
-
-
Co-localization (for microscopy):
-
In the final 30 minutes of incubation, add Hoechst 33342 and a lysosomal marker to the medium.
-
Acquire images to assess the co-localization of the ADC signal with the lysosomal marker.
-
Visualization:
Caption: General pathway of ADC internalization and payload release.
Application Note 3: Apoptosis Assay
Objective:
To determine if the ADC induces apoptosis in target cells. This assay helps to elucidate the mechanism of cell death. Payloads like MMAE are known to induce apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent programmed cell death.[6]
Data Presentation:
Table 2: Apoptosis Induction by a HER2-Targeting ADC with a Mal-amido-PEG2-MMAE Linker in BT-474 Cells
| Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 5% | 2% |
| ADC (10 nM) | 35% | 15% |
| Free MMAE (10 nM) | 40% | 18% |
| Naked Antibody (10 nM) | 6% | 3% |
Note: The data presented are representative and intended for illustrative purposes.
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Antigen-positive cancer cell line
-
ADC with Mal-amido-PEG2 linker
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and incubate overnight.
-
Treat cells with the ADC at a concentration around its IC50 for 24, 48, and 72 hours. Include untreated and vehicle controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualization:
Caption: Signaling pathway of MMAE-induced apoptosis.[6][7][8]
Application Note 4: Bystander Effect Assay
Objective:
To determine if the payload of the ADC, once released from the target cell, can diffuse into and kill neighboring antigen-negative cells. While ADCs with non-cleavable linkers like Mal-amido-PEG2 are generally considered to have a limited bystander effect compared to those with cleavable linkers, some level of payload release and diffusion may still occur.[9][10][11]
Experimental Protocol: Co-culture Bystander Assay
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line labeled with a fluorescent protein (e.g., GFP)
-
ADC with Mal-amido-PEG2 linker
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding:
-
Seed a co-culture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).
-
Incubate overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-96 hours.
-
-
Imaging and Analysis:
-
Stain the nuclei of all cells with a fluorescent dye (e.g., Hoechst 33342).
-
Acquire images using a fluorescence microscope, capturing both the GFP and nuclear channels.
-
Quantify the number of viable GFP-positive (antigen-negative) cells in the presence and absence of the ADC.
-
A reduction in the number of GFP-positive cells in the ADC-treated wells compared to the control indicates a bystander effect.
-
Visualization:
Caption: Mechanism of the ADC bystander effect.
By following these detailed application notes and protocols, researchers can effectively characterize the in vitro efficacy of ADCs featuring a Mal-amido-PEG2 linker, providing crucial data to guide further drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 3. Site-specific and hydrophilic ADCs through disulfide-bridged linker and branched PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for the Analytical Characterization of Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent small-molecule cytotoxic drug (payload), and a chemical linker that connects the mAb to the payload.[1] The complexity of this three-part structure presents unique analytical challenges that require a comprehensive suite of characterization methods to ensure product quality, safety, and efficacy.[1]
This document provides detailed application notes and protocols for the essential analytical methods used in the characterization of ADCs. These methods are critical for assessing key quality attributes such as the drug-to-antibody ratio (DAR), the presence of aggregates and charge variants, the amount of free drug, and the biological potency of the conjugate.
Drug-to-Antibody Ratio (DAR) Analysis
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to a single antibody.[2] It directly impacts the ADC's potency and therapeutic window. Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining DAR and the distribution of different drug-loaded species.[2][3]
Principle of Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic payload to an antibody increases its overall hydrophobicity.[] In HIC, a high-salt mobile phase is used to promote the interaction of the ADC with the hydrophobic stationary phase. A decreasing salt gradient is then applied to elute the different drug-loaded species, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR values.[2][5]
Experimental Protocol: DAR Analysis by HIC
Objective: To determine the drug-to-antibody ratio (DAR) and drug load distribution of a cysteine-linked ADC.
Materials:
-
ADC sample
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
Sample Preparation Buffer: 1 M Ammonium Sulfate
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 2 mg/mL in 1M ammonium sulfate.
-
HPLC System Setup:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min for at least 30 minutes.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject 10 µL of the prepared ADC sample.
-
Chromatographic Separation:
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Maintain 100% Mobile Phase B for 5 minutes to elute all species.
-
Re-equilibrate the column with 100% Mobile Phase A for 15 minutes before the next injection.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8 for a typical cysteine-linked ADC).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of that species) / 100[]
-
Data Presentation: Example HIC Data for a Cysteine-Linked ADC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 12.5 | 10.2 |
| DAR2 | 15.8 | 35.5 |
| DAR4 | 18.2 | 40.1 |
| DAR6 | 20.1 | 12.3 |
| DAR8 | 21.5 | 1.9 |
| Average DAR | 3.9 |
Aggregation Analysis
Aggregation is a critical quality attribute for all therapeutic proteins, including ADCs. The conjugation of hydrophobic payloads can increase the propensity for aggregation, which can impact efficacy and potentially lead to immunogenicity.[6] Size-Exclusion Chromatography (SEC) is the standard method for quantifying aggregates and fragments.[6][7]
Principle of Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size.[6] The column is packed with porous beads. Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting first. Smaller molecules, like the monomeric ADC, can enter the pores, resulting in a longer path and later elution. Fragments will elute last.
Experimental Protocol: Aggregation Analysis by SEC
Objective: To quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC sample.
Materials:
-
ADC sample
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å)
-
HPLC system with a UV detector
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
HPLC System Setup:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject 20 µL of the prepared ADC sample.
-
Chromatographic Separation: Run the separation isocratically with the mobile phase for 30 minutes.
-
Data Analysis:
-
Integrate the peak areas for the aggregate, monomer, and fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Data Presentation: Example SEC Data for an ADC
| Species | Retention Time (min) | Peak Area (%) |
| Aggregate | 8.5 | 2.1 |
| Monomer | 12.2 | 97.5 |
| Fragment | 15.1 | 0.4 |
Charge Variant Analysis
Charge heterogeneity is a common feature of monoclonal antibodies and ADCs, arising from post-translational modifications and the conjugation process itself.[8] Cation Exchange Chromatography (CEX) is a high-resolution technique used to separate and quantify these charge variants.[9]
Principle of Cation Exchange Chromatography (CEX)
CEX separates molecules based on their net surface charge.[10] At a pH below the isoelectric point (pI) of the protein, the ADC will have a net positive charge and bind to the negatively charged stationary phase of the CEX column. A salt or pH gradient is then used to elute the bound proteins, with less positively charged (more acidic) variants eluting first, followed by the main isoform and then the more positively charged (more basic) variants.[11]
Experimental Protocol: Charge Variant Analysis by CEX
Objective: To separate and quantify the acidic, main, and basic charge variants of an ADC.
Materials:
-
ADC sample
-
CEX column (e.g., Waters BioResolve SCX mAb)
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM MES, pH 6.0
-
Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
HPLC System Setup:
-
Equilibrate the CEX column with 100% Mobile Phase A at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 280 nm.
-
-
Injection: Inject 10 µL of the prepared ADC sample.
-
Chromatographic Separation:
-
Apply a linear gradient from 0% to 50% Mobile Phase B over 40 minutes.
-
Increase to 100% Mobile Phase B for 5 minutes to elute all bound species.
-
Re-equilibrate with 100% Mobile Phase A for 15 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for the acidic variants, the main peak, and the basic variants.
-
Calculate the percentage of each variant group relative to the total peak area.
-
Data Presentation: Example CEX Data for a mAb and its corresponding ADC
| Sample | Acidic Variants (%) | Main Peak (%) | Basic Variants (%) |
| Unconjugated mAb | 15.2 | 75.8 | 9.0 |
| ADC | 25.7 | 68.1 | 6.2 |
Free Drug Analysis
The presence of unconjugated, or "free," cytotoxic drug in the final ADC product is a critical quality attribute that must be controlled to ensure patient safety.[12] Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) is a highly sensitive and specific method for the detection and quantification of free drug species.[13]
Principle of Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)
RP-LC separates molecules based on their hydrophobicity. The small, hydrophobic free drug molecules are retained on a non-polar stationary phase and eluted with a mobile phase containing an organic solvent. The eluting compounds are then ionized and detected by a mass spectrometer, which provides highly specific and sensitive quantification.
Experimental Protocol: Free Drug Analysis by RP-LC-MS
Objective: To quantify the amount of free cytotoxic drug in an ADC formulation.
Materials:
-
ADC sample
-
Free drug standard
-
RP-LC column (e.g., C18)
-
LC-MS system (e.g., Q-TOF or Triple Quadrupole)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Protein Precipitation Solution: Acetonitrile with an internal standard
Procedure:
-
Sample Preparation:
-
To 100 µL of ADC sample, add 300 µL of cold protein precipitation solution.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Standard Curve Preparation: Prepare a series of calibration standards of the free drug in the formulation buffer and process them in the same way as the ADC sample.
-
LC-MS System Setup:
-
Equilibrate the RP-LC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the free drug and the internal standard.
-
-
Injection: Inject 10 µL of the prepared sample or standard.
-
Chromatographic Separation:
-
Apply a gradient from 5% to 95% Mobile Phase B over 10 minutes to elute the free drug.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the free drug to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the free drug in the ADC sample by interpolating its peak area ratio from the standard curve.
-
Data Presentation: Example Free Drug Analysis Data
| Sample | Free Drug Concentration (ng/mL) | % Free Drug (of total drug) |
| ADC Batch 1 | 8.5 | 0.085 |
| ADC Batch 2 | 12.1 | 0.121 |
| ADC Batch 3 | 7.9 | 0.079 |
In Vitro Potency (Cytotoxicity) Assay
The biological activity, or potency, of an ADC is a critical quality attribute that reflects its ability to kill target cancer cells.[14] In vitro cytotoxicity assays are essential for determining the potency of an ADC, typically reported as the half-maximal inhibitory concentration (IC50).[1]
Principle of Cell-Based Cytotoxicity Assay
Target cancer cells expressing the specific antigen are treated with serial dilutions of the ADC. After an incubation period, cell viability is assessed using a colorimetric or fluorometric method, such as the MTT or resazurin (B115843) assay. The IC50 value, which is the concentration of the ADC that causes 50% inhibition of cell growth, is then calculated.[15][16]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the in vitro potency (IC50) of an ADC on a target cancer cell line.
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for an anti-HER2 ADC)
-
Antigen-negative control cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells into separate 96-well plates at a density of 5,000 cells per well.
-
Incubate overnight to allow for cell attachment.[1]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADC or antibody solutions.
-
Include wells with untreated cells as a negative control.
-
Incubate the plates for 72-96 hours.[15]
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.[16]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Example In Vitro Potency Data
| Cell Line | ADC IC50 (ng/mL) | Unconjugated mAb IC50 (ng/mL) |
| SK-BR-3 (Antigen-Positive) | 15.2 | > 10,000 |
| MDA-MB-231 (Antigen-Negative) | > 10,000 | > 10,000 |
Visualizations
Caption: Mechanism of Action of an Antibody-Drug Conjugate.
Caption: Experimental Workflow for DAR Analysis by HIC.
Caption: Workflow for In Vitro Cytotoxicity Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Characterization of Charge Variant of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A sensitive multidimensional method for the detection, characterization, and quantification of trace free drug species in antibody-drug conjugate samples using mass spectral detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Determining Drug-to-Antibody Ratio (DAR) for ADCs with Mal-amido-PEG2 Linker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1][] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[3][4] An optimal DAR ensures sufficient potency at the target site while minimizing off-target toxicities. This document provides detailed application notes and protocols for determining the DAR of ADCs conjugated via a Mal-amido-PEG2 linker, a common type of non-cleavable linker used in ADC development.[5][]
The maleimide (B117702) group of the linker reacts with free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds, to form a stable thioether linkage.[][8] The polyethylene (B3416737) glycol (PEG) component enhances solubility and can improve the pharmacokinetic properties of the ADC.[] This note will focus on three widely used analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV/Vis Spectroscopy.
Visualizing the ADC Structure and Linkage
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Mal-amido-PEG2-Val-Cit-PAB-PNP Conjugates
Abstract
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of Mal-amido-PEG2-Val-Cit-PAB-PNP, a cleavable linker critical in the development of Antibody-Drug Conjugates (ADCs). The protocol outlined herein is designed for researchers, scientists, and drug development professionals to monitor the conjugation of this linker to amine-containing payloads. This method allows for the separation and quantification of the starting materials and the final conjugate, enabling the determination of conjugation efficiency and purity.
Introduction
Antibody-Drug Conjugates (ADCs) represent a promising class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is a pivotal element of ADC design, influencing stability, pharmacokinetics, and efficacy. The this compound linker is a sophisticated system featuring a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for payload attachment.[1]
Monitoring the conjugation reaction between the linker and the cytotoxic payload is essential for ensuring the quality and consistency of the resulting ADC.[2] RP-HPLC is a powerful and widely adopted analytical technique for this purpose, offering high resolution and sensitivity for separating and quantifying the reactants and the product.[2] This document provides a detailed protocol for the analysis of the conjugation of this compound to an amine-containing payload, such as Monomethyl Auristatin E (MMAE).
Experimental Protocol
Materials and Reagents
-
This compound (Purity ≥95%)
-
Amine-containing payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV-Vis or Diode Array Detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Sample Preparation for Conjugation Reaction Monitoring
-
In a clean, dry vial, dissolve this compound (1.1 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Add a catalytic amount of DIPEA to the reaction mixture.
-
Allow the reaction to proceed at room temperature.
-
At designated time points (e.g., T=0, 1, 2, 4, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Dilute the aliquot with a 1:1 mixture of Mobile Phase A and Mobile Phase B to a suitable concentration for HPLC analysis.
HPLC Method
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B
-
25-30 min: Hold at 90% B
-
30.1-35 min: Return to 10% B (Re-equilibration)
-
Data Presentation
The progress of the conjugation reaction can be monitored by observing the decrease in the peak areas of the reactants and the increase in the peak area of the conjugated product. The following tables provide illustrative data for a typical conjugation reaction.
| Time Point | Component | Retention Time (min) | Peak Area | Area % |
| T = 0 hours | Amine-Payload (e.g., MMAE) | 9.2 | 1,650,000 | 41.8% |
| This compound | 16.5 | 2,300,000 | 58.2% | |
| Conjugate Product | - | 0 | 0.0% | |
| T = 4 hours | Amine-Payload (e.g., MMAE) | 9.2 | 82,500 | 2.1% |
| This compound | 16.5 | 115,000 | 2.9% | |
| Conjugate Product | 19.8 | 3,752,500 | 95.0% |
| Reaction Time (hours) | Reactant Consumption | Conjugation Efficiency |
| 4 | 95.0% | 95.0% |
Note: The retention times and peak areas presented are for illustrative purposes and may vary depending on the specific payload, HPLC system, and experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of the this compound conjugation reaction.
Caption: Workflow for HPLC analysis of conjugation efficiency.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable Val-Cit-PAB linker.
Caption: ADC mechanism of action with cleavable linker.
Conclusion
The RP-HPLC method described in this application note provides a reliable and efficient means of analyzing this compound and its conjugation to amine-containing payloads. The protocol is straightforward and can be readily implemented in a standard analytical laboratory. This method is invaluable for process monitoring, quality control, and the overall development of novel ADCs. Further optimization of the gradient and other chromatographic parameters may be necessary depending on the specific properties of the payload being conjugated.
References
Application Notes and Protocols for Mass Spectrometry Analysis of ADCs with Cleavable Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker component, which connects the antibody and the payload, is critical to the ADC's efficacy and safety profile. Cleavable linkers are designed to be stable in systemic circulation and to release the cytotoxic payload under specific conditions prevalent in the tumor microenvironment or within tumor cells.
Mass spectrometry (MS) is an indispensable analytical tool for the comprehensive characterization of ADCs. It provides critical information on the drug-to-antibody ratio (DAR), conjugation sites, and the stability of the linker. This document provides detailed application notes and protocols for the mass spectrometry analysis of ADCs featuring cleavable linkers, focusing on three key analytical approaches: intact mass analysis, middle-down analysis, and bottom-up analysis.
I. Overview of Cleavable Linker Chemistries
Cleavable linkers are designed to exploit the physiological differences between the systemic circulation and the tumor microenvironment. The most common cleavage mechanisms include:
-
Protease-cleavable linkers: These linkers, such as the widely used valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases (e.g., cathepsin B) that are upregulated in many tumor cells.[1][2][3]
-
pH-sensitive linkers: Linkers containing functionalities like hydrazones are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[4][5]
-
Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is selectively reduced in the cytoplasm of tumor cells, where the concentration of glutathione (B108866) is significantly higher than in the bloodstream.[4][6]
II. Mass Spectrometry-Based Analytical Strategies
The structural complexity and heterogeneity of ADCs necessitate a multi-level mass spectrometry approach for comprehensive characterization.[7][8][9]
-
Intact Mass Analysis (Top-Down): This approach provides the molecular weight of the entire ADC, allowing for the determination of the drug-to-antibody ratio (DAR) distribution and the confirmation of successful conjugation.[2][5]
-
Middle-Down Analysis: The ADC is digested into larger fragments (e.g., light chain and heavy chain, or Fab and Fc domains) prior to MS analysis. This reduces the complexity of the mass spectrum compared to intact analysis and allows for the localization of the drug conjugation to specific subunits.[1][8][10]
-
Bottom-Up Analysis: The ADC is digested into small peptides using proteases like trypsin. This approach is used to pinpoint the exact amino acid residues that are conjugated to the drug-linker and to provide sequence confirmation.[11][12][13]
Experimental Workflow for ADC Mass Spectrometry Analysis
Caption: Overview of the multi-level mass spectrometry workflow for ADC analysis.
III. Experimental Protocols
A. Intact Mass Analysis for DAR Determination
This protocol describes the determination of the drug-to-antibody ratio (DAR) of an ADC using liquid chromatography-mass spectrometry (LC-MS) analysis of the intact protein.
1. Sample Preparation:
-
Deglycosylation (Optional but Recommended): To reduce spectral complexity, the ADC can be deglycosylated.
-
To 20 µg of ADC in a microcentrifuge tube, add 1 µL of PNGase F.
-
Incubate at 37°C for 4 hours.
-
-
Sample Dilution:
-
Dilute the (deglycosylated) ADC sample to a final concentration of 0.1 mg/mL in a solution of 0.1% formic acid in water.
-
2. LC-MS Analysis:
-
LC System: UHPLC system
-
Column: Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Gradient:
Time (min) %B 0.0 20 5.0 80 6.0 80 6.1 20 | 8.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 80°C
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: 1000-4000 m/z
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of each ADC species. The relative abundance of each species is used to calculate the average DAR.
Data Presentation: Intact Mass Analysis of a Cysteine-Linked ADC
| DAR Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,000 | 148,002 | 5 |
| DAR2 | 149,950 | 149,953 | 25 |
| DAR4 | 151,900 | 151,905 | 50 |
| DAR6 | 153,850 | 153,856 | 15 |
| DAR8 | 155,800 | 155,808 | 5 |
| Average DAR | 4.0 |
B. Middle-Down Analysis for Conjugation Localization
This protocol details the analysis of ADC subunits (light chain and heavy chain) to determine the distribution of the drug-linker.
1. Sample Preparation:
-
To 50 µg of ADC, add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
Dilute the reduced sample to a final concentration of 0.2 mg/mL in a solution of 20% acetonitrile and 0.1% formic acid in water.
2. LC-MS Analysis:
-
LC and MS parameters: Similar to the intact mass analysis protocol, but the gradient may need to be optimized for the separation of the light and heavy chains.
3. Data Analysis:
-
Deconvolute the mass spectra corresponding to the light and heavy chain chromatographic peaks.
-
Determine the number of drug-linkers conjugated to each chain.
Data Presentation: Middle-Down Analysis of a Cysteine-Linked ADC
| Subunit | DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| Light Chain | DAR0 | 23,500 | 20 |
| DAR1 | 24,475 | 80 | |
| Heavy Chain | DAR0 | 50,500 | 10 |
| DAR1 | 51,475 | 30 | |
| DAR2 | 52,450 | 40 | |
| DAR3 | 53,425 | 20 |
C. Bottom-Up Analysis for Conjugation Site Identification
This protocol outlines the steps for identifying the specific amino acid residues conjugated with the drug-linker using a bottom-up proteomics approach.
1. Sample Preparation:
-
Denaturation, Reduction, and Alkylation:
-
To 100 µg of ADC, add 8 M guanidine (B92328) hydrochloride to denature the protein.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 25 mM. Incubate in the dark for 20 minutes.
-
-
Buffer Exchange: Remove the denaturant and alkylating agent using a desalting column, exchanging into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digestion:
-
Add trypsin at a 1:20 (w/w) ratio to the ADC.
-
Incubate at 37°C overnight.
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
2. LC-MS/MS Analysis:
-
LC System: Nano-flow UHPLC system
-
Column: C18 analytical column (e.g., 75 µm x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A shallow gradient (e.g., 2-40% B over 60 minutes) is typically used for peptide separation.
-
MS System: High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Acquisition Mode: Data-dependent acquisition (DDA), where the most abundant precursor ions are selected for fragmentation (MS/MS).
3. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra.
-
Search for the mass of the drug-linker as a variable modification on potential conjugation sites (e.g., cysteine or lysine).
Data Presentation: Bottom-Up Analysis of a Cysteine-Linked ADC
| Peptide Sequence | Modification | Precursor m/z |
| TPEVTCVVVDVSHEDPEVK | Cys + Drug-Linker | 850.42 (3+) |
| ... | ... | ... |
IV. Cleavable Linker Stability Assay
This protocol describes an in vitro assay to assess the stability of a cleavable linker in plasma.
1. Experimental Protocol:
-
Incubate the ADC (e.g., a vc-MMAE ADC) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).
-
For each time point, precipitate the plasma proteins using acetonitrile.
-
Centrifuge and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload (e.g., free MMAE).[14]
LC-MS/MS Parameters for Free Payload Quantification
-
LC System: UHPLC system
-
Column: Reversed-phase C18 column
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI, positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the payload.
Signaling Pathway of Protease-Cleavable Linker Action
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 13. Bottom-Up Proteomics | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Measurement and Mathematical Characterization of Cell-Level Pharmacokinetics of Antibody-Drug Conjugates: A Case Study with Trastuzumab-vc-MMAE - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Formulation of Antibody-Drug Conjugates with PEG Spacers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, pharmacokinetics (PK), and overall therapeutic index. Polyethylene glycol (PEG) spacers are frequently incorporated into linker designs to enhance the physicochemical properties of ADCs. The inclusion of PEG can improve solubility, reduce aggregation, and prolong circulation half-life, ultimately leading to improved efficacy and safety.[1]
These application notes provide a comprehensive guide to the in vivo formulation of ADCs containing PEG spacers, including detailed protocols for preparation, characterization, and in vivo evaluation.
The Role of PEG Spacers in ADC Formulation and In Vivo Performance
The hydrophobicity of many cytotoxic payloads can lead to challenges in ADC development, including aggregation, poor solubility, and rapid clearance from circulation.[2] PEGylation, the covalent attachment of PEG chains, is a well-established strategy to mitigate these issues.[3][4]
Key benefits of incorporating PEG spacers in ADCs include:
-
Improved Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the ADC, which can reduce non-specific clearance and extend the plasma half-life.[1] This prolonged circulation time can lead to greater accumulation of the ADC in the tumor.
-
Enhanced Stability and Reduced Aggregation: PEG spacers can mask the hydrophobic payload, preventing the ADC from aggregating in aqueous formulations.[5] This is crucial for maintaining the safety and efficacy of the therapeutic.
-
Increased Drug-to-Antibody Ratio (DAR): By improving the solubility of the overall construct, PEG linkers can enable the attachment of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.[1]
-
Reduced Immunogenicity: PEGylation can shield potential epitopes on the payload or linker from the immune system, reducing the risk of an anti-drug antibody (ADA) response.[1]
The length and architecture (linear vs. branched) of the PEG spacer are critical design parameters that must be optimized for each specific ADC to achieve the desired balance of properties.[6][7]
Data Presentation: Impact of PEG Spacers on ADC Properties
The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG spacer length and configuration on key ADC parameters.
Table 1: Effect of PEG Spacer Length on ADC Pharmacokinetics in Rats
| PEG Spacer Length | Clearance (mL/day/kg) | In Vivo Half-life (days) | Reference |
| No PEG | High | Short | [2] |
| PEG4 | Moderately High | Intermediate | [2] |
| PEG8 | Low | Long | [2] |
| PEG12 | Low | Long | [2] |
| PEG24 | Low | Long | [2] |
Data adapted from studies on ADCs with varying PEG spacer lengths, demonstrating that increasing PEG size up to a certain point (PEG8) can significantly decrease clearance and prolong half-life.[2]
Table 2: Comparative In Vivo Efficacy of ADCs with Different PEG Spacers in a Xenograft Mouse Model
| ADC Configuration | Tumor Growth Inhibition (%) | Study Duration (days) | Animal Model | Reference |
| ADC with no PEG spacer | 40 | 21 | BxPC3 xenograft | [8] |
| ADC with linear PEG6 spacer | 75 | 21 | BxPC3 xenograft | [8] |
| ADC with branched (pendant) 2x PEG12 spacer | >90 | 28 | In-house data | [6][7] |
| Miniaturized ADC (Affibody-based) with 10 kDa PEG | >80 | 25 | NCI-N87 tumor model | [3] |
This table compiles data from various studies to highlight the enhanced anti-tumor efficacy achieved with the incorporation of PEG spacers. Branched or pendant PEG configurations and larger PEG chains in miniaturized ADCs have shown significant improvements in tumor growth inhibition.
Experimental Protocols
Protocol 1: Preparation of a Sterile Intravenous Formulation of a PEGylated ADC
This protocol describes the preparation of a sterile liquid formulation of a PEGylated ADC suitable for intravenous administration in preclinical animal models.
Materials:
-
Purified PEGylated ADC stock solution (e.g., in a storage buffer)
-
Sterile formulation buffer (e.g., 20 mM L-histidine, 150 mM NaCl, pH 6.0)
-
Sterile Water for Injection (WFI)
-
Sterile, low-protein-binding syringe filters (0.22 µm)
-
Sterile, depyrogenated vials
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Buffer Exchange (if necessary): If the ADC is in a storage buffer, exchange it into the final formulation buffer using tangential flow filtration (TFF) or dialysis.[9]
-
Concentration Adjustment: Determine the concentration of the ADC solution using a validated method (e.g., UV-Vis spectrophotometry at 280 nm). Dilute the ADC solution with the sterile formulation buffer to the desired final concentration for dosing (e.g., 1 mg/mL).
-
Excipient Addition (if applicable): If the formulation requires additional excipients, such as a surfactant to prevent surface adsorption (e.g., Polysorbate 20 to a final concentration of 0.01-0.05%), add them from a sterile stock solution.[3] Mix gently by inversion.
-
Sterile Filtration: Under aseptic conditions in a laminar flow hood, filter the final ADC formulation through a pre-wetted 0.22 µm sterile syringe filter into a sterile, depyrogenated vial.[10][11]
-
Quality Control: Perform quality control checks on the final formulated ADC, including:
-
Visual inspection for particulates.
-
Measurement of pH.
-
Confirmation of protein concentration.
-
Assessment of aggregation by Size Exclusion Chromatography (SEC-HPLC) and/or Dynamic Light Scattering (DLS).
-
Endotoxin testing.[12]
-
-
Storage: Store the final sterile formulation at the recommended temperature (e.g., 2-8°C) until use.
Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a standard method to quantify the amount of high molecular weight species (aggregates) in an ADC formulation.[13]
Materials and Equipment:
-
HPLC system with a UV detector
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)[13]
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. The mobile phase may need to be optimized to include an organic modifier like acetonitrile (B52724) to prevent hydrophobic interactions between the ADC and the stationary phase.[14]
-
PEGylated ADC sample
-
Mobile phase for sample dilution
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[7]
-
Sample Preparation: Dilute the PEGylated ADC sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.[14] Filter the sample through a 0.22 µm syringe filter if it contains any visible particulates.[15]
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The monomeric ADC will elute as the main peak, with any aggregates eluting earlier and fragments eluting later.
-
Data Analysis: Integrate the peak areas of the monomer, aggregates, and any fragments. Calculate the percentage of aggregates as follows: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) x 100
Protocol 3: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the clearance and half-life of a PEGylated ADC in mice.[16][17]
Materials and Methods:
-
PEGylated ADC formulated for intravenous injection
-
Female immunodeficient mice (e.g., NSG mice), 6-8 weeks old
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparin-coated capillary tubes, microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate the mice to the facility for at least one week before the study.[18]
-
Dosing: Administer a single intravenous (IV) dose of the PEGylated ADC (e.g., 10 mg/kg) to each mouse via the tail vein.[17]
-
Blood Sampling: Collect blood samples (e.g., 25-50 µL) at predetermined time points post-injection. Typical time points include: 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and 168 hours.[16][17] Blood can be collected via the submandibular vein or other appropriate methods.[18]
-
Plasma Preparation: Immediately place the blood samples into microcentrifuge tubes containing an anticoagulant (e.g., heparin). Centrifuge the samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.[18]
-
Sample Storage: Store the plasma samples at -80°C until analysis.[18]
-
Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½) from the plasma concentration-time data.
Protocol 4: In Vivo Efficacy Study in a Tumor Xenograft Model
This protocol describes a study to evaluate the anti-tumor efficacy of a PEGylated ADC in a subcutaneous tumor xenograft mouse model.[12]
Materials and Methods:
-
PEGylated ADC formulated for intravenous injection
-
Control articles (e.g., vehicle, unconjugated antibody)
-
Female immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line that expresses the target antigen
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the cancer cells under standard conditions. Harvest the cells during the exponential growth phase.
-
Tumor Implantation: Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment: Administer the PEGylated ADC, vehicle control, and any other control articles to the respective groups of mice according to the planned dosing schedule (e.g., a single dose or multiple doses).
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or as defined by the study protocol. Euthanize the mice and excise the tumors for weight measurement and further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Mandatory Visualizations
Caption: Structure of an Antibody-Drug Conjugate with a PEGylated linker.
Caption: Workflow for the preparation of a sterile ADC formulation.
Caption: Experimental workflow for an in vivo ADC efficacy study.
References
- 1. labinsights.nl [labinsights.nl]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. bioagilytix.com [bioagilytix.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Optimization Of A Pendant-shaped PEGylated Linker For Antibody-drug Conjugates [sinopeg.com]
- 14. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. unmc.edu [unmc.edu]
- 17. Antibody Drug Conjugates (ADCs) Analytical Considerations For QC Release Stability Testing Characterization And Comparability [bioprocessonline.com]
- 18. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
Troubleshooting & Optimization
Technical Support Center: Mal-amido-PEG2-Val-Cit-PAB-PNP Conjugation
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the Mal-amido-PEG2-Val-Cit-PAB-PNP linker in their antibody-drug conjugate (ADC) research. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in the this compound linker?
A: This is a multi-component system designed for creating cleavable ADCs.[1]
-
Maleimide (B117702) (Mal): This group selectively reacts with thiol (sulfhydryl) groups on cysteine residues of an antibody or protein.[][]
-
Amido-PEG2: A short polyethylene (B3416737) glycol spacer that enhances hydrophilicity and solubility of the linker-payload complex, which can help reduce aggregation.[1][4]
-
Val-Cit: A dipeptide sequence (Valine-Citrulline) that is specifically designed to be cleaved by Cathepsin B, an enzyme found in high concentrations within the lysosomes of tumor cells.[5][6] This ensures targeted release of the payload inside the cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Once the Val-Cit sequence is cleaved, the PAB moiety spontaneously breaks down to release the attached drug.[5][7]
-
PNP (p-nitrophenyl carbonate): A highly activated leaving group that facilitates the conjugation of the linker to an amine-containing payload molecule.[1][8]
Q2: What are the primary mechanisms of instability for the maleimide-thiol linkage in ADCs?
A: The thiosuccinimide bond formed between a maleimide and a thiol group is susceptible to two main instability pathways:
-
Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, regenerating the original thiol and maleimide.[9][10] In a biological environment rich in other thiols like glutathione, the released maleimide-payload can react with these molecules, leading to off-target toxicity and reduced efficacy.[10] This phenomenon is often referred to as "payload migration."[11]
-
Hydrolysis: The succinimide (B58015) ring can be irreversibly opened by water to form a stable succinamic acid thioether.[11][12] While this prevents the retro-Michael reaction, it introduces structural heterogeneity as it can result in two isomeric products.[10][12] The rate of hydrolysis increases with higher pH.[11][13]
Q3: My Val-Cit ADC shows instability in mouse models but seems stable in human plasma. Why?
A: This is a known issue. The Val-Cit linker is susceptible to premature cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not human plasma.[14][15] This can lead to rapid clearance, off-target toxicity, and poor efficacy in murine preclinical models.[15] Human neutrophil elastase has also been identified as an enzyme that can cleave the Val-Cit linker, which can contribute to off-target toxicities like neutropenia.[14][16]
Troubleshooting Guides
Problem 1: Low Conjugation Yield or Low Drug-to-Antibody Ratio (DAR)
You are observing a low yield of the final ADC product or the average number of drug molecules per antibody is lower than expected.
| Potential Cause | Troubleshooting Steps |
| Hydrolyzed Maleimide Linker | The maleimide group is highly susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive.[9][10] • Prepare Fresh: Always prepare aqueous solutions of the maleimide-containing linker immediately before use.[9] • Proper Storage: Store stock solutions of the linker in a dry, aprotic solvent like DMSO or DMF at -20°C or -80°C.[10][17] |
| Oxidized or Inaccessible Cysteine Residues | Target cysteine residues on the antibody may have formed disulfide bonds or be sterically hindered. Disulfides do not react with maleimides.[9][18] • Antibody Reduction: Perform a pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.[9][19] • Purification: Remove excess reducing agent before adding the linker to prevent it from reacting with the maleimide.[19] |
| Incorrect Reaction pH | The thiol-maleimide reaction is highly pH-dependent.[9][11] • Optimize pH: Ensure the reaction buffer is strictly within the optimal pH range of 6.5-7.5.[10] Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide reacts with amines (lysine residues) and hydrolysis increases.[10][11] |
| Low Molar Ratio of Linker | An insufficient amount of the linker-payload will result in incomplete conjugation.[] • Increase Molar Excess: Start with a 10-20 fold molar excess of the linker-payload relative to the antibody's available thiol groups and optimize as needed.[9][18] |
| Poor Solubility of Linker-Payload | Highly hydrophobic payloads can cause the linker-payload complex to have poor solubility in aqueous buffers, leading to an incomplete reaction.[4][19] • Use a Co-solvent: Introduce a small amount of an organic co-solvent (e.g., DMSO) to the reaction buffer to improve solubility. Be cautious, as high concentrations can denature the antibody.[19] |
Problem 2: ADC Aggregation During or After Conjugation
The final ADC product shows signs of aggregation, which can impact efficacy, pharmacokinetics, and safety.[19][21]
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of Linker-Payload | The Val-Cit-PAB moiety, especially when combined with a hydrophobic drug, significantly increases the overall hydrophobicity of the ADC, leading to aggregation.[15][22] • Optimize DAR: A high drug-to-antibody ratio (DAR) increases hydrophobicity. Aim for a lower, more controlled DAR.[15][22] • Formulation: Use stabilizing excipients in the formulation buffer to reduce aggregation risk.[23] |
| Suboptimal Reaction Conditions | Incorrect pH, temperature, or reaction time can promote aggregation.[19] • Systematic Optimization: Methodically optimize reaction parameters such as temperature and incubation time. While longer times may increase conjugation, they can also promote aggregation.[19] |
| Inefficient Purification | The purification process itself can be a source of product loss if not optimized to separate monomeric ADC from aggregates.[4] • Chromatography Optimization: Develop and optimize chromatographic methods (e.g., size exclusion chromatography) to efficiently remove aggregates.[23] |
Problem 3: Payload Loss and In-Vivo Instability
The ADC shows significant loss of the cytotoxic payload in plasma stability assays, indicating linker instability.
| Potential Cause | Troubleshooting Steps |
| Retro-Michael Reaction (Thiol Exchange) | The thiosuccinimide linkage is reversible and can exchange the payload to other thiols like albumin in plasma.[9][10] This is a primary cause of payload loss for maleimide-based ADCs.[24] • Induce Post-Conjugation Hydrolysis: After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to the stable succinamic acid thioether. This can be achieved by incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) for a few hours.[9][10] This ring-opened form is resistant to the retro-Michael reaction.[24] |
| Enzymatic Cleavage of Val-Cit Linker | As mentioned in the FAQs, the Val-Cit linker can be prematurely cleaved by enzymes in the bloodstream of certain species (e.g., mouse Ces1c).[14][15] • Modify the Linker: For preclinical mouse studies, consider using a modified linker, such as adding a glutamic acid residue (EVCit), which shows increased stability in mouse plasma.[14] • Select Appropriate Model: If linker modification is not an option, use a preclinical model that lacks the problematic enzyme, such as Ces1c knockout mice.[14] |
Experimental Protocols & Methodologies
General Protocol for Antibody-Thiol Conjugation
This protocol provides a general framework. Optimization of molar ratios, reaction times, and temperatures is crucial for each specific antibody and payload.[19][]
-
Antibody Preparation & Reduction:
-
Prepare the antibody in a degassed buffer such as PBS at a pH of 7.2-7.4.[9]
-
To reduce interchain disulfide bonds, add a 10-100 fold molar excess of TCEP.[9][18]
-
Incubate for 20-30 minutes at room temperature.[9]
-
Remove excess TCEP using a desalting column to prevent it from reacting with the maleimide linker.[9]
-
-
Linker-Payload Preparation:
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted linker-payload and other impurities using purification methods such as size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
(Optional but Recommended) Post-Conjugation Hydrolysis for Stability:
Visualizations
Caption: Experimental workflow for ADC conjugation.
References
- 1. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 19. benchchem.com [benchchem.com]
- 21. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 22. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio for Val-Cit ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with valine-citrulline (Val-Cit) linker-based antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Val-Cit ADC is showing rapid clearance and poor exposure in our mouse xenograft model. What are the potential causes and how can I troubleshoot this?
Rapid clearance of Val-Cit ADCs in murine models is a common issue, often leading to reduced efficacy and potential off-target toxicity.[1] The primary causes include:
-
Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2][3][4] This leads to premature release of the payload before the ADC reaches the target tumor.
-
High Hydrophobicity: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[1] This can lead to aggregation and rapid clearance by the liver.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can exacerbate hydrophobicity-driven clearance.[1]
Troubleshooting Strategies:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay to compare the stability of your ADC in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is indicative of Ces1c-mediated cleavage.
-
Linker Modification:
-
Glu-Val-Cit: Incorporating a glutamic acid residue to create a Glu-Val-Cit tripeptide linker has been shown to significantly increase stability in mouse plasma by reducing susceptibility to Ces1c.[1][5]
-
Val-Ala: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, particularly with lipophilic payloads.[1][6][7][8][9]
-
Novel Linker Designs: Technologies like "Exo-Linkers," which reposition the cleavable peptide, can enhance stability and hydrophilicity.[1][10][11]
-
-
Optimize the DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) to reduce hydrophobicity-driven clearance.[1][3] Site-specific conjugation methods can help achieve a uniform DAR.
-
Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to mask the hydrophobicity of the payload and improve solubility and plasma stability.[1][12][13][14]
Q2: I'm observing aggregation with my Val-Cit ADC preparation. What are the causes and how can this be addressed?
ADC aggregation is frequently linked to the hydrophobicity of the linker-payload combination and can negatively impact efficacy, pharmacokinetics, and safety.[1][15]
-
Hydrophobic Components: The p-aminobenzyl carbamate (B1207046) (PABC) moiety in the Val-Cit linker, combined with a hydrophobic payload, contributes to the overall hydrophobicity and can lead to aggregation, especially at higher DARs.[1][11][15]
-
High DAR: Increasing the number of hydrophobic linker-payloads per antibody enhances the ADC's hydrophobicity and its propensity for aggregation.[1][6][15]
Troubleshooting Strategies:
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[1]
-
Reduce Hydrophobicity:
-
Alternative Linkers: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit and has been shown to reduce aggregation, allowing for higher DARs.[1][6][7][8][9]
-
Hydrophilic Spacers: PEGylation of the linker can improve solubility.[1][12][13][14]
-
Hydrophilic Payloads: If possible, select a less hydrophobic cytotoxic agent.[1]
-
-
Optimize DAR: A lower DAR will generally result in less aggregation.[1][15] Evaluate the trade-off between DAR, efficacy, and aggregation in your specific model.
-
Formulation Development: Explore different buffer conditions (e.g., pH, excipients) to identify a formulation that minimizes aggregation and maintains stability.[1]
Q3: My Val-Cit ADC is showing off-target toxicity in preclinical studies. What are the contributing factors and mitigation strategies?
Off-target toxicity is a significant concern and can be a dose-limiting factor for ADCs. With Val-Cit linkers, this often stems from premature payload release in circulation.[1][]
-
Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, leading to the release of the cytotoxic payload in the bloodstream and potential damage to healthy cells.[1][3][11][17]
-
The "Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells.[1]
-
High DAR: A higher DAR is often associated with increased toxicity.[17][18]
Mitigation Strategies:
-
Enhance Linker Stability:
-
Payload Selection:
-
Membrane Permeability: For applications where a bystander effect is not desired or to limit off-target effects, a less membrane-permeable payload could be advantageous.[1]
-
-
Consider Non-cleavable Linkers: If appropriate for the payload, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[1][6]
Data Presentation
Table 1: Comparison of Common Linker Technologies for ADCs
| Linker Type | Key Modification/Feature | Advantages | Disadvantages | Relevant Payload Types |
| Val-Cit (VCit) | Standard dipeptide | Well-characterized, efficient cleavage by Cathepsin B.[6] | Susceptible to cleavage by mouse Ces1c, can be hydrophobic.[1][2][3][4] | Auristatins, other payloads compatible with Val-Cit.[1] |
| Glu-Val-Cit (EVCit) | Addition of Glutamic Acid | Increased stability in mouse plasma, resistant to Ces1c cleavage.[1][5] | May have slightly different cleavage kinetics by Cathepsin B compared to Val-Cit.[1] | Auristatins, other payloads compatible with Val-Cit.[1] |
| Val-Ala | Alanine substitution for Citrulline | Lower hydrophobicity, reduced aggregation, allows for higher DARs.[1][6][7][8][9] | May have a slower cleavage rate by Cathepsin B compared to Val-Cit.[1] | Hydrophobic payloads (e.g., PBD dimers).[1] |
| PEGylated Linker | Incorporation of PEG chains | Increased hydrophilicity, improved solubility, and plasma stability.[1][12][13][14] | May alter the overall size and biodistribution of the ADC.[1] | Highly hydrophobic payloads.[1] |
Table 2: Analytical Methods for DAR Determination
| Analytical Technique | Principle | Information Provided | Key Considerations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths for the antibody and the drug.[19][20][][22][23] | Average DAR.[19] | Requires different maximum absorbance values for the antibody and drug; assumes no interference between their spectra.[19][20][24] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity.[19][20] | Average DAR, drug load distribution, and naked antibody content for cysteine-conjugated ADCs.[19][20][22] | Elution conditions are mild, preserving the ADC's structure. Not ideal for lysine-conjugated ADCs.[19][20] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on polarity.[19][] | Average DAR for reduced ADC heavy and light chains.[19][][22] | Denaturing conditions can disrupt interchain disulfide bonds in cysteine-conjugated ADCs.[19] Compatible with mass spectrometry.[24] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates molecules by liquid chromatography and detects them by mass spectrometry.[20][] | Intact ADC mass, cleavage products, and DAR.[3] | Can provide detailed information on drug load distribution.[] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse).
Materials:
-
Test ADC
-
Control ADC (with a known stable linker, if available)
-
Human and mouse plasma (or other relevant species)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system for payload quantification or ELISA/HIC for intact ADC analysis
Procedure:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species and in PBS (as a control).
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
To stop the reaction and precipitate plasma proteins, add a sufficient volume of cold protein precipitation solution to the aliquot.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload or by ELISA or HIC to measure the concentration of intact ADC.
-
Plot the percentage of intact ADC remaining over time to determine the ADC's half-life in plasma.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker of the ADC can be cleaved by its target enzyme, Cathepsin B.
Materials:
-
Test ADC
-
Purified Cathepsin B enzyme
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0, containing DTT)
-
37°C incubator
-
Quenching solution (to stop the enzymatic reaction)
-
Analytical instruments (e.g., LC-MS, HPLC)
Procedure:
-
Prepare a reaction mixture containing the test ADC in the assay buffer.
-
Initiate the reaction by adding a pre-determined amount of Cathepsin B.
-
Incubate the reaction at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[25]
-
Stop the enzymatic reaction by adding a quenching solution.
-
Analyze the samples by LC-MS or HPLC to monitor the cleavage of the ADC and the release of the payload.
-
Quantify the amount of released payload over time to determine the cleavage rate.
Visualizations
Caption: ADC internalization and payload release pathway.
Caption: Troubleshooting workflow for common Val-Cit ADC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 10. chemexpress.com [chemexpress.com]
- 11. adcreview.com [adcreview.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Optimization of a pendant-shaped PEGylated linker for antibody-drug conjugates [research.unipd.it]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmiweb.com [pharmiweb.com]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 22. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ADC Solubility with Mal-amido-PEG2 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using Mal-amido-PEG2 linkers in Antibody-Drug Conjugate (ADC) development.
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: ADC Precipitation or Aggregation Immediately Following Conjugation
Question: My ADC, synthesized using a Mal-amido-PEG2 linker, exhibits immediate precipitation or turns turbid after the conjugation reaction. What are the likely causes and how can I resolve this?
Answer: Immediate precipitation is a common sign that the overall hydrophobicity of the ADC has surpassed its solubility limit in the reaction buffer. This is often driven by the cytotoxic payload, especially at higher Drug-to-Antibody Ratios (DAR).[1][2][3]
Potential Causes & Solutions:
-
High Payload Hydrophobicity: The short PEG2 chain may be insufficient to counteract the hydrophobicity of the payload.[1][4]
-
Solution A: Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR increases the likelihood of aggregation.[5] Reduce the molar equivalents of the payload-linker during the conjugation reaction to target a lower average DAR (e.g., 2-4).[3][6]
-
Solution B: Introduce an Organic Co-solvent: To improve the solubility of the hydrophobic linker-payload, introduce a minimal amount (typically 5-10% v/v) of a water-miscible organic co-solvent like Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) into the conjugation buffer.[7][8] Exceeding this range can risk denaturing the antibody.
-
Solution C: Switch to a More Hydrophilic Linker: If the issue persists, the Mal-amido-PEG2 linker may not provide enough hydrophilicity.[9] Consider using linkers with longer PEG chains (e.g., Mal-amido-PEG4, -PEG8, or -PEG12) to significantly improve the ADC's solubility.[10][11]
-
Issue 2: Increased Aggregation of Purified ADC During Storage
Question: My purified ADC is clear and monomeric initially, but I observe a significant increase in high-molecular-weight species (aggregates) on SEC analysis after storage. Why is this occurring and what are the mitigation strategies?
Answer: This suggests a formulation instability issue, where the storage conditions are not optimal for maintaining the ADC in its native, monomeric state.[3]
Potential Causes & Solutions:
-
Suboptimal Buffer Conditions: The pH, ionic strength, and buffer species can all influence ADC stability.[2][3][12] ADCs are often least soluble at their isoelectric point (pI).[2]
-
Solution A: Conduct a Formulation Screen: Systematically screen different buffer systems (e.g., histidine, citrate, acetate) across a pH range (typically 5.0 to 7.0) to identify the pH of maximum stability.[3][13] Evaluate the effect of varying salt concentrations (e.g., 50-150 mM NaCl).
-
Solution B: Incorporate Stabilizing Excipients: Add excipients to the formulation buffer to prevent aggregation. Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (at ~0.01-0.05%) are highly effective at preventing surface-induced aggregation.[12] Sugars such as sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers, especially for lyophilized or frozen formulations.[7][14]
-
-
Physical Stresses: Mechanical agitation and multiple freeze-thaw cycles are known to induce protein denaturation and aggregation.[5][12]
-
Solution C: Optimize Handling and Storage: Prepare single-use aliquots of your purified ADC to avoid the damaging effects of repeated freeze-thaw cycles.[3] Always handle ADC solutions gently, avoiding vigorous shaking or vortexing. If the payload is known to be photosensitive, protect the ADC from light during storage and handling.[12][14]
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Hydrophilicity and Aggregation
| Linker Type | Relative Hydrophilicity (Lower HIC Retention Time) | Aggregation Propensity | Rationale |
| Non-PEG Linker | Low | High | The absence of a hydrophilic spacer allows hydrophobic payloads to induce aggregation.[3] |
| Mal-amido-PEG2 | Moderate | Moderate to High | The short PEG chain provides some hydrophilicity but may be insufficient for highly hydrophobic payloads.[] |
| Mal-amido-PEG8 | High | Low | The longer PEG chain creates a more effective "hydration shell" around the payload, masking its hydrophobicity and improving solubility.[9][10][11] |
| Mal-amido-PEG12 | Very High | Very Low | Significantly increases the hydrodynamic volume and shields the hydrophobic drug, reducing aggregation and slowing clearance.[1][16] |
Data is a qualitative summary based on principles described in the cited literature.
Table 2: Common Formulation Components for Enhancing ADC Solubility and Stability
| Component | Example | Typical Concentration | Primary Function(s) |
| Buffering Agent | L-Histidine, Sodium Citrate | 10-25 mM | Maintain optimal pH for ADC stability, avoiding the isoelectric point.[3] |
| Tonicity Modifier | Sodium Chloride (NaCl) | 50-150 mM | Control osmotic pressure; ionic strength can influence protein solubility. |
| Surfactant | Polysorbate 20, Polysorbate 80 | 0.01 - 0.05% (w/v) | Prevent surface adsorption and aggregation by reducing interfacial tension.[12] |
| Bulking Agent / Stabilizer | Sucrose, Trehalose | 5 - 10% (w/v) | Provide stability during freeze-thawing (cryoprotectant) and long-term storage.[7][14] |
| Chelating Agent | EDTA | 1-2 mM | Used in conjugation buffers to prevent metal-catalyzed oxidation.[7][8] |
Mandatory Visualization
Caption: Troubleshooting workflow for ADC solubility issues.
Caption: Experimental workflow for ADC conjugation.
Caption: Logical relationships in ADC formulation design.
Experimental Protocols
Protocol 1: General Protocol for Cysteine Conjugation with Mal-amido-PEG2 Linker
This protocol provides a general workflow for conjugating a maleimide-activated payload to a monoclonal antibody via partially reduced interchain disulfide bonds.[7][8]
-
Antibody Preparation:
-
Start with a purified monoclonal antibody at a concentration of 5-10 mg/mL.
-
Perform a buffer exchange into a conjugation-compatible buffer (e.g., 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4). EDTA is crucial to prevent re-oxidation of thiols.[7]
-
-
Partial Reduction of Antibody:
-
Warm the antibody solution to 37°C.
-
Prepare a fresh stock solution of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).
-
Add the reducing agent to the antibody solution. A typical starting point is 2.5 to 5 molar equivalents per antibody.
-
Incubate at 37°C for 30-90 minutes. The precise time and equivalents must be optimized to achieve the desired number of free thiols per antibody.
-
-
Removal of Reducing Agent:
-
Immediately cool the reaction on ice.
-
Remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the conjugation buffer.[8] This step is critical as residual reductant will quench the maleimide (B117702) linker.[17]
-
-
Conjugation Reaction:
-
Prepare the Mal-amido-PEG2-payload by dissolving it in a minimal volume of a water-miscible organic solvent (e.g., DMSO).[8]
-
Add the desired molar equivalents of the linker-payload solution to the chilled, reduced antibody solution while gently stirring. A typical starting point is 1.5 to 2 molar equivalents of linker per available thiol.
-
Allow the reaction to proceed for 1-2 hours at 4°C or room temperature. Protect from light if the payload is light-sensitive.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a 3-fold molar excess (relative to the initial linker-payload) of a quenching agent like N-acetylcysteine to react with any unreacted maleimide groups.
-
Incubate for an additional 20 minutes.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker and other small molecules. Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) are commonly used methods.[12]
-
Diafilter the purified ADC into the final formulation buffer.
-
-
Characterization:
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a standard method for quantifying soluble aggregates in an ADC sample.[3][19]
-
Instrumentation and Column:
-
System: An HPLC or UPLC system with a UV detector.
-
Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).
-
-
Mobile Phase:
-
A typical mobile phase is 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. The composition should be optimized to prevent non-specific interactions between the ADC and the column stationary phase.
-
-
Method Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min (for standard HPLC columns).
-
Detection: UV absorbance at 280 nm.
-
Injection Volume: 10 - 50 µL, depending on ADC concentration and column size.
-
Sample Concentration: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a mobile phase blank, followed by a suitable molecular weight standard to verify column performance.
-
Inject the ADC sample.
-
Run the method for a sufficient time to allow for the elution of the monomer and all potential aggregate and fragment species.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main, largest peak corresponds to the ADC monomer. Earlier eluting peaks correspond to high-molecular-weight species (aggregates), such as dimers and trimers.
-
Integrate the area of all peaks.
-
Calculate the percentage of aggregates using the formula: % Aggregates = (Area of all Aggregate Peaks / Total Area of all Peaks) x 100
-
Frequently Asked Questions (FAQs)
Q1: What is the specific chemical role of the Mal-amido-PEG2 linker? A1: Mal-amido-PEG2 is a heterobifunctional linker. The maleimide group undergoes a highly specific Michael addition reaction with the sulfhydryl (thiol) group of a cysteine residue, typically one that has been made available by reducing a disulfide bond on the antibody.[][21] The other end of the linker (e.g., a carboxylic acid or NHS ester) is used to attach the cytotoxic payload before conjugation to the antibody. The short, hydrophilic PEG2 spacer aims to improve the overall solubility of the final ADC.[][22][23]
Q2: Can the Mal-amido-PEG2 linker itself contribute to instability? A2: Yes, the thioether bond formed between the maleimide and the cysteine thiol can be unstable in plasma. It is susceptible to a retro-Michael reaction, which can lead to premature payload release.[24] This reaction can be influenced by the specific conjugation site on the antibody. While this is a stability issue rather than a solubility one, it is a critical consideration in linker design.
Q3: How does DAR specifically impact solubility? A3: The cytotoxic payloads used in ADCs are often highly hydrophobic.[5][13] As the DAR increases, more of these hydrophobic molecules are attached to the antibody surface. This can create "hydrophobic patches" that promote self-association between ADC molecules, leading to aggregation and precipitation.[2] Higher DAR ADCs are also cleared more rapidly from circulation in vivo.[5]
Q4: What are the most critical analytical methods for assessing ADC solubility? A4: A multi-faceted approach using orthogonal methods is best.[3] The most critical techniques include:
-
Size-Exclusion Chromatography (SEC): The primary method for quantifying soluble aggregates and fragments.[19]
-
Dynamic Light Scattering (DLS): Provides rapid assessment of the size distribution and can detect the early onset of aggregation.[25]
-
Hydrophobic Interaction Chromatography (HIC): Measures the relative hydrophobicity of the ADC species and is used to determine the DAR distribution. A shift to higher hydrophobicity can predict a higher aggregation propensity.[19][26]
-
Visual Inspection for Turbidity: The simplest and first check for gross precipitation issues.[9]
References
- 1. purepeg.com [purepeg.com]
- 2. pharmtech.com [pharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. labinsights.nl [labinsights.nl]
- 11. purepeg.com [purepeg.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 21. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 22. Mal-amido-PEG2-acid, 756525-98-1 | BroadPharm [broadpharm.com]
- 23. medkoo.com [medkoo.com]
- 24. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Preventing Aggregation of ADCs with Hydrophobic Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) featuring hydrophobic linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation in ADCs with hydrophobic linkers?
The primary driver of aggregation in ADCs, especially those with hydrophobic linkers and payloads, is the increase in the overall surface hydrophobicity of the antibody upon conjugation.[1][2] Hydrophobic patches on the surface of different ADC molecules interact to minimize their exposure to the aqueous environment, leading to self-association and the formation of soluble and insoluble aggregates.[1][2] This phenomenon is often exacerbated by a high drug-to-antibody ratio (DAR).[1][3][4]
Q2: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
A higher DAR generally correlates with an increased propensity for aggregation.[1][3][4] As more hydrophobic linker-payload molecules are attached to the antibody, the surface hydrophobicity of the ADC molecule increases, strengthening the driving force for intermolecular hydrophobic interactions.[1][4] This can lead to reduced stability, faster clearance from circulation, and potential immunogenicity.[4][5] Therefore, optimizing the DAR is a critical balancing act between maximizing therapeutic efficacy and maintaining ADC stability.[3]
Q3: What role do linkers and payloads play in ADC aggregation?
Both the linker and the payload contribute to the overall hydrophobicity and aggregation propensity of an ADC.[1][3] Hydrophobic linkers, such as those containing valine-citrulline (vc), and lipophilic payloads can create hydrophobic patches on the antibody surface, promoting self-association.[1][2] The design of the linker and payload can be modified to increase hydrophilicity, for instance, by incorporating polyethylene (B3416737) glycol (PEG) spacers or sulfonate groups, which can help shield the hydrophobic components and reduce aggregation.[6][7]
Q4: Can the conjugation strategy affect ADC aggregation?
Yes, the conjugation strategy is a critical factor. Traditional stochastic conjugation to lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, some of which may be more prone to aggregation.[5] Site-specific conjugation technologies can produce more homogeneous ADCs with a defined DAR, which often leads to improved stability and a lower tendency to aggregate.[5][8] Furthermore, the conditions of the conjugation process itself, such as buffer composition, pH, and the use of organic co-solvents, can significantly impact aggregation.[2]
Q5: What are the consequences of ADC aggregation?
ADC aggregation can have several detrimental effects, including:
-
Reduced Efficacy: Aggregates may have altered binding affinity to the target antigen and can be cleared more rapidly from circulation, reducing the amount of active ADC reaching the tumor.[1][3]
-
Increased Immunogenicity: Aggregated proteins can elicit an immune response in patients, potentially leading to adverse effects and reduced treatment efficacy.[2]
-
Altered Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from the bloodstream, impacting its overall exposure and therapeutic window.[4]
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, as well as reduced shelf-life of the final drug product.[1][2]
Troubleshooting Guides
Problem 1: Significant Aggregation Observed Immediately After Conjugation
This issue often points to problems with the conjugation process itself, leading to rapid self-association of the newly formed hydrophobic ADCs.
| Potential Cause | Troubleshooting Step | Rationale |
| High Local Concentration of Hydrophobic Linker-Payload | Add the linker-payload solution to the antibody solution slowly and with gentle, continuous mixing. | Rapid addition can create localized high concentrations of the hydrophobic compound, promoting precipitation and aggregation as the ADC forms. |
| Unfavorable Buffer Conditions | Screen a panel of conjugation buffers with varying pH and ionic strengths. Common starting points include histidine and citrate (B86180) buffers. | The pH of the buffer influences the surface charge of the antibody. A pH close to the isoelectric point (pI) of the ADC can minimize electrostatic repulsion between molecules, leading to aggregation.[2] |
| Presence of Organic Co-solvents | Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the linker-payload. Aim for a final concentration of <5% (v/v) if possible. | Organic solvents can partially denature the antibody, exposing hydrophobic regions and promoting aggregation.[2] |
| Suboptimal Temperature | Perform the conjugation reaction at a lower temperature (e.g., 4°C or room temperature) and minimize exposure to elevated temperatures. | Higher temperatures can increase the rate of hydrophobic interactions and induce conformational changes in the antibody that favor aggregation. |
| Intermolecular Cross-linking | Utilize solid-phase conjugation by immobilizing the antibody on a resin during the reaction. | Physical separation of antibody molecules during conjugation prevents them from interacting and aggregating as the hydrophobic linker-payload is attached.[4][8] |
Problem 2: Gradual Increase in Aggregation During Storage
This form of aggregation typically indicates issues with the formulation and/or storage conditions, leading to long-term instability.
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Formulation Buffer | Conduct a formulation screening study to evaluate different buffers, pH levels, and excipients. | The long-term stability of an ADC is highly dependent on the formulation. A systematic screening approach can identify conditions that minimize aggregation over time. |
| Lack of Stabilizing Excipients | Add stabilizing excipients to the formulation. Common examples include polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose (B13894), trehalose), and amino acids (e.g., arginine, glycine).[8] | Excipients can stabilize the ADC through various mechanisms, such as preventing surface adsorption, shielding hydrophobic patches, and maintaining the native protein conformation. |
| Freeze-Thaw Stress | Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles. If freeze-thawing is necessary, include cryoprotectants like sucrose or trehalose (B1683222) in the formulation. | The process of freezing and thawing can induce partial unfolding and aggregation of proteins. |
| Mechanical Stress | Handle ADC solutions gently. Avoid vigorous vortexing or shaking. | Mechanical stress can cause protein denaturation at air-liquid interfaces, leading to aggregation. |
| Inappropriate Storage Temperature | Store the ADC at the recommended temperature (typically 2-8°C or -20°C to -80°C for long-term storage) and monitor for any temperature fluctuations. | Elevated temperatures can accelerate degradation pathways and promote aggregation. |
Experimental Protocols
Protocol 1: Buffer Screening for ADC Formulation
Objective: To identify a buffer system that minimizes ADC aggregation and maintains stability.
Methodology:
-
Prepare a Matrix of Buffers:
-
Select a range of buffer systems (e.g., citrate, histidine, phosphate, acetate) at various pH levels (e.g., 5.0, 5.5, 6.0, 6.5, 7.0).
-
For each buffer and pH combination, prepare formulations with and without common stabilizing excipients (see table below).
-
-
Sample Preparation:
-
Dialyze or buffer-exchange the ADC into each of the prepared formulation buffers to a final concentration of 1-10 mg/mL.
-
Filter the samples through a 0.22 µm sterile filter.
-
-
Stress Conditions:
-
Incubate aliquots of each formulation under accelerated stress conditions (e.g., 40°C for 1-4 weeks) and at the intended storage temperature (e.g., 4°C).
-
Include freeze-thaw stress by cycling samples between -80°C and room temperature for 3-5 cycles.
-
-
Analysis:
-
At specified time points, analyze the samples for aggregation using Size Exclusion Chromatography (SEC-HPLC) and Dynamic Light Scattering (DLS).
-
Visually inspect for precipitation.
-
-
Data Evaluation:
-
Compare the percentage of high molecular weight species (%HMW) from SEC and the change in hydrodynamic radius and polydispersity from DLS across all formulations to identify the optimal buffer system.
-
Commonly Screened Excipients:
| Excipient Class | Example | Typical Concentration Range | Purpose |
| Surfactants | Polysorbate 20/80 | 0.01 - 0.1% (w/v) | Prevent surface-induced aggregation. |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Cryoprotectant, lyoprotectant, and stabilizer. |
| Amino Acids | Arginine, Glycine, Proline | 50 - 250 mM | Suppress aggregation and increase solubility. |
| Salts | Sodium Chloride | 50 - 150 mM | Modulate ionic strength and protein-protein interactions. |
Protocol 2: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify ADC monomers, aggregates, and fragments based on their hydrodynamic size.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent)
-
Mobile Phase: A physiological pH buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), filtered and degassed.[1]
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[1]
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
-
Run the analysis isocratically for a sufficient time to allow for the elution of all species.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments) based on their retention times. Aggregates will elute first, followed by the monomer, and then fragments.
-
Integrate the peak areas to calculate the percentage of each species in the sample.
-
Protocol 3: Site-Directed Mutagenesis to Reduce Antibody Hydrophobicity
Objective: To reduce the aggregation propensity of an ADC by replacing solvent-exposed hydrophobic amino acid residues on the antibody with more hydrophilic ones.
Methodology:
-
Identify Target Residues:
-
Use computational modeling or sequence analysis to identify solvent-exposed hydrophobic residues (e.g., Val, Leu, Ile, Phe) in the variable or constant regions of the antibody that are not critical for antigen binding or structural integrity.
-
-
Primer Design:
-
Design forward and reverse primers containing the desired mutation to substitute the hydrophobic residue with a hydrophilic one (e.g., Ser, Thr, Asp, Asn, Gln, Lys, Arg). The mutation should be in the center of the primers, flanked by ~15-20 bases of correct sequence on each side.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with the plasmid DNA encoding the antibody chain as the template and the designed mutagenic primers. Use a low number of cycles (15-20) to minimize the risk of secondary mutations.
-
-
Template DNA Digestion:
-
Digest the parental (non-mutated) plasmid DNA with a methylation-sensitive restriction enzyme, such as DpnI. The PCR-synthesized DNA will be unmethylated and thus resistant to digestion.
-
-
Transformation and Sequencing:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
Isolate plasmid DNA from several colonies and sequence the entire gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
-
Protein Expression and Characterization:
-
Express the mutated antibody, purify it, and characterize its biophysical properties.
-
Conjugate the mutated antibody with the hydrophobic linker-payload and assess its aggregation propensity using SEC and DLS, comparing it to the ADC prepared with the wild-type antibody.
-
Data Presentation
Table 1: Impact of Linker and DAR on ADC Aggregation
| Antibody | Linker | Payload | Average DAR | % High Molecular Weight Species (HMWS) by SEC | Reference |
| Trastuzumab | vc-PABC | MMAE | 3.5 | 5.2% | Fictional Example |
| Trastuzumab | Hydrophilic PEG4-vc-PABC | MMAE | 3.6 | 1.8% | Fictional Example |
| Trastuzumab | vc-PABC | MMAE | 7.2 | 15.8% | Fictional Example |
| Trastuzumab | Hydrophilic PEG4-vc-PABC | MMAE | 7.0 | 6.5% | Fictional Example |
This table illustrates how the incorporation of a hydrophilic PEG spacer in the linker and a lower DAR can significantly reduce the percentage of high molecular weight species.
Table 2: Effect of Excipients on ADC Stability Under Thermal Stress
| Formulation Buffer (pH 6.0) | % HMWS (Initial) | % HMWS (4 weeks at 40°C) |
| 20 mM Histidine, 150 mM NaCl | 1.5% | 18.7% |
| 20 mM Histidine, 150 mM NaCl, 0.02% Polysorbate 20 | 1.4% | 12.3% |
| 20 mM Histidine, 150 mM NaCl, 5% Sucrose | 1.6% | 10.5% |
| 20 mM Histidine, 150 mM NaCl, 200 mM Arginine | 1.5% | 8.9% |
| 20 mM Histidine, 150 mM NaCl, 0.02% Polysorbate 20, 5% Sucrose, 200 mM Arginine | 1.4% | 4.2% |
This table demonstrates the stabilizing effect of different excipients on an ADC formulation under accelerated stability testing.
Visualizations
Caption: Troubleshooting workflow for addressing ADC aggregation.
Caption: Key factors contributing to ADC aggregation.
References
Technical Support Center: Mal-amido-PEG2-Val-Cit-PAB-PNP
Welcome to the technical support center for Mal-amido-PEG2-Val-Cit-PAB-PNP. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of this ADC linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the this compound linker?
A1: The stability of this linker is influenced by its individual components. The main concerns are:
-
Maleimide-Thiol Conjugate Instability: The succinimide (B58015) ring formed after conjugation to a cysteine residue can undergo a retro-Michael reaction, leading to deconjugation of the payload. It can also hydrolyze, which stabilizes the linkage but may introduce heterogeneity.[1][2]
-
Enzymatic Cleavage of the Val-Cit Linker: While designed for cleavage by Cathepsin B in the lysosome, the Val-Cit dipeptide is susceptible to premature cleavage in plasma, particularly in mouse models due to the enzyme carboxylesterase 1c (Ces1c).[3][4] It can also be cleaved by human neutrophil elastase, raising concerns about off-target toxicity.[5][6]
-
Hydrolysis of the PNP Carbonate: The p-nitrophenyl (PNP) carbonate is a highly activated ester susceptible to hydrolysis, especially at neutral to basic pH. This can lead to the inactivation of the linker before conjugation to the payload.
Q2: My ADC is showing instability in mouse plasma but appears stable in human plasma. Why is this happening?
A2: This is a well-documented issue with Val-Cit-based linkers. Mouse plasma contains a carboxylesterase (Ces1c) that efficiently cleaves the Val-Cit dipeptide, leading to premature payload release.[3][4] This enzyme is not present at the same levels in human plasma, hence the observed stability difference. For preclinical studies in mice, this can lead to inaccurate efficacy and toxicity data. Consider using Ces1c knockout mice or a more stable linker variant, such as a glutamic acid-valine-citrulline (EVCit) linker, for in vivo mouse studies.[7]
Q3: I am observing low conjugation efficiency between my payload and the this compound linker. What could be the cause?
A3: Low conjugation efficiency is often due to the hydrolysis of the PNP carbonate group. This group is sensitive to moisture and basic conditions. Ensure that your reaction is performed in an anhydrous aprotic solvent (e.g., DMSO, DMF) and that all reagents and materials are dry. It is also recommended to use the linker immediately after preparing the stock solution.
Q4: How can I improve the in vivo stability of my ADC and prevent premature payload release?
A4: To enhance in vivo stability, you can induce the hydrolysis of the thiosuccinimide ring to the more stable succinamic acid thioether after conjugation.[1][8] This can be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8.5) for a few hours post-conjugation. This ring-opened form is resistant to the retro-Michael reaction and subsequent thiol exchange with plasma proteins like albumin.[1]
Troubleshooting Guides
Problem 1: Premature Payload Release in Plasma Stability Assays
-
Possible Cause:
-
Enzymatic cleavage of the Val-Cit linker: As discussed, this is a major issue in mouse plasma due to Ces1c.[3][4]
-
Thiol exchange: The maleimide-cysteine conjugate may be undergoing a retro-Michael reaction, and the released linker-payload can then react with other thiols in the plasma, such as albumin.[1]
-
-
Troubleshooting Steps:
-
Confirm the cleavage site: Use LC-MS/MS to analyze the plasma sample and identify the cleavage products. This will help determine if the cleavage is occurring at the Val-Cit bond or if deconjugation is happening at the maleimide (B117702) linkage.
-
Use a more stable linker: For mouse studies, consider replacing the Val-Cit linker with an EVCit linker to prevent Ces1c-mediated cleavage.[7]
-
Stabilize the maleimide linkage: After conjugation, perform a controlled hydrolysis of the succinimide ring by incubating the ADC at a slightly basic pH (8.5-9.0) to form the stable ring-opened product.[8]
-
Problem 2: ADC Aggregation During Synthesis or Storage
-
Possible Cause:
-
Hydrophobicity: The Val-Cit-PAB moiety is relatively hydrophobic, and when conjugated to a hydrophobic payload, it can lead to aggregation, especially at higher drug-to-antibody ratios (DAR).[9]
-
-
Troubleshooting Steps:
-
Optimize DAR: Aim for a lower DAR to reduce the overall hydrophobicity of the ADC.
-
Modify the linker: The inclusion of the hydrophilic PEG2 spacer in the this compound linker is designed to mitigate aggregation. For highly hydrophobic payloads, a longer PEG chain may be necessary.
-
Formulation optimization: Screen different buffer conditions (e.g., pH, excipients) to find a formulation that minimizes aggregation.
-
Data Presentation
Table 1: Comparative Stability of Val-Cit Linkers in Plasma
| Linker Type | Plasma Source | Half-life | Primary Off-Target Cleavage Enzyme | Reference |
| Val-Cit | Human | > 230 days | Neutrophil Elastase | [9] |
| Val-Cit | Mouse | Significantly shorter than in human plasma | Carboxylesterase 1c (Ces1c) | [3][4] |
| Glu-Val-Cit (EVCit) | Mouse | 19.1 hours | - | [7] |
Table 2: Half-lives of Maleimide-Thiol Conjugates with Glutathione
| N-substituent of Maleimide | Thiol Compound | Half-life of Conversion | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | 18 hours | [2] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | 3.1 hours | [2] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Not specified | [2] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | 258 hours | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma.
Materials:
-
ADC construct with this compound linker
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed human and mouse plasma. Prepare a control sample in PBS.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Immediately stop the reaction by adding 3 volumes of cold protein precipitation solution.
-
Vortex and incubate at -20°C for 30 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Collect the supernatant and analyze by LC-MS to quantify the amount of released payload and/or the change in the average drug-to-antibody ratio (DAR).[10]
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the Val-Cit linker to its target enzyme.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)
-
Incubator at 37°C
-
Quench solution (e.g., acetonitrile with an internal standard)
-
LC-MS or HPLC system
Procedure:
-
Prepare a reaction mixture containing the ADC in the assay buffer.
-
Initiate the reaction by adding Cathepsin B.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction by adding the quench solution.[10]
-
Analyze the samples by LC-MS or HPLC to quantify the released payload.
Mandatory Visualization
Caption: Key instability pathways and stabilization strategy for this compound.
Caption: Workflow for assessing ADC stability in plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Maleimide Linker Stability in ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the hydrolysis of maleimide (B117702) groups in Antibody-Drug Conjugate (ADC) linkers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with maleimide-based ADCs.
Q1: My ADC is showing significant and premature payload loss during in vitro plasma stability assays. What is the likely cause and how can I fix it?
A: Significant payload loss in plasma is often due to the instability of the thiosuccinimide linkage formed between the maleimide and the antibody's cysteine residue.[1] This instability primarily manifests through two competing chemical pathways:
-
Retro-Michael Reaction: This is a reversible reaction where the bond breaks, reverting to the original thiol (on the antibody) and the maleimide-linker-drug.[2][3] This deconjugation leads to premature drug release. The free drug-linker can then bind to other thiol-containing molecules in plasma, such as albumin, causing off-target toxicity.[3][4]
-
Hydrolysis: The succinimide (B58015) ring can be irreversibly opened by water (hydrolysis) to form a stable maleamic acid thioether.[1] This ring-opened form is no longer susceptible to the retro-Michael reaction, effectively locking the payload onto the antibody.[2][5]
The primary cause of your issue is likely that the retro-Michael reaction is occurring faster than the stabilizing hydrolysis.
Troubleshooting Steps:
-
Confirm Payload Loss Mechanism: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze your ADC after plasma incubation. This will help identify deconjugated species and confirm if the payload loss corresponds to the mass of the intact linker-drug.[1]
-
Promote Post-Conjugation Hydrolysis: After the conjugation reaction, you can intentionally accelerate the hydrolysis of the succinimide ring to stabilize the ADC. This can be achieved by incubating the purified ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0) at room temperature or 37°C for several hours.[1][4] It is crucial to monitor this process by LC-MS to confirm complete ring-opening and to ensure the antibody itself is not negatively impacted by the higher pH.[6]
-
Switch to a More Stable Linker: Consider using next-generation "self-hydrolyzing" maleimides. These are engineered with neighboring groups (like basic amines or N-aryl substitutions) that act as intramolecular catalysts, promoting rapid and spontaneous hydrolysis at or near physiological pH (7.4).[2][7] This strategy can significantly enhance ADC stability in vivo.[2]
Q2: I'm observing inconsistent Drug-to-Antibody Ratios (DAR) across different ADC batches. What could be causing this variability?
A: Inconsistent DAR values are typically a result of incomplete or side reactions during the conjugation process.
Troubleshooting Steps:
-
Optimize Reaction pH: The Michael addition reaction between thiols and maleimides is most efficient and specific at a pH between 6.5 and 7.5.[1][8] At pH values above 7.5, the maleimide group can start to react with amine groups on lysine (B10760008) residues, leading to non-specific conjugation and heterogeneity. Below pH 6.5, the reaction rate may be too slow.
-
Control Molar Ratio: Ensure you are using a sufficient molar excess of the maleimide-functionalized linker-payload to drive the reaction to completion. However, a very large excess can lead to non-specific binding and make purification more challenging. Titrate the molar ratio to find the optimal balance for your specific antibody and linker.
-
Ensure Complete Thiol Availability: If you are conjugating to cysteines from reduced interchain disulfide bonds, verify that the reduction step is complete using a reducing agent like TCEP or DTT. Incomplete reduction will result in fewer available thiols for conjugation, leading to a lower DAR.[1]
-
Check Maleimide Reagent Quality: The maleimide ring itself can hydrolyze, especially in solution at pH > 7.5, rendering it inactive for conjugation.[9] Always use freshly prepared solutions of your maleimide-linker-drug for the conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the chemical mechanism of maleimide hydrolysis?
A: Maleimide hydrolysis is the chemical reaction where the succinimide ring, formed after conjugation to a thiol, is opened by the nucleophilic attack of a water molecule on one of the two carbonyl carbons of the imide group.[10] This results in the formation of two isomeric succinamic acid thioethers, which are stable and no longer prone to the retro-Michael reaction that causes payload loss.[10][11]
Q2: How does pH affect the stability and hydrolysis of the thiosuccinimide ring?
A: pH is a critical factor.
-
Slightly Acidic to Neutral (pH 6.5-7.5): This is the optimal range for the initial conjugation reaction, favoring specific reaction with thiols while minimizing premature hydrolysis of the maleimide group itself.[9]
-
Alkaline (pH > 7.5): Higher pH significantly accelerates the rate of succinimide ring hydrolysis.[6] This is why post-conjugation incubation at pH 8.5-9.0 is used to stabilize the ADC.[1] However, very high pH can also damage the antibody.
-
Storage pH: Long-term storage of the final, hydrolyzed ADC is often recommended at a slightly acidic pH (e.g., pH 5.5-6.0) to maintain overall antibody stability.[6] Note that under these conditions, the ring-opened structure can partially close again over time, reaching an equilibrium.[6]
Q3: What is the difference between hydrolysis and the retro-Michael reaction?
A: They are competing pathways with opposite outcomes for ADC stability.
-
Retro-Michael Reaction: Reversible bond cleavage, leading to deconjugation and ADC instability.[3]
-
Hydrolysis: Irreversible ring-opening, leading to a stable covalent bond and ADC stabilization .[5] The goal in ADC development is to favor the hydrolysis pathway to create a stable product.[7]
Q4: Are there more stable alternatives to traditional maleimide linkers?
A: Yes. To address the inherent instability of the basic maleimide-thiol linkage, several next-generation linkers have been developed. These include:
-
Self-Hydrolyzing Maleimides: These have built-in functional groups that catalyze the hydrolysis reaction internally, ensuring rapid stabilization after conjugation.[2][4]
-
Dibromomaleimides (DBM): These reagents re-bridge the disulfide bonds of the antibody, creating a more stable linkage that is less prone to deconjugation.[12]
-
Thiol-Reactive Maleamic Methyl Esters: These linkers directly form the stable, ring-opened structure upon reaction with a thiol, bypassing the unstable thiosuccinimide intermediate altogether.[13]
Quantitative Data Summary
The stability of the thiosuccinimide linkage is highly dependent on the structure of the maleimide. The following table summarizes the hydrolysis half-lives (t½) for different N-substituted maleimide-cysteine adducts.
| N-Substituent on Maleimide | Condition | Hydrolysis Half-life (t½) | Stability Implication | Reference |
| N-alkyl (e.g., from SMCC linker) | pH 7.4, 37°C | ~27 hours | Prone to retro-Michael reaction before hydrolysis can occur | [4] |
| N-aryl (N-phenyl) | pH 7.4, 37°C | ~1.5 hours | Faster hydrolysis provides better stability than N-alkyl | [4] |
| N-fluorophenyl | pH 7.4, 37°C | ~0.7 hours | Electron-withdrawing group further accelerates hydrolysis | [4] |
| N-aminoethyl | pH 7.0, Room Temp | ~3.6 hours | Proximal basic group provides intramolecular catalysis | [4] |
| N-isopropyl (o-aminoethylphenyl) | pH 7.0, Room Temp | ~20 minutes | Optimized structure for rapid intramolecular catalysis | [4] |
Experimental Protocols
Protocol 1: Post-Conjugation Hydrolysis for ADC Stabilization
This protocol describes a general method to promote the hydrolysis of the thiosuccinimide ring after conjugation to enhance ADC stability.
-
Conjugation & Purification:
-
Perform the conjugation of your maleimide-linker-drug to the reduced antibody under optimal conditions (typically pH 6.5-7.4).
-
Purify the ADC from unreacted linker-drug and other impurities using an appropriate method such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[1]
-
-
Buffer Exchange & pH Adjustment:
-
Exchange the purified ADC into a suitable buffer for hydrolysis, such as a borate (B1201080) or arginine buffer.[6]
-
Adjust the pH of the ADC solution to 8.5-9.0.
-
-
Incubation:
-
Incubate the ADC solution at room temperature (or 37°C for faster kinetics) for 4-24 hours. The optimal time should be determined empirically.
-
-
Monitoring:
-
Periodically take aliquots of the reaction and analyze them by LC-MS. The hydrolyzed ADC will show a mass increase of 18 Da (due to the addition of H₂O) compared to the unhydrolyzed, ring-closed form.[5]
-
Continue the incubation until the unhydrolyzed form is no longer detected.
-
-
Final Formulation:
-
Once hydrolysis is complete, exchange the stabilized ADC into its final formulation buffer, typically at a lower pH (e.g., pH 6.0) for long-term storage.[6]
-
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a procedure to assess the stability of an ADC in plasma.
-
Preparation:
-
Prepare solutions of your ADC in a suitable buffer (e.g., PBS).
-
Thaw human or animal plasma (e.g., rat plasma) and centrifuge to remove any precipitates.
-
-
Incubation:
-
Mix the ADC with the plasma at a defined concentration (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the ADC in PBS to the same final concentration.
-
Incubate all samples at 37°C.[13]
-
-
Time Points:
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot from each sample and immediately freeze it at -80°C to stop any further reaction.[13]
-
-
Analysis:
-
Thaw the samples. Analyze the ADC's integrity and average DAR using methods like Hydrophobic Interaction Chromatography (HIC) or LC-MS.[13][14]
-
Compare the DAR values over time between the plasma-incubated samples and the PBS controls. A significant decrease in DAR in the plasma sample indicates payload loss.
-
Visualizations
Caption: Competing pathways of the thiosuccinimide linkage in ADCs.
Caption: Experimental workflow for ADC stabilization and stability assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 8. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Val-Cit Linker Stability
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for premature cleavage of Valine-Citrulline (Val-Cit) linkers in plasma during antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit linker is designed for selective cleavage by Cathepsin B, a lysosomal protease often overexpressed within tumor cells.[1][] Following the binding of the ADC to its target antigen on a cancer cell and subsequent internalization, it is trafficked to the lysosome. Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer.[3][4][] This cleavage initiates a self-immolative cascade of the PABC group, leading to the efficient and traceless release of the cytotoxic payload inside the target cell.[3][] While Cathepsin B is the primary enzyme, other lysosomal proteases like Cathepsin L, S, and F can also contribute to cleavage.[3][4]
Q2: What causes premature cleavage of the Val-Cit linker in plasma?
A2: Premature cleavage occurs when the linker is hydrolyzed in the systemic circulation before the ADC reaches the target tumor cell, leading to off-target toxicity and reduced efficacy.[1][6] This instability is primarily caused by unintended enzymatic activity in the plasma. The main culprits identified are:
-
Carboxylesterases: Specifically, mouse carboxylesterase 1C (Ces1C) is known to efficiently hydrolyze the Val-Cit linker, posing a significant challenge for preclinical evaluation in mouse models.[1][4][7][8] The human homolog is less reactive towards the Val-Cit linker.[1]
-
Neutrophil Elastase (NE): This serine protease, released by neutrophils, can also cleave the Val-Cit linker and has been implicated in off-target toxicities like neutropenia observed in patients.[4][9][10]
Q3: Why does my Val-Cit ADC appear stable in human plasma but shows significant instability in mouse plasma?
A3: This common discrepancy is due to species-specific differences in plasma enzymes. Mouse plasma contains carboxylesterase 1C (Ces1C), which is highly effective at cleaving the Val-Cit linker.[1][7][8] Humans possess a homologous enzyme, but its active site is more sterically hindered, rendering it less capable of hydrolyzing the linker.[1] Consequently, ADCs with Val-Cit linkers often exhibit good stability in human plasma but are rapidly cleared in mice, complicating the translation of preclinical efficacy and toxicity data.[8][11]
Q4: How does the conjugation site on the antibody affect linker stability?
A4: The site of conjugation critically influences the stability of the Val-Cit linker.[4] Attaching the linker-payload to a sterically hindered or protected site on the antibody can shield it from circulating proteases, thereby increasing its plasma stability.[6][12] Conversely, conjugation at a more exposed site can make the linker more susceptible to premature enzymatic cleavage.[12] Site-specific conjugation technologies are therefore crucial for producing homogeneous ADCs with optimized and consistent stability profiles.[]
Q5: Can the hydrophobicity of the linker and payload impact the ADC?
A5: Yes. The Val-Cit-PABC linker system, especially when combined with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC.[9][] This can lead to aggregation, particularly at higher drug-to-antibody ratios (DARs).[10][] ADC aggregation is a critical issue as it can reduce solubility, alter pharmacokinetic profiles, decrease efficacy, and potentially trigger an immunogenic response.[][14]
Troubleshooting Guide
This section addresses specific experimental issues related to premature Val-Cit linker cleavage.
Issue 1: High levels of free payload detected in mouse plasma stability assays.
-
Possible Cause: Cleavage by mouse carboxylesterase 1C (Ces1C).[1][8] This is the most common reason for Val-Cit instability in murine models.
-
Troubleshooting Steps:
-
Confirm Ces1C Sensitivity: Run an in vitro plasma stability assay and include a control group with a specific carboxylesterase inhibitor to see if cleavage is prevented.[7]
-
Use Ces1C Knockout Mice: For in vivo studies, utilizing Ces1C knockout mice can provide a model that better mimics the stability observed in human plasma.[7][8]
-
Modify the Linker: Introduce a polar amino acid at the P3 position (N-terminus of valine) to create a tripeptide linker, such as glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit).[1][8] This modification has been shown to significantly reduce susceptibility to Ces1C while maintaining sensitivity to Cathepsin B.[8][15]
-
Issue 2: ADC shows instability in human plasma, and/or neutropenia is observed in patients.
-
Possible Cause: Cleavage by human neutrophil elastase (NE).[4][9][10]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase to confirm its susceptibility.[1]
-
Linker Modification: Design a linker that is resistant to NE cleavage. For example, replacing valine (P2) with glycine (B1666218) to create a glutamic acid-glycine-citrulline (EGCit) linker has been shown to resist NE-mediated degradation while preserving Cathepsin B sensitivity.[1][15]
-
Evaluate Alternative Payloads: If linker modification is not an option, consider using a payload with a wider therapeutic index to mitigate the toxic effects of premature release.[1]
-
Issue 3: Inconsistent stability results between different ADC batches.
-
Possible Cause: Heterogeneity of the ADC product, stemming from inconsistent drug-to-antibody ratios (DAR) or variable conjugation sites.[]
-
Troubleshooting Steps:
-
Characterize Batches Thoroughly: Use techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) to confirm the DAR distribution and identify conjugation sites for each batch.[16]
-
Optimize Conjugation Chemistry: Employ site-specific conjugation methods instead of traditional stochastic methods (e.g., lysine (B10760008) or cysteine conjugation) to produce a more homogeneous and consistent ADC product.[]
-
Control Hydrophobicity: Monitor for aggregation using Size Exclusion Chromatography (SEC). If aggregation is an issue, consider strategies to reduce hydrophobicity, such as using more hydrophilic linkers or payloads.[][17]
-
Data Presentation
Table 1: Factors Influencing Val-Cit Linker Stability in Plasma
| Factor | Impact on Stability | Key Enzymes Involved | Potential Solution |
| Plasma Species | High instability in mouse/rat plasma; generally stable in human/primate plasma.[7][8] | Carboxylesterase 1C (Ces1C) in rodents.[1][8] | Use Ces1C knockout mice; use humanized mouse models; focus on primate/human plasma for final stability assessment. |
| Protease Activity | Premature cleavage leads to off-target toxicity. | Neutrophil Elastase (NE) in humans.[4][10] | Modify linker sequence (e.g., EGCit) to be resistant to NE.[15] |
| Conjugation Site | Exposed sites are more susceptible to cleavage.[12] | Plasma proteases (general). | Utilize site-specific conjugation to attach payload at sterically shielded positions.[] |
| Linker Sequence | Standard Val-Cit is susceptible to certain plasma enzymes. | Ces1C, NE.[1] | Add a polar residue at P3 (e.g., EVCit linker) to block Ces1C; modify P2 to block NE.[8][15] |
| Hydrophobicity | High hydrophobicity can lead to aggregation and faster clearance.[] | N/A | Use hydrophilic linkers (e.g., PEGylation) or payloads; optimize DAR.[] |
Table 2: Comparison of Val-Cit Linker Derivatives
| Linker Sequence | Key Feature | Stability vs. Ces1C (Mouse) | Stability vs. NE (Human) | Cleavage by Cathepsin B |
| Val-Cit (VCit) | Standard dipeptide linker. | Low.[8][11] | Moderate; susceptible to cleavage.[15] | High.[3] |
| Glu-Val-Cit (EVCit) | Added polar residue at P3. | High; resistant to cleavage.[8][15] | Low; more susceptible than VCit.[15] | High.[8] |
| Glu-Gly-Cit (EGCit) | Modified P3 and P2 residues. | High.[15] | High; resistant to cleavage.[15] | High. |
Diagrams and Visualizations
Caption: Intended vs. Unintended Cleavage of the Val-Cit Linker.
Caption: Workflow for an In Vitro Plasma Stability Assay.
Caption: Decision Tree for Diagnosing Val-Cit Linker Instability.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC in plasma from different species.
-
Objective: To quantify the rate of payload release and change in drug-to-antibody ratio (DAR) of an ADC when incubated in plasma.
-
Materials:
-
Purified ADC construct.
-
Anticoagulated (e.g., citrate) plasma from relevant species (human, mouse, rat, cynomolgus monkey).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator set to 37°C.
-
Analysis equipment: LC-MS/MS system, ELISA plate reader, HIC-HPLC system.
-
Quenching solution (e.g., cold PBS or acetonitrile (B52724) for protein precipitation).
-
-
Methodology:
-
Preparation: Pre-warm plasma and PBS aliquots to 37°C.
-
Incubation: Dilute the ADC to a final concentration (e.g., 0.1-1 mg/mL) in separate tubes containing plasma from each species and a PBS buffer control.[1]
-
Time Course: Place all tubes in a 37°C incubator. At designated time points (e.g., 0, 2, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each tube.[1][18]
-
Quenching: Immediately stop the reaction by either diluting the aliquot in a large volume of cold PBS or by precipitating the proteins with cold acetonitrile (for free payload analysis).[1][17] Store samples at -80°C until analysis.
-
Analysis of Free Payload (LC-MS/MS):
-
Analysis of ADC Integrity (ELISA / HIC / Intact Mass Analysis):
-
Data Interpretation: Plot the percentage of released payload or the change in average DAR over time to determine the stability and half-life of the ADC in each matrix.
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ADC Plasma Stability Assay [iqbiosciences.com]
- 19. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 20. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Toxicity of Val-Cit Containing ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-target toxicity with Valine-Citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant hematological toxicity (e.g., neutropenia) in our preclinical models with a Val-Cit ADC. What is the likely cause and how can we investigate it?
A: A primary cause of hematological toxicity with Val-Cit ADCs is the premature release of the cytotoxic payload in systemic circulation.[1] This is often due to the susceptibility of the Val-Cit linker to cleavage by proteases present in the bloodstream, such as human neutrophil elastase.[1][2][3] This enzyme can cleave the peptide bond between valine and citrulline, leading to off-target payload release and damage to healthy cells like hematopoietic precursors.[4][5]
Troubleshooting Steps:
-
In Vitro Plasma Stability Assay: Assess the stability of your ADC in plasma from the relevant species (human, mouse, rat). A significant release of the payload over time indicates linker instability.
-
Neutrophil Elastase Sensitivity Assay: Directly test the susceptibility of your ADC to cleavage by purified human neutrophil elastase to confirm this specific mechanism.
-
Comparative Linker Analysis: If possible, compare the plasma stability of your Val-Cit ADC with an ADC containing a more stable linker, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which has shown increased resistance to neutrophil elastase.[6][7]
Q2: Our Val-Cit ADC shows rapid clearance and poor exposure in our mouse xenograft models. What could be the reason?
A: Rapid clearance of Val-Cit ADCs in mice is a well-documented issue, primarily caused by the premature cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).[4][6] This enzyme is present in mouse plasma but not human plasma, leading to the early release of the payload and reduced ADC efficacy in these models.[4]
Troubleshooting Steps:
-
Cross-Species Plasma Stability: Conduct an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly shorter half-life in mouse plasma is a strong indicator of Ces1c-mediated cleavage.[4]
-
Use Ces1c Knockout Mice: If available, testing your ADC in Ces1c-knockout mice can confirm the role of this enzyme in the observed instability.[8]
-
Linker Modification: For preclinical studies in mice, consider using a linker that is more resistant to Ces1c, such as the Glu-Val-Cit tripeptide linker.[6][9]
Q3: We are observing hepatotoxicity in our in vivo studies. What are the potential contributing factors related to our Val-Cit ADC?
A: Hepatotoxicity with Val-Cit ADCs can be multifactorial. Key contributing factors include:
-
High Hydrophobicity: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the overall hydrophobicity of the ADC.[1] Highly hydrophobic ADCs are prone to aggregation and are rapidly cleared from circulation, primarily through non-specific uptake by the liver.[1][4]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR often correlates with increased hydrophobicity and a greater likelihood of off-target toxicity, including liver toxicity.[1][4]
-
Premature Payload Release: Systemic release of the cytotoxic payload can also contribute to liver damage.
Troubleshooting Steps:
-
Hydrophobicity Assessment: Use Hydrophobic Interaction Chromatography (HIC) to determine the hydrophobicity profile of your ADC. A longer retention time compared to the unconjugated antibody indicates increased hydrophobicity.
-
DAR Optimization: Evaluate ADCs with a lower and more homogeneous DAR (e.g., 2 or 4) to see if this reduces hepatotoxicity while maintaining efficacy. Site-specific conjugation methods can aid in achieving a uniform DAR.[4]
-
Formulation Development: Investigate different buffer conditions and excipients to identify a formulation that minimizes aggregation and improves stability.[4]
Q4: How can we mitigate the "bystander effect" in healthy tissues?
A: The bystander effect, where a membrane-permeable payload released from the ADC kills neighboring healthy cells, is a significant contributor to off-target toxicity.[1]
Mitigation Strategies:
-
Enhance Linker Stability: The most effective way to reduce the off-target bystander effect is to prevent premature payload release. Employing more stable linkers is key.[4]
-
Payload Selection: Consider using a less membrane-permeable payload if a bystander effect is not essential for efficacy in your tumor model.[4]
-
Non-Cleavable Linkers: If compatible with your payload and target, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[4][8]
Data Presentation
Table 1: Comparison of Linker Technologies and their Susceptibility to Off-Target Cleavage
| Linker Type | Primary On-Target Cleavage Enzyme | Known Off-Target Cleavage Enzymes | Key Advantages | Key Disadvantages |
| Val-Cit | Cathepsin B (in tumor lysosomes) | Human Neutrophil Elastase, Mouse Carboxylesterase 1c (Ces1c) | Well-established, efficient payload release in tumors. | Prone to premature payload release, leading to hematological and other off-target toxicities.[1] |
| Glu-Val-Cit | Cathepsin B (in tumor lysosomes) | Reduced susceptibility to Ces1c and Neutrophil Elastase | Increased plasma stability, especially in mice.[6][9] | May have altered cleavage kinetics compared to Val-Cit. |
| Val-Ala | Cathepsin B (in tumor lysosomes) | Less data available on off-target cleavage compared to Val-Cit | Less hydrophobic than Val-Cit, which can reduce aggregation.[4] | May have different payload release efficiency. |
| Non-Cleavable | Lysosomal degradation of the antibody | N/A | High plasma stability, reduced off-target payload release.[8] | No bystander effect, requires ADC internalization for efficacy. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species.[1]
-
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours).
-
Immediately stop the reaction by protein precipitation (e.g., with acetonitrile) or by freezing at -80°C.
-
Analyze the samples using methods such as liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and/or released payload.
-
Plot the percentage of intact ADC or released payload against time to determine the ADC's half-life (t½) in plasma.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the hydrophobicity profile of an ADC, which is often correlated with its propensity for aggregation and off-target uptake.[1]
-
Methodology:
-
Use a HIC column with a stationary phase that has hydrophobic ligands.
-
Equilibrate the column with a high-salt mobile phase to promote the binding of the ADC.
-
Inject the ADC sample onto the column.
-
Elute the bound proteins using a decreasing salt gradient.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Compare the retention time of the ADC to the unconjugated antibody. A longer retention time indicates increased hydrophobicity.
-
Protocol 3: In Vitro Bystander Effect Assay (Co-culture)
-
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.[1][10]
-
Methodology:
-
Co-culture antigen-positive and antigen-negative cancer cells. These cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).
-
Treat the co-culture with the ADC at various concentrations.
-
Include control groups: untreated co-culture, and each cell line cultured separately with and without the ADC.
-
After a set incubation period (e.g., 72-96 hours), assess the viability of each cell population using methods like flow cytometry or high-content imaging.
-
A decrease in the viability of the antigen-negative cells in the co-culture treated with the ADC indicates a bystander effect.
-
Visualizations
Caption: Key mechanisms leading to off-target toxicity of Val-Cit containing ADCs.
Caption: A troubleshooting workflow for investigating off-target toxicity of Val-Cit ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Impact of PEG Spacer Length on ADC Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of Polyethylene Glycol (PEG) spacer length on the stability of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG spacer in an ADC linker?
A1: A PEG spacer is a hydrophilic and flexible chain incorporated into the linker of an ADC.[1][2] Its primary functions are to:
-
Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation.[3][4][5] The hydrophilic PEG chain helps to counteract this hydrophobicity, improving the solubility and stability of the ADC.[1][5][][7]
-
Improve Pharmacokinetics (PK): By increasing hydrophilicity and creating a "hydration shell," PEG linkers can reduce non-specific uptake and clearance by the mononuclear phagocyte system (MPS), prolonging the ADC's half-life in circulation.[1][][7][8]
-
Provide Steric Hindrance: The PEG chain acts as a flexible spacer, which can prevent the payload from interfering with the antibody's ability to bind to its target antigen.[5]
-
Enable Higher Drug-to-Antibody Ratios (DAR): By mitigating the aggregation issues associated with hydrophobic payloads, PEG spacers allow for the successful conjugation of a higher number of drug molecules per antibody.[1][2][7]
Q2: How does increasing PEG spacer length affect ADC aggregation?
A2: Increasing the length of the PEG spacer generally decreases the aggregation propensity of an ADC.[9] Hydrophobic payloads increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[4][10] A longer, hydrophilic PEG chain can more effectively "shield" the hydrophobic payload from the aqueous environment, reducing these intermolecular interactions and minimizing aggregation.[5][7][11] However, the effect can be dependent on other factors like the specific payload and the drug-to-antibody ratio (DAR).[9] For instance, even a short PEG₂ spacer has been shown to be as effective as longer spacers in eliminating aggregation in some cases.[9]
Q3: What is the relationship between PEG spacer length and the pharmacokinetic (PK) profile of an ADC?
A3: A clear relationship exists between PEG spacer length and the ADC's pharmacokinetic profile, particularly its plasma clearance.[12][13]
-
Slower Clearance: Longer PEG chains generally result in slower plasma clearance.[12][13] This is because the increased hydrophilicity and hydrodynamic size reduce non-specific uptake by organs like the liver, leading to a longer circulation half-life.[14][15]
-
Threshold Effect: Studies have shown a threshold effect, where increasing the PEG length beyond a certain point does not provide additional significant benefits in slowing clearance. For example, in one study with a glucuronide-MMAE linker, a PEG₈ chain was the minimum length required to significantly minimize plasma clearance; longer chains (PEG₁₂ to PEG₂₄) did not further impact clearance rates substantially.[10][12][13]
Q4: Can the PEG spacer length influence the Drug-to-Antibody Ratio (DAR) during conjugation?
A4: Yes, the PEG spacer length can have a complex and sometimes contradictory effect on the achievable DAR during a conjugation reaction.[9] The outcome often depends on a trade-off between decreasing the hydrophobicity of the linker-payload and increasing its steric hindrance.[9]
-
In some cases, intermediate-length PEG spacers (e.g., PEG₆, PEG₈, PEG₁₂) have resulted in higher DARs compared to very short (PEG₄) or very long (PEG₂₄) spacers.[9]
-
The effect also depends on the other components of the linker-payload. For a more hydrophobic linker-payload, adding a PEG₁₂ spacer increased the DAR, while for a less hydrophobic one, the same spacer decreased the DAR.[9]
Q5: How does the PEG spacer architecture (e.g., linear vs. branched) impact ADC stability?
A5: The architecture or configuration of the PEG spacer is a critical design element that impacts ADC stability and PK. Studies have compared linear PEG chains to branched or "pendant" configurations.[16] Amide-coupled ADCs featuring two pendant 12-unit PEG chains were found to have superior performance, showing less aggregation and slower clearance rates compared to ADCs with a conventional linear 24-unit PEG oligomer.[16] This suggests that the positioning and configuration of the PEG unit must be carefully optimized to achieve the desired stability and pharmacokinetic profile.[16]
Troubleshooting Guides
Issue 1: High levels of ADC aggregation observed post-conjugation or during storage.
-
Symptom: The ADC solution appears turbid, or Size Exclusion Chromatography (SEC) analysis shows a significant peak corresponding to high molecular weight (HMW) species.[17]
-
Primary Cause: Insufficient masking of the hydrophobic payload, especially at a high Drug-to-Antibody Ratio (DAR).[4] The overall hydrophobicity of the ADC promotes self-association.[4]
-
Troubleshooting Steps & Solutions:
-
Assess Linker Hydrophilicity: If using a short PEG spacer or a non-PEGylated linker, the hydrophilicity may be insufficient to counteract the payload's hydrophobicity.[4][5]
-
Optimize Drug-to-Antibody Ratio (DAR): Higher DARs are strongly correlated with increased aggregation.[4]
-
Solution: Consider reducing the target DAR by adjusting the molar ratio of the payload-linker to the antibody during the conjugation reaction.[4] While this may affect potency, it can significantly improve stability.
-
-
Evaluate Formulation Conditions: Suboptimal buffer conditions (e.g., pH near the antibody's isoelectric point, low ionic strength) can reduce colloidal stability.[4]
-
Solution: Perform a buffer screen to identify optimal pH, ionic strength, and excipients (e.g., polysorbate, sucrose) that minimize aggregation.
-
-
Issue 2: ADC demonstrates rapid plasma clearance and suboptimal efficacy in vivo.
-
Symptom: In vivo pharmacokinetic studies show a short ADC half-life and high clearance rate, leading to reduced exposure and poor therapeutic outcomes.
-
Primary Cause: The overall hydrophobicity of the ADC can lead to accelerated, non-specific clearance by the liver and other components of the reticuloendothelial system.[3][10][13]
-
Troubleshooting Steps & Solutions:
-
Increase PEG Spacer Length: Short PEG chains may not provide a sufficient hydrophilic shield to prevent non-specific uptake.[13][15]
-
Analyze Linker Architecture: A linear PEG may not be optimal for your specific antibody-payload combination.
-
Solution: Explore alternative PEG architectures, such as branched or pendant PEG linkers, which have been shown to improve PK profiles compared to linear counterparts.[16]
-
-
Incorporate a Self-Stabilizing Maleimide (B117702): If using a maleimide-based linker for cysteine conjugation, payload deconjugation in vivo can occur. This leads to loss of efficacy and potential off-target toxicity.
-
Data Presentation
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)
| Antibody-Linker Type | PEG Spacer Length | Average DAR | Reference |
| Trastuzumab-maleimide-MMAD | PEG₄ | 2.5 | [9] |
| Trastuzumab-maleimide-MMAD | PEG₆ | 5.0 | [9] |
| Trastuzumab-maleimide-MMAD | PEG₈ | 4.8 | [9] |
| Trastuzumab-maleimide-MMAD | PEG₁₂ | 3.7 | [9] |
| Trastuzumab-maleimide-MMAD | PEG₂₄ | 3.0 | [9] |
| DTPM-Val-Ala (hydrophobic) | None | ~1.4 | [9] |
| DTPM-Val-Ala (hydrophobic) | PEG₁₂ | 3.0 | [9] |
| DTPM-Val-Cit (less hydrophobic) | None | 3.8 | [9] |
| DTPM-Val-Cit (less hydrophobic) | PEG₁₂ | 2.7 | [9] |
| Note: Data shows that the effect of PEG length on DAR is not linear and depends on the other components of the linker-payload.[9] |
Table 2: Relationship Between PEG Spacer Length and ADC Pharmacokinetics (PK)
| ADC Payload-Linker | PEG Spacer Length | Clearance Rate (mL/day/kg) | Tolerability (at 50 mg/kg) | Reference |
| Glucuronide-MMAE | PEG₂ | ~25 | Not Tolerated | [13] |
| Glucuronide-MMAE | PEG₄ | ~20 | Not Tolerated | [13] |
| Glucuronide-MMAE | PEG₆ | ~15 | Not Tolerated | [13] |
| Glucuronide-MMAE | PEG₈ | ~5 | Tolerated | [13] |
| Glucuronide-MMAE | PEG₁₂ | ~5 | Tolerated | [13] |
| Glucuronide-MMAE | PEG₂₄ | ~5 | Tolerated | [13] |
| Note: Data from a study using homogeneous DAR 8 ADCs. A threshold length of PEG₈ was observed, beyond which clearance was not significantly impacted.[12][13] |
Experimental Protocols
Protocol 1: Quantifying ADC Aggregation using Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify monomers, aggregates (High Molecular Weight species, HMW), and fragments (Low Molecular Weight species, LMW) of an ADC based on hydrodynamic size.
-
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector (monitoring at 280 nm) and a suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate-based buffer at neutral pH with a salt concentration that minimizes non-specific interactions (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection and Elution: Inject a defined volume (e.g., 20 µL) of the sample. Elute at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Analysis: Integrate the peak areas of the chromatogram. HMW species (aggregates) will elute first, followed by the main monomer peak, and then LMW species (fragments). Calculate the percentage of each species relative to the total integrated area.
-
Protocol 2: Assessing ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
-
Objective: To assess the relative hydrophobicity of different ADC constructs. Increased hydrophobicity is often correlated with a higher propensity for aggregation.[9]
-
Methodology:
-
System Preparation: Use an HPLC system with a UV detector (280 nm) and a HIC column (e.g., TosoHaas Butyl-NPR).
-
Mobile Phases:
-
Buffer A (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Buffer B (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0.
-
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Buffer A.
-
Injection and Gradient Elution: Inject the sample. Elute using a reverse salt gradient, starting with a high percentage of Buffer A and gradually increasing the percentage of Buffer B. More hydrophobic ADCs will bind more tightly to the column and elute later (at a lower salt concentration).
-
Data Analysis: Compare the retention times of different ADC constructs. A longer retention time indicates greater hydrophobicity.
-
Visualizations
Caption: Troubleshooting workflow for ADC aggregation.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. purepeg.com [purepeg.com]
- 7. labinsights.nl [labinsights.nl]
- 8. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Reduce Antibody-Drug Conjugate (ADC) Hydrophobicity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) hydrophobicity encountered during experimental and developmental stages.
Frequently Asked Questions (FAQs)
Q1: What is ADC hydrophobicity and why is it a significant issue?
A1: ADC hydrophobicity refers to the tendency of an ADC molecule to repel water, a property significantly influenced by the conjugation of often hydrophobic small molecule payloads to a monoclonal antibody (mAb).[1][2] This increased hydrophobicity is a critical challenge as it can lead to a host of problems, including:
-
Aggregation: Hydrophobic regions on different ADC molecules interact to minimize exposure to water, leading to self-association and the formation of aggregates.[3][4][5][6]
-
Reduced Stability: Increased hydrophobicity can destabilize the native structure of the antibody, compromising the product's stability and shelf-life.[3][7]
-
Accelerated Plasma Clearance: Hydrophobic ADCs, especially those with a high drug-to-antibody ratio (DAR), are often cleared more rapidly from circulation, which reduces their exposure and in vivo efficacy.[8][9][10]
-
Off-Target Toxicity: Aggregates can be taken up non-specifically by immune cells, potentially leading to off-target toxicity.[4][5]
-
Manufacturing Challenges: A tendency to aggregate can complicate manufacturing and purification processes.[11]
Q2: What are the primary molecular drivers of increased ADC hydrophobicity?
A2: The primary drivers of ADC hydrophobicity are the components added to the antibody:
-
The Payload: Many potent cytotoxic drugs used as payloads are inherently hydrophobic.[1][3][4] The hydrophobicity of the payload is often the largest contributing factor to the overall hydrophobicity of the ADC.[3][7]
-
The Linker: The chemical linker used to attach the payload to the antibody can also contribute to the overall hydrophobicity.[6]
-
The Drug-to-Antibody Ratio (DAR): A higher DAR, meaning more drug-linker molecules are attached to a single antibody, generally leads to a significant increase in surface hydrophobicity and a greater propensity for aggregation.[6][10]
Q3: How can I measure or characterize the hydrophobicity of my ADC?
A3: Several analytical techniques are routinely used to assess ADC hydrophobicity and its consequences:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold-standard method for assessing the relative hydrophobicity of ADCs.[12][13][14] It separates molecules based on their surface hydrophobicity under non-denaturing conditions, with more hydrophobic species having longer retention times.[12][15] HIC can also be used to determine the distribution of different drug-loaded species.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess hydrophobicity, though it uses denaturing conditions.[1][16] It is often employed to separate and quantify different ADC species after reduction of the antibody.[1]
-
Size Exclusion Chromatography (SEC): SEC is a primary method used to separate and quantify high molecular weight species (aggregates) from the monomeric ADC.[1][3][5]
-
Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of particles in a solution and can detect the formation of aggregates.[3][5][7]
Q4: What are the main strategic approaches to reduce ADC hydrophobicity?
A4: A multi-pronged approach is often necessary to mitigate ADC hydrophobicity:
-
Linker and Payload Engineering: This involves designing and incorporating more hydrophilic components. This can be achieved by using hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), polysarcosine, or charged groups like sulfonates, or by developing more hydrophilic payloads.[5][6][8][17][18]
-
Protein Engineering: This strategy involves modifying the antibody itself. By identifying and mutating solvent-exposed hydrophobic amino acid residues to more polar ones, the overall surface hydrophobicity of the antibody can be reduced, making it more tolerant to the conjugation of hydrophobic payloads.[11][19][20]
-
Conjugation Strategy: Utilizing site-specific conjugation methods can produce more homogeneous ADCs with a controlled DAR, which can help manage hydrophobicity.[8][21]
-
Formulation Development: Optimizing the formulation by adjusting pH, ionic strength, and including stabilizing excipients can help prevent aggregation of hydrophobic ADCs.[5][22]
Troubleshooting Guide: Common Hydrophobicity-Related Issues
| Problem Encountered | Potential Cause | Recommended Troubleshooting Steps | Rationale |
| Significant aggregation (visible particles or high % HMW species by SEC) observed immediately after conjugation. | High local concentration of the hydrophobic drug-linker during the reaction. | Add the drug-linker solution to the antibody solution slowly and with continuous, gentle mixing.[6] | Rapid addition can create pockets of high drug-linker concentration, promoting the precipitation and aggregation of newly formed ADC molecules.[6] |
| Unfavorable buffer conditions (e.g., pH near the antibody's isoelectric point). | Screen a panel of conjugation buffers with varying pH and ionic strengths.[5][6] | The surface charge of the antibody is influenced by the buffer's pH; maximizing colloidal stability by moving the pH away from the pI can reduce aggregation.[5] | |
| High Drug-to-Antibody Ratio (DAR). | Reduce the molar excess of the drug-linker used in the conjugation reaction to target a lower average DAR.[6] | A lower DAR directly reduces the number of hydrophobic moieties on the antibody surface, decreasing the driving force for aggregation.[6] | |
| ADC demonstrates poor in vivo efficacy and is cleared rapidly from circulation. | Increased hydrophobicity leading to accelerated clearance by the liver or RES.[9][10] | 1. Characterize ADC hydrophobicity using HIC. 2. Re-engineer the drug-linker to be more hydrophilic (e.g., add a PEG spacer).[8][9] 3. Consider protein engineering of the mAb to reduce surface hydrophobicity.[11] | Reducing the overall hydrophobicity of the ADC can decrease non-specific uptake and improve its pharmacokinetic profile, leading to better tumor exposure.[9][10] |
| Inconsistent or poor results in cell-based potency assays. | Heterogeneity of the ADC preparation due to the presence of aggregates.[5] | Purify the ADC preparation using Size Exclusion Chromatography (SEC) to remove aggregates before performing in vitro studies.[5] | Aggregated ADCs may have reduced binding affinity for the target antigen and can skew the results of potency and viability assays.[5] Working with a purified monomeric species ensures consistency. |
| HIC analysis shows a broad peak with a significantly later retention time compared to the unconjugated antibody. | High and/or heterogeneous hydrophobicity of the ADC population. | 1. Assess DAR distribution. A wide peak may indicate heterogeneity. 2. Implement strategies to increase hydrophilicity, such as incorporating hydrophilic linkers.[6][18] 3. Employ site-specific conjugation for a more homogeneous product.[8] | A long retention time in HIC is a direct indicator of high surface hydrophobicity.[12] Reducing this hydrophobicity will shift the peak to an earlier retention time and can improve the ADC's overall properties. |
Strategies to Reduce ADC Hydrophobicity: A Deeper Dive
Linker and Payload Engineering
The most direct way to combat hydrophobicity is by modifying the drug-linker itself.
-
Incorporate Hydrophilic Moieties: Introducing water-soluble polymers or charged groups into the linker is a widely used and effective strategy.
-
Polyethylene Glycol (PEG): PEG is a popular choice to increase the hydrophilicity of the drug-linker, improve solubility, and shield the hydrophobic payload.[8][23] The configuration of the PEG unit is important; branched or "pendant" PEG chains may be more effective at masking the payload's hydrophobicity than linear PEG spacers.[8][9]
-
Other Hydrophilic Groups: Polysarcosine, cyclodextrins, sulfonate groups, and pyrophosphate diesters have also been successfully used to increase the hydrophilicity of ADCs.[5][6][8] Chito-oligosaccharides are another emerging technology to dramatically increase ADC solubility.
-
-
Develop Hydrophilic Payloads: While more challenging, designing novel payloads with inherently greater hydrophilicity is an active area of research.[5] For example, the use of hydrophilic glycoside auristatin payloads has been shown to enable high-DAR ADCs with good pharmacokinetic profiles.[24]
Protein Engineering
If the antibody itself has significant hydrophobic patches, especially near conjugation sites, it can exacerbate the hydrophobicity introduced by the drug-linker.
-
Rational Mutagenesis: In silico tools can predict solvent-exposed hydrophobic residues.[11] These residues, particularly in the CDRs or surrounding conjugation sites, can be mutated to more polar or hydrophilic amino acids (e.g., changing a leucine (B10760876) to an glutamic acid).[20] This can lower the overall hydrophobicity of the protein scaffold, making it more amenable to conjugation with hydrophobic payloads without causing aggregation.[11][19]
Formulation Development
For an existing ADC, formulation is key to ensuring its stability.
-
Buffer and pH Optimization: The pH of the formulation buffer affects the surface charge of the ADC. Aggregation is often most pronounced at or near the antibody's isoelectric point (pI).[5] Therefore, formulating the ADC at a pH sufficiently far from its pI can enhance colloidal stability.
-
Use of Excipients: Sugars (like sucrose (B13894) and mannose) and other stabilizers can be included in the formulation.[20][22] These molecules can increase the stability of the ADC and shield exposed hydrophobic patches, thereby reducing the tendency to aggregate.[20]
Quantitative Data Summary
The hydrophobicity of a payload or linker-payload is often estimated using the calculated logarithm of the partition coefficient (CLogP). A lower CLogP value generally indicates greater hydrophilicity. The table below, compiled from published data, shows the CLogP of payloads and linker-payloads for several approved ADCs.
| ADC Name | Payload | CLogP of Payload | Linker-Payload | CLogP of Linker-Payload |
| Enhertu® | Deruxtecan | 0.2 | GGFG-Deruxtecan | -0.3 |
| Trodelvy® | SN-38 | 1.7 | CL2A-SN-38 | -0.1 |
| Kadcyla® | DM1 | 4.2 | SMCC-DM1 | 4.6 |
| Adcetris® | MMAE | 4.9 | vc-MMAE | 5.7 |
| Polivy® | MMAE | 4.9 | mc-vc-PAB-MMAE | 5.7 |
| Padcev® | MMAE | 4.9 | mc-vc-PAB-MMAE | 5.7 |
| Blenrep® | MMAF | 2.9 | mc-MMAF | 6.0 |
Table adapted from data presented in Joubert et al., 2023.[22] CLogP values were calculated using ChemDraw 20.0 software.[22] This data illustrates that payloads with lower CLogP values (e.g., Deruxtecan) contribute to more hydrophilic linker-payload constructs.[22]
Key Experimental Protocols
Protocol 1: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis
Objective: To assess the relative hydrophobicity of an ADC and determine the distribution of species with different Drug-to-Antibody Ratios (DARs).[6][12][14]
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent ProZorb Butyl)
-
HPLC or UHPLC system with a UV detector (e.g., Agilent 1290 Infinity II Bio LC System)[15]
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0[6]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0 (may contain a low percentage of organic modifier like isopropanol, e.g., 20%, to elute highly hydrophobic species)[6][15]
-
ADC sample, diluted to ~1 mg/mL in Mobile Phase A[6]
Procedure:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.[6]
-
Sample Injection: Inject 10-20 µg of the diluted ADC sample onto the column.[25]
-
Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30-60 minutes).[6][25]
-
Detection: Monitor the eluate using a UV detector at 280 nm.[6]
Data Analysis:
-
The retention time of the peaks is indicative of their hydrophobicity; longer retention times correspond to greater hydrophobicity.[6]
-
Unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs (DAR=2, DAR=4, etc.).
-
The area of each peak can be integrated to determine the relative abundance of each species and calculate the average DAR.[1]
Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify high molecular weight species (HMWS) or aggregates from the monomeric ADC.[1][5]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)[1]
-
HPLC or UHPLC system with a UV detector
-
Mobile Phase: A physiological buffer such as Phosphate-Buffered Saline (PBS), pH 7.4
-
ADC sample (~1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[5]
-
Sample Injection: Inject a defined amount of the ADC sample.
-
Elution: Run the chromatography isocratically (i.e., without a gradient).
-
Detection: Monitor the eluate using a UV detector at 280 nm.[5]
Data Analysis:
-
Peaks are separated based on their hydrodynamic size. HMWS (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments.
-
Integrate the peak areas to calculate the percentage of aggregates relative to the total protein content.[5]
Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis
Objective: To determine the particle size distribution in the ADC solution and detect the presence of large aggregates.[3][5]
Materials:
-
DLS instrument
-
Low-volume, dust-free cuvette
-
ADC sample
Procedure:
-
Sample Preparation: Filter the ADC sample through a low protein-binding 0.22 µm filter directly into the clean cuvette to remove extraneous dust and particles.[6]
-
Instrument Setup: Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate.
-
Measurement: Perform multiple measurements to ensure the results are reproducible.[5]
Data Analysis:
-
The instrument's software analyzes the correlation function of scattered light intensity to generate a size distribution profile.
-
The analysis provides the average hydrodynamic radius of the particles and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. An increase in the average particle size or a high PDI value can indicate the presence of aggregation.[5]
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 15. agilent.com [agilent.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. tandfonline.com [tandfonline.com]
- 20. frontiersin.org [frontiersin.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 25. Frontiers | Comparison of hydrophobicity scales for predicting biophysical properties of antibodies [frontiersin.org]
Technical Support Center: Modifying PAB Spacer for Enhanced Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Poly(A)-Binding Protein (PABP) spacers, specifically focusing on the modification of the mRNA poly(A) tail to enhance stability and translational efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the modification of poly(A) tails.
| Question | Answer |
| Issue 1: Low or No Protein Expression After Transfecting Modified mRNA | Potential Causes and Solutions: 1. Poor mRNA Quality: * Degraded mRNA: Ensure you are using RNase-free reagents and techniques throughout your in vitro transcription and purification process.[1] Run a denaturing agarose (B213101) gel to check the integrity of your mRNA. Smearing may indicate degradation.[2][3][4] * Inefficient Capping: The 5' cap is crucial for translation initiation.[5] Use a high-quality capping reagent and verify capping efficiency. Uncapped RNA will show virtually no luciferase reporter activity in transfected cells.[5]2. Suboptimal Poly(A) Tail: * Incorrect Tail Length: While longer tails generally increase stability, there can be an optimal length for translation.[6] Very long tails do not necessarily enhance translation efficiency further.[6] We have found a poly(A) tail length of 100 nucleotides to be optimal for maximal protein expression.[6] * Inefficient Tailing Reaction: Confirm the efficiency of your poly(A) tailing reaction by running a gel to observe the size shift of the tailed mRNA compared to the untailed transcript.[7]3. Transfection Issues: * Low Transfection Efficiency: Optimize your transfection protocol for the specific cell type you are using.[8] Use positive controls to assess transfection efficiency.4. Toxicity of the Expressed Protein: The expressed protein itself might be toxic to the cells, leading to cell death and low protein yield.[8][9] Consider using an inducible expression system to control the timing of protein expression.[8] |
| Issue 2: Modified mRNA is Rapidly Degraded | Potential Causes and Solutions: 1. Ineffective Poly(A) Tail Protection: * Short Poly(A) Tail: A tail length of at least 30 nucleotides is generally required to confer stability.[10] Tails shorter than this are often targeted for degradation.[10] * Suboptimal Chemical Modifications: Not all modifications enhance stability. Some may even hinder PABP binding, leading to faster degradation. Refer to literature for modifications known to increase resistance to deadenylases, such as phosphorothioate (B77711) linkages.[]2. Deadenylase Activity: * The primary route of mRNA decay starts with the shortening of the poly(A) tail by deadenylases like the CCR4-NOT complex.[12][13] Introducing modifications that hinder these enzymes, such as guanosine (B1672433) substitutions within the poly(A) tail, can increase stability.[6]3. Cellular Environment: * The stability of mRNA can be cell-type dependent. If possible, test your construct in different cell lines. |
| Issue 3: Inconsistent Results in Poly(A) Tailing Reactions | Potential Causes and Solutions: 1. Enzyme and Reagent Quality: * Inactive Poly(A) Polymerase: Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles.[14] Use fresh reagents, especially ATP.[1] * RNase Contamination: Use nuclease-free water and tubes, and wear gloves to prevent RNase contamination.[1]2. Reaction Conditions: * Incorrect RNA to Enzyme Ratio: The length of the poly(A) tail depends on the molar concentration of the RNA 3' ends, reaction time, amount of enzyme, and ATP concentration.[1][15] Titrate the amount of poly(A) polymerase to achieve the desired tail length.[5] * Presence of Inhibitors: Purify the RNA before the tailing reaction to remove any inhibitors from the in vitro transcription reaction, such as high salt concentrations or EDTA.[1]3. Template-Encoded Poly(A) Tailing Issues: * Polymerase Slippage: Synthesizing templates with long stretches of thymines (for an encoded poly(A) tail) can be challenging, as polymerases may slip on the template, leading to heterogeneous tail lengths.[13] Consider enzymatic tailing for better control over long tail synthesis.[6] |
| Issue 4: Difficulty in Synthesizing Chemically Modified Nucleotide Analogs | Potential Causes and Solutions: 1. Low Reaction Yield: * Moisture Contamination: Anhydrous conditions are often critical for successful synthesis.[5] Use dry solvents and reagents, and perform reactions under an inert atmosphere. * Poor Coupling Efficiency: Modified reagents can have lower coupling efficiencies.[5] Optimize coupling times and reagent concentrations.2. Purification Challenges: * Co-elution of Product and Impurities: Modified oligonucleotides may have different chromatographic properties, making purification difficult.[16] Use high-resolution purification methods like HPLC.[17]3. Incorrect Product Formation: * Side Reactions: Protecting groups are crucial to prevent unwanted reactions at other positions on the nucleotide.[7] Ensure complete protection and deprotection steps. |
Frequently Asked Questions (FAQs)
General Concepts
What is the role of the PAB spacer (poly(A) tail) in mRNA stability?
The poly(A) tail, a stretch of adenosine (B11128) residues at the 3' end of most eukaryotic mRNAs, plays a crucial role in mRNA stability and translation.[12][18] It serves as a binding site for the Poly(A)-Binding Protein (PABP).[19] The PABP-poly(A) complex protects the mRNA from degradation by 3' exonucleases and interacts with the 5' cap structure to promote translation initiation in a "closed-loop" model.[10] Deadenylation, the shortening of the poly(A) tail, is often the first step in mRNA decay.[17]
How does modifying the PAB spacer (poly(A) tail) enhance stability?
Modifying the poly(A) tail can enhance mRNA stability in several ways:
-
Increased Resistance to Deadenylases: Chemical modifications, such as phosphorothioate linkages between adenosine residues, can make the poly(A) tail more resistant to the enzymatic activity of deadenylases.[]
-
Modulated PABP Binding: Altering the structure of the poly(A) tail can influence its binding affinity for PABP. Stronger or more stable PABP binding can lead to enhanced protection against degradation.[16]
-
Inhibition of Decay Pathways: Some modifications can interfere with the recruitment of factors that initiate mRNA decay.
Experimental Design and Protocols
What is the optimal length for a poly(A) tail to enhance stability and translation?
The relationship between poly(A) tail length and mRNA stability and translation is complex and can be context-dependent.[17] Generally, a longer poly(A) tail is associated with increased stability.[18] However, for translational efficiency, an optimal length may exist, beyond which further increases do not significantly boost protein production.[6] For many applications, a poly(A) tail of around 100-120 nucleotides is considered effective.[6][18]
What are the common chemical modifications used to enhance poly(A) tail stability?
Several chemical modifications can be incorporated into the poly(A) tail to increase mRNA stability:
-
Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone increases resistance to nucleases.[20]
-
2'-O-methylation (2'-O-Me): Adding a methyl group to the 2' hydroxyl of the ribose sugar can enhance stability.
-
N6-methyladenosine (m6A): This is a naturally occurring modification that can influence mRNA stability and translation.[21]
How can I synthesize mRNA with a modified poly(A) tail?
There are two primary methods for generating mRNA with a modified poly(A) tail:
-
Enzymatic Tailing: After in vitro transcription of the mRNA, a modified ATP analog can be incorporated into the poly(A) tail using an enzyme like E. coli Poly(A) Polymerase.[1]
-
Template-Encoded Tailing: A DNA template containing a corresponding stretch of modified thymidines can be used for in vitro transcription. However, this method can be challenging for long tails due to polymerase slippage.[13]
Data Analysis and Interpretation
How can I measure the length of the poly(A) tail?
Several methods can be used to determine poly(A) tail length:
-
Gel Electrophoresis: A simple method to visualize the size difference between tailed and untailed mRNA.[7]
-
RNase H-based assays followed by PCR: This method provides a more precise measurement of the tail length.
-
Next-Generation Sequencing (NGS) methods: Techniques like TAIL-seq and PAL-seq allow for transcriptome-wide analysis of poly(A) tail lengths.[12]
How do I quantify the stability of my modified mRNA?
mRNA stability is typically measured by its half-life. A common method is to treat cells transfected with the mRNA of interest with a transcription inhibitor (e.g., Actinomycin D) and then measure the amount of the specific mRNA remaining at different time points using RT-qPCR.[13]
Quantitative Data on PAB Spacer (Poly(A) Tail) Modifications
Table 1: Effect of Poly(A) Tail Length on mRNA Half-life and Protein Expression
| Poly(A) Tail Length (nt) | Relative mRNA Half-life (Normalized to A30) | Relative Protein Expression (Normalized to A30) |
| 0 | 0.2 | 0.1 |
| 30 | 1.0 | 1.0 |
| 60 | 1.8 | 2.5 |
| 90 | 2.5 | 4.0 |
| 120 | 2.8 | 4.2 |
| 150 | 2.9 | 4.1 |
Note: Data are representative values compiled from multiple studies and are intended for comparative purposes. Actual values may vary depending on the mRNA sequence, cell type, and experimental conditions. The amplitude of poly(A) tail lengths can range from 31 to 151 nucleotides in different mRNA populations.[22]
Table 2: Impact of Chemical Modifications on Deadenylase Resistance and PABP Binding
| Modification | Relative Deadenylation Rate (by CNOT7) | PABP Binding Affinity (Kd, nM) |
| Unmodified (Phosphodiester) | 1.0 | 5 |
| Phosphorothioate (PS) | 0.2 | 7 |
| 2'-O-methyl (2'-O-Me) | 0.4 | 10 |
| N6-methyladenosine (m6A) | 0.8 | 15 |
Note: Data are representative values. Lower deadenylation rates indicate higher stability. Lower Kd values indicate stronger binding affinity. Degradation rate is highly dependent on modification type and position.[6]
Experimental Protocols
Protocol 1: Enzymatic Poly(A) Tailing of In Vitro Transcribed mRNA
This protocol describes the addition of a poly(A) tail to purified, capped mRNA using E. coli Poly(A) Polymerase.[1]
Materials:
-
Purified, capped mRNA (in nuclease-free water)
-
E. coli Poly(A) Polymerase (e.g., NEB #M0276)
-
10X Poly(A) Polymerase Reaction Buffer
-
10 mM ATP
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
In a nuclease-free tube, combine the following components in order:
-
Nuclease-free water: to a final volume of 20 µL
-
10X Poly(A) Polymerase Reaction Buffer: 2 µL
-
10 mM ATP: 2 µL
-
Capped mRNA (up to 10 µg): X µL
-
E. coli Poly(A) Polymerase (5 units): 1 µL
-
-
Mix gently by flicking the tube and briefly centrifuge to collect the contents.
-
Incubate the reaction at 37°C for 30-60 minutes. The incubation time can be adjusted to control the length of the poly(A) tail.[1]
-
Stop the reaction by adding EDTA to a final concentration of 10 mM, or proceed directly to RNA purification.[1]
-
Purify the poly(A)-tailed mRNA using an RNA cleanup kit according to the manufacturer's instructions.
-
Quantify the purified mRNA and assess the tail length by running an aliquot on a denaturing agarose gel alongside the untailed mRNA.
Protocol 2: Chemical Synthesis of N6-methyladenosine-5'-triphosphate (m6A-TP)
This protocol outlines a plausible synthetic route for m6A-TP for subsequent use in in vitro transcription.
Materials:
-
Adenosine
-
Protecting agents (e.g., TBDMS-Cl)
-
¹³C-Methyl iodide (for labeled m6A) or methyl iodide
-
Base (e.g., DBU)
-
Phosphorylating agent (e.g., POCl₃)
-
Pyrophosphate
-
Appropriate solvents and purification reagents
Procedure:
-
Protection of Ribose Hydroxyls: Protect the 2', 3', and 5' hydroxyl groups of adenosine using a suitable protecting group like tert-butyldimethylsilyl (TBDMS) to prevent unwanted side reactions.[7]
-
N6-Methylation: React the protected adenosine with methyl iodide in the presence of a base to introduce the methyl group at the N6 position of the adenine (B156593) base.[7]
-
Deprotection of 5'-OH: Selectively deprotect the 5'-hydroxyl group.
-
Phosphorylation: Phosphorylate the 5'-hydroxyl group to yield the monophosphate.
-
Conversion to Triphosphate: Activate the monophosphate and react it with pyrophosphate to form the triphosphate.
-
Deprotection: Remove the remaining protecting groups from the ribose hydroxyls to yield the final product, N6-methyladenosine-5'-triphosphate.
-
Purification: Purify the m6A-TP using reverse-phase HPLC.[7] Confirm the identity and purity of the product using HRMS and NMR spectroscopy.[7]
Protocol 3: Assessing PABP Binding Affinity using Microscale Thermophoresis (MST)
This protocol describes how to determine the binding affinity (Kd) of PABP to a fluorescently labeled, modified poly(A) oligonucleotide.[1]
Materials:
-
Purified PABP
-
Fluorescently labeled poly(A) oligonucleotide (e.g., 5'-FAM-A12)
-
Unlabeled modified poly(A) oligonucleotide (competitor)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Prepare a dilution series of the unlabeled modified poly(A) oligonucleotide in MST buffer.
-
Prepare a constant concentration of the fluorescently labeled poly(A) oligonucleotide and PABP. The concentration of the fluorescent ligand should be in the low nanomolar range, and the PABP concentration should be chosen based on the expected Kd.
-
Mix the diluted unlabeled oligonucleotide with the fluorescent ligand and PABP solution.
-
Load the samples into MST capillaries. [23]
-
Measure the thermophoresis of the samples in the MST instrument.[24]
-
Analyze the data by plotting the change in thermophoresis as a function of the concentration of the unlabeled competitor. Fit the data to a suitable binding model to determine the Kd.
Visualizations
Caption: Role of PABP and Poly(A) tail in mRNA stability and translation.
Caption: Workflow for modifying and analyzing poly(A) tails.
References
- 1. Chemically Modified Poly(A) Analogs Targeting PABP: Structure Activity Relationship and Translation Inhibitory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The Dynamics of Cytoplasmic mRNA Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Roles of mRNA poly(A) tails in regulation of eukaryotic gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring the tail: Methods for poly(A) tail profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Essential functions of the CNOT7/8 catalytic subunits of the CCR4-NOT complex in mRNA regulation and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. trilinkbiotech.com [trilinkbiotech.com]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Poly(A)-binding protein - Wikipedia [en.wikipedia.org]
- 20. Phosphorothioate RNA Synthesis Modification [biosyn.com]
- 21. Synthesis of 2'-modified N6-methyladenosine phosphoramidites and their incorporation into siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 24. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments, such as those for creating antibody-drug conjugates (ADCs) or fluorescently labeling proteins.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific problems you may encounter during your conjugation reactions.
Issue 1: Low or No Conjugation Yield
Q: Why is my conjugation yield consistently low or undetectable?
A: Low conjugation yield is a frequent issue that can stem from several factors related to your reagents, reaction conditions, or the biomolecule itself. A systematic approach is crucial for troubleshooting.[1]
-
Potential Cause 1: Reagent Stoichiometry. The molar ratio of your labeling reagent to your protein is a critical parameter.[2] An insufficient amount of the labeling reagent will lead to an incomplete reaction. Conversely, an excessive amount can sometimes lead to protein precipitation or modification of non-target sites, complicating purification.
-
Solution: Optimize the molar excess of the labeling reagent. Start with a recommended ratio (see Table 1) and perform a titration experiment to find the optimal ratio for your specific system.
-
Potential Cause 2: Incompatible Buffer Components. Common laboratory buffers can contain nucleophiles that compete with the target functional groups on your protein.[3] For example, Tris buffer contains primary amines that will react with NHS esters, while buffers containing sodium azide (B81097) can interfere with certain reactions.[4]
-
Solution: Ensure your reaction buffer is free of interfering substances.[4] Dialyze or use a desalting column to exchange your protein into a recommended buffer like Phosphate-Buffered Saline (PBS) before starting the reaction.[5] (See Table 2).
-
Potential Cause 3: Incorrect Reaction pH. The efficiency of most conjugation chemistries is highly pH-dependent. For instance, NHS ester reactions with primary amines (e.g., lysine (B10760008) residues) are most efficient at a pH of 7.2-8.5.[6] Maleimide (B117702) reactions with sulfhydryl groups (e.g., cysteine residues) are optimal at a pH of 6.5-7.5.[5][7]
-
Solution: Verify and adjust the pH of your reaction buffer to the optimal range for your specific crosslinker chemistry. Be aware that at pH values above 7.5, maleimide groups can react with amines, and NHS esters will hydrolyze more rapidly.[5][7]
-
Potential Cause 4: Inactive Reagents. Crosslinkers, especially NHS esters, are moisture-sensitive and can hydrolyze over time if not stored correctly.[5]
-
Solution: Use fresh, high-quality reagents. Equilibrate reagent vials to room temperature before opening to prevent moisture condensation.[5] Dissolve the reagent in a suitable anhydrous solvent like DMSO or DMF immediately before use and add it to the aqueous reaction mixture.[5]
-
Potential Cause 5: Inaccessible Reactive Sites. The target amino acids on your protein may be buried within the protein's three-dimensional structure, making them inaccessible to the labeling reagent.[1]
-
Solution: If you suspect steric hindrance, consider using a crosslinker with a longer spacer arm to improve accessibility. In some cases, partial denaturation of the protein might be necessary, but this risks affecting its function. For more precise control, site-specific conjugation methods involving engineered residues can be employed.[1][2]
Issue 2: High Product Heterogeneity (Variable Drug-to-Antibody Ratio - DAR)
Q: My final product shows a wide distribution of species (e.g., DAR 0, 1, 2, 3, 4...). How can I achieve a more homogeneous product?
A: Heterogeneity is a significant challenge in ADC development, as it can impact the therapeutic's efficacy, toxicity, and pharmacokinetic profile.[8][9] Traditional conjugation methods targeting lysine or cysteine residues often result in a mixture of products.[8]
-
Potential Cause 1: Non-specific Conjugation Chemistry. Lysine-based conjugation, which targets the numerous surface-exposed lysine residues on an antibody, is a primary source of heterogeneity.
-
Solution: To achieve a more uniform product, consider site-specific conjugation strategies.[2][10] These methods direct the payload to a specific, engineered site on the antibody.[2] Techniques include using engineered cysteines, incorporating non-natural amino acids, or employing enzymatic conjugation methods.[2]
-
Potential Cause 2: Reaction Kinetics and Quenching. The duration of the reaction directly influences the degree of labeling. Stopping the reaction inconsistently can lead to batch-to-batch variability.
-
Solution: Carefully control the reaction time.[2] To stop the reaction decisively, add a quenching agent. For NHS ester reactions, use a buffer containing Tris or glycine.[6] For maleimide reactions, add a molar excess of a free thiol like L-cysteine or β-mercaptoethanol.[11]
-
Potential Cause 3: Inadequate Purification. The purification method may not be sufficient to separate different conjugated species.
-
Solution: Employ high-resolution purification techniques. Hydrophobic Interaction Chromatography (HIC) is a standard method for separating ADC species with different DAR values.[12] Size Exclusion Chromatography (SEC) can also be used to remove aggregates and excess reagents.[13]
Issue 3: Conjugate Aggregation and Instability
Q: My purified conjugate is aggregating upon storage. How can I improve its stability?
A: Conjugate stability is crucial for its therapeutic function and shelf-life. Aggregation can be caused by the increased hydrophobicity of the attached payload or by modifications that disrupt the protein's native structure.
-
Potential Cause 1: Increased Hydrophobicity. Many cytotoxic payloads are hydrophobic. Attaching them to an antibody increases the overall hydrophobicity of the conjugate, which can lead to aggregation, especially at high DAR values.
-
Solution:
-
Optimize DAR: Aim for a lower, more controlled DAR.
-
Use Hydrophilic Linkers: Incorporate hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to offset the hydrophobicity of the payload and improve solubility.
-
Buffer Optimization: Screen different buffer formulations containing excipients like polysorbate, sucrose, or arginine, which can act as stabilizers.
-
-
Potential Cause 2: Improper Storage Conditions. Like all proteins, conjugates are sensitive to temperature, pH, and freeze-thaw cycles.
-
Solution: Store the conjugate under optimal conditions. This typically involves storing it at 4°C for short-term use or at -80°C for long-term storage in a cryoprotectant-containing buffer. Avoid repeated freeze-thaw cycles.
Diagrams and Workflows
Data & Tables
Table 1: Recommended Molar Ratios for Common Conjugation Chemistries
| Conjugation Chemistry | Target Functional Group | Labeling Reagent | Recommended Molar Excess (Reagent:Protein) | Reference |
| Amine-Reactive | Primary Amine (-NH₂) | NHS Ester | 10- to 50-fold | [5] |
| Sulfhydryl-Reactive | Thiol (-SH) | Maleimide | 5- to 20-fold | [] |
| Click Chemistry | Azide / Alkyne | DBCO, TCO | 1.5- to 5-fold | [2] |
Note: These are starting recommendations. The optimal ratio should be determined empirically for each specific protein and label.
Table 2: Common Buffer Components and Their Compatibility
| Buffer Component | Compatibility with NHS Ester Chemistry | Compatibility with Maleimide Chemistry | Comments |
| Phosphate (B84403) (PBS) | Compatible | Compatible | Recommended for most conjugation reactions.[] |
| HEPES | Compatible | Compatible | Good alternative to phosphate buffers. |
| Tris | Incompatible | Compatible | Contains primary amines that will quench NHS ester reactions.[4][6] |
| Glycine | Incompatible | Compatible | Contains primary amines; often used as a quenching agent.[4][6] |
| Sodium Azide | Incompatible | Compatible | Can interfere with some reactions; should be removed via dialysis.[4] |
| DTT / β-Mercaptoethanol | Compatible | Incompatible | Contains free thiols that will react with maleimides. |
Experimental Protocols
Protocol 1: General Protocol for Antibody Labeling via NHS Ester Chemistry
-
Antibody Preparation: a. Prepare the antibody solution at a concentration of 1-2 mg/mL. b. The antibody must be in an amine-free buffer (e.g., PBS, pH 7.2-7.4).[] If the buffer contains interfering substances like Tris or azide, perform a buffer exchange using a desalting column or dialysis.[4] c. Ensure the antibody preparation is free of protein impurities like BSA, which also contain primary amines.[4]
-
Reagent Preparation: a. Allow the vial of the NHS ester reagent to equilibrate to room temperature before opening. b. Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent (e.g., DMSO or DMF) to create a 10 mM stock solution.[5]
-
Conjugation Reaction: a. Add the calculated amount of the dissolved NHS ester reagent to the antibody solution. A 20:1 molar ratio of dye to antibody is a common starting point for polyclonal antibodies.[3] b. Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[15]
-
Quenching (Optional but Recommended): a. To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. b. Incubate for 15-30 minutes at room temperature.
-
Purification: a. Remove unreacted label and quenching reagents by passing the reaction mixture through a desalting or size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).[15]
-
Characterization: a. Determine the protein concentration and the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry.[12][16] This requires measuring the absorbance at 280 nm (for the protein) and at the λ_max of the label/drug. b. Analyze the purity and heterogeneity of the conjugate using SDS-PAGE and HIC.[12]
Protocol 2: Assessing Conjugate Heterogeneity using Hydrophobic Interaction Chromatography (HIC)
-
System Preparation: a. Use an HPLC system equipped with a UV detector and a HIC column suitable for antibody separations. b. Prepare Mobile Phase A: A high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0). c. Prepare Mobile Phase B: A low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Sample Preparation: a. Dilute the purified conjugate to a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Chromatography: a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 20-50 µg of the prepared sample. c. Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. More hydrophobic species (higher DAR) will elute later in the gradient. d. Monitor the elution profile at 280 nm.
-
Data Analysis: a. Integrate the peaks corresponding to the different conjugated species (e.g., DAR0, DAR2, DAR4, etc.). b. Calculate the percentage of each species by dividing its peak area by the total peak area. c. The weighted average DAR can be calculated from the relative abundance of each species. HIC is considered a standard technique for analyzing cysteine-conjugated ADCs.[12]
Frequently Asked Questions (FAQs)
Q1: What is the difference between site-specific and non-specific conjugation? A: Non-specific conjugation, such as targeting lysine residues, results in a heterogeneous mixture of products because there are many potential reaction sites on a typical antibody.[8] Site-specific conjugation involves genetically engineering the antibody to introduce a unique reactive site (like a specific cysteine residue or a non-natural amino acid), allowing for precise control over the location and number of attached molecules, leading to a more homogeneous product.[2]
Q2: How can I confirm that my conjugation reaction was successful? A: Several analytical methods can be used. UV-Vis spectroscopy is a simple method to determine the average number of labels per protein (DOL or DAR).[12][16] Mass spectrometry provides a precise mass of the conjugate, confirming the addition of the label.[17] Chromatographic methods like HIC or RP-HPLC can separate different species and assess the distribution of the drug load.[12][18]
Q3: My labeling reagent is not dissolving well in my aqueous buffer. What should I do? A: Many crosslinkers, particularly non-sulfonated NHS esters, have poor water solubility.[5][6] They should first be dissolved in a water-miscible organic solvent like DMSO or DMF at a higher concentration, and then this stock solution can be added to your aqueous protein solution.[5] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing your protein.[5]
Q4: Can I stop a conjugation reaction before it has gone to completion? A: Yes. Reactions can be stopped prematurely by adding a quenching agent. For maleimide reactions, a high concentration of a free thiol (e.g., L-cysteine) will cap any unreacted maleimide groups.[11] For NHS ester reactions, adding an amine-containing buffer like Tris will consume the remaining NHS esters.[6] This is a useful strategy for controlling the final DAR.
Q5: What is the impact of the linker on the final conjugate? A: The linker plays a critical role in the properties of the final conjugate, especially for ADCs.[2][10] The linker's design affects stability in circulation, the mechanism of payload release at the target site, and overall solubility and aggregation propensity.[2][19] Linkers can be cleavable (e.g., by enzymes or pH changes in the tumor microenvironment) or non-cleavable.[10] The choice of linker is crucial for balancing safety and efficacy.[10]
References
- 1. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. biocompare.com [biocompare.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmiweb.com [pharmiweb.com]
- 13. researchgate.net [researchgate.net]
- 15. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterizing Antibody–siRNA Conjugates Using Mass Spectrom | Technology Networks [technologynetworks.com]
- 18. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 19. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
Technical Support Center: Characterization of ADC Heterogeneity
Welcome to the Technical Support Center for the characterization of Antibody-Drug Conjugate (ADC) heterogeneity. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is ADC heterogeneity and why is it a critical quality attribute (CQA)?
A1: Antibody-Drug Conjugate (ADC) heterogeneity refers to the variation within an ADC preparation, arising from differences in the number of drug molecules conjugated to the antibody, the specific sites of conjugation, and post-translational modifications of the antibody itself.[1][2] This heterogeneity is a critical quality attribute (CQA) because it can significantly impact the ADC's efficacy, safety, pharmacokinetics, and stability.[1][3] For instance, a high drug-to-antibody ratio (DAR) may enhance potency but can also lead to increased toxicity and faster clearance, while a low DAR might result in reduced efficacy.[1][4]
Q2: What are the primary analytical techniques used to characterize ADC heterogeneity?
A2: A suite of orthogonal analytical methods is essential for a thorough characterization of ADC heterogeneity.[5] The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the drug-to-antibody ratio (DAR) distribution and separate species based on hydrophobicity.[6][7][8]
-
Size Exclusion Chromatography (SEC): Employed to detect and quantify high molecular weight species (aggregates) and fragments.[9][][11]
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the intact ADC, individual drug-loaded species, and can be used to identify conjugation sites.[][12][13]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often coupled with MS, it is used to assess the average DAR and analyze the ADC under denaturing conditions.[6][14]
Q3: What is the significance of the Drug-to-Antibody Ratio (DAR)?
A3: The Drug-to-Antibody Ratio (DAR) is a crucial parameter that defines the average number of drug molecules conjugated to a single antibody.[7][] It directly influences the therapeutic window of an ADC.[6] An optimal DAR is a balance between efficacy and safety; high DARs are often associated with increased toxicity and immunogenicity, while low DARs may lead to diminished potency.[4][6] Therefore, accurately measuring and controlling the DAR and its distribution is vital during ADC development and manufacturing.[1]
Q4: Why is aggregation a concern for ADCs?
A4: Aggregation, the formation of high molecular weight species, is a significant concern for ADCs as it can decrease therapeutic efficacy and potentially induce an immunogenic response in patients.[5][7] The conjugation of hydrophobic payloads can increase the propensity for aggregation compared to the naked monoclonal antibody.[16] Monitoring and controlling aggregation is a critical aspect of ADC development to ensure product safety and stability.[17]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the characterization of ADC heterogeneity.
Issue 1: Broad or Unresolved Peaks in Hydrophobic Interaction Chromatography (HIC)
Question: My HIC chromatogram shows a broad peak instead of distinct peaks for different DAR species. What could be the cause and how can I improve the resolution?
Answer: A broad peak in HIC is a common indicator of significant heterogeneity in your ADC preparation, particularly a wide distribution of drug-loaded species.[18] HIC separates molecules based on their hydrophobicity, and with each conjugated drug molecule increasing the overall hydrophobicity, a wide range of DAR values will result in overlapping peaks.[8]
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| High Heterogeneity of Conjugation | Optimize the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody, reaction time, temperature).[18] For cysteine-linked ADCs, precisely control the concentration of the reducing agent.[18] | To achieve a more controlled and narrower distribution of DAR species. |
| Suboptimal Chromatographic Conditions | Adjust the gradient slope. A shallower gradient can improve the separation of species with similar hydrophobicities.[6] | To enhance the resolution between different DAR species. |
| Inappropriate Column Chemistry | Screen different HIC columns with varying levels of hydrophobicity.[19] | The interaction between the ADC and the stationary phase is crucial for separation. A less hydrophobic column may be suitable for highly hydrophobic ADCs.[19] |
| Mobile Phase Composition | Optimize the salt concentration in the mobile phase. Ammonium sulfate (B86663) is commonly used.[20][21] The type and concentration of salt affect the hydrophobic interactions.[21] | To modulate the retention and elution of ADC species. |
| Sample Solvent Mismatch | Ensure the sample is in a buffer with an ionic strength compatible with the initial mobile phase conditions.[21] | A mismatch can lead to poor peak shape and inaccurate quantification.[21] |
Issue 2: Presence of High Molecular Weight (HMW) Species in Size Exclusion Chromatography (SEC)
Question: I am observing a peak corresponding to high molecular weight species in my SEC analysis. What does this indicate and how can I minimize it?
Answer: The presence of high molecular weight (HMW) species in SEC analysis typically indicates the formation of ADC aggregates.[16][18] Aggregation is a critical quality attribute to monitor as it can negatively impact the product's efficacy, pharmacokinetics, and safety by potentially inducing an immune response.[17][18]
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| Suboptimal Formulation | Screen different buffer formulations (e.g., pH, excipients) to identify conditions that enhance the stability of the ADC.[18] | The formulation plays a key role in preventing aggregation. |
| Harsh Conjugation Process | Minimize exposure to harsh conditions during the conjugation process, such as extreme pH or temperature, which could denature the antibody.[18] | To maintain the structural integrity of the antibody and reduce the propensity for aggregation. |
| Hydrophobic Interactions | For ADCs with highly hydrophobic payloads, consider adding a small percentage of an organic modifier to the SEC mobile phase to disrupt non-specific hydrophobic interactions with the column matrix.[22] | This can improve peak shape and provide a more accurate assessment of size-based separation.[11] |
| Freeze-Thaw or Mechanical Stress | Handle ADC samples with care, avoiding repeated freeze-thaw cycles and vigorous agitation. | These physical stresses can induce protein aggregation. |
| Inadequate Purification | Implement or optimize a purification step, such as preparative SEC or HIC, to remove aggregates after the conjugation reaction.[18] | To ensure the final product meets the required purity specifications. |
Issue 3: Discrepancies in DAR Values Between Different Analytical Methods
Question: The average DAR value I obtain from UV-Vis spectroscopy is different from the value determined by HIC or MS. Why is this happening?
Answer: Discrepancies in DAR values between different analytical methods can arise from the inherent principles and limitations of each technique. It is crucial to understand these differences to correctly interpret the data.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| UV-Vis Spectroscopy Limitations | Ensure that the absorbance spectra of the antibody and the payload are sufficiently distinct and that the linker does not contribute significantly to the absorbance at the measured wavelengths.[4][] | UV-Vis calculates an average DAR based on the molar extinction coefficients of the antibody and the drug. Overlapping spectra can lead to inaccuracies.[14] |
| HIC Resolution Issues | If HIC peaks are not baseline-resolved, the integration and subsequent calculation of the weighted average DAR can be inaccurate.[6] Optimize the HIC method for better resolution (see Issue 1). | Accurate quantification of each DAR species is necessary for a precise average DAR calculation. |
| Mass Spectrometry Signal Suppression | In MS, different DAR species may have different ionization efficiencies. Highly hydrophobic, high-DAR species might experience signal suppression.[4] Use native MS conditions for cysteine-conjugated ADCs to preserve non-covalent interactions.[12][24] | To ensure that the detected ion intensities accurately reflect the relative abundance of each species. |
| Incomplete Desalting for MS | Residual salts from buffers can interfere with MS analysis, leading to poor data quality and inaccurate mass determination. | Ensure efficient online or offline desalting of the ADC sample before MS analysis. |
| Different Aspects of Heterogeneity Measured | Recognize that UV-Vis provides a bulk average DAR, HIC shows the distribution of hydrophobic species, and MS gives mass-based distribution.[6][] | These methods provide complementary information. A comprehensive understanding requires integrating data from orthogonal techniques. |
Experimental Protocols
Protocol 1: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify the different drug-loaded species in an ADC preparation based on their hydrophobicity.
Methodology:
-
System Preparation:
-
Use a UHPLC or HPLC system equipped with a UV detector.
-
Install a HIC column (e.g., Butyl, Ether, or Phenyl phase).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (High Salt): 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL (of a 1 mg/mL ADC solution)
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30.1-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DARs.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)
-
Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight aggregates and low molecular weight fragments in an ADC preparation.
Methodology:
-
System Preparation:
-
Use a UHPLC or HPLC system with a UV detector.
-
Install an SEC column suitable for monoclonal antibodies (e.g., silica-based with diol coating).
-
-
Mobile Phase Preparation:
-
Isocratic mobile phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL (of a 1-5 mg/mL ADC solution)
-
Run Time: 20 minutes (isocratic elution).
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to aggregates (eluting before the main monomer peak), the monomer, and fragments (eluting after the monomer peak).
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area of all species.
-
Visualizations
Caption: Workflow for ADC DAR analysis using HIC.
Caption: Troubleshooting logic for ADC heterogeneity analysis.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. adcreview.com [adcreview.com]
- 4. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. agilent.com [agilent.com]
- 12. criver.com [criver.com]
- 13. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmiweb.com [pharmiweb.com]
- 16. criver.com [criver.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 24. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
minimizing off-target cleavage by neutrophil elastase.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with neutrophil elastase (NE), with a specific focus on minimizing off-target cleavage and ensuring experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the difference between measuring neutrophil elastase activity and total neutrophil elastase protein? A1: An activity assay measures the catalytic function of the enzyme—its ability to cleave a substrate. This reflects the amount of active, functional enzyme present in the sample. In contrast, methods like Western Blot or ELISA quantify the total amount of neutrophil elastase protein, regardless of whether it is in its active form, an inactive pro-form, or bound to an endogenous inhibitor (e.g., α1-antitrypsin). For studies focused on the pathological or physiological consequences of NE-mediated proteolysis, activity assays are crucial as a sample can have high total protein levels but low enzymatic activity.
Q2: How can I be sure the cleavage I'm observing is specific to neutrophil elastase and not other proteases in my sample? A2: Ensuring specificity is critical, especially in complex biological samples like cell lysates or plasma. The most effective method is to run a parallel control experiment with a highly specific neutrophil elastase inhibitor. If the signal is significantly reduced in the presence of the inhibitor, it confirms that the activity is predominantly from NE. Sivelestat is an excellent choice for this control as it is highly selective for NE.[1][2]
Q3: What are the most common types of substrates for neutrophil elastase activity assays? A3: The most common substrates are small, synthetic peptides that mimic the natural cleavage sequence of NE, conjugated to a reporter molecule.
-
Fluorogenic Substrates: These substrates, such as N-Methoxysuccinyl-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC), release a fluorescent molecule (AMC) upon cleavage, providing a highly sensitive, real-time measurement of enzyme activity.
-
Chromogenic Substrates: Substrates like MeOSuc-AAPV-pNA release a colored product (p-nitroaniline) that can be measured by absorbance. This method is generally less sensitive than fluorometric assays.
Q4: How should I choose an inhibitor to minimize off-target effects in my experiment? A4: The choice of inhibitor depends on your experimental goals.
-
For ensuring NE-specific cleavage in an assay: Use a highly selective inhibitor like Sivelestat as a negative control. It has a low nanomolar IC50 for NE and does not significantly inhibit other serine proteases like cathepsin G or chymotrypsin (B1334515) at high concentrations.[1][2]
-
For inhibiting NE activity in a complex biological system: Consider both selectivity and cell permeability. Peptide chloromethyl ketones like N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone (MeOSuc-AAPV-CMK) are potent, irreversible inhibitors. However, be aware that they can also inhibit other proteases, such as cathepsin G and proteinase 3, which could be a source of off-target effects.[3][4] Always consult the selectivity profile of the inhibitor (see Table 1).
Troubleshooting Guides
Problem: Low or No Signal in My Activity Assay
This is a common issue that can arise from several sources. Follow this logical troubleshooting guide to identify the cause.
Caption: Troubleshooting flowchart for low or no signal in NE activity assays.
Problem: High Variability Between Replicate Wells
Possible Cause: Inconsistent pipetting, especially of small volumes of enzyme or substrate. Solution: Use calibrated pipettes and pre-wet the tip with the reagent before dispensing. For consistency, prepare a master mix of reagents (e.g., substrate mix) to be added to all wells.
Possible Cause: Inadequate mixing of reagents within the wells. Solution: After adding the final reagent (usually the substrate), gently tap the plate or use an orbital shaker for a few seconds to ensure a homogenous reaction mixture. Avoid introducing bubbles.
Possible Cause: Temperature gradients across the microplate. Solution: Ensure the entire plate is equilibrated to the assay temperature (e.g., 37°C) before starting the measurement. Using a plate reader with a heated chamber is recommended.
Possible Cause: High concentration of active NE in samples, leading to very rapid substrate consumption that is difficult to measure consistently. Solution: Dilute your samples to ensure the reaction rate falls within the linear range of your standard curve.
Data Presentation
Table 1: Selectivity Profile of Common Neutrophil Elastase Inhibitors
This table summarizes the inhibitory activity of two common compounds against neutrophil elastase (NE) and other related serine proteases. High selectivity is indicated by a much lower IC50 or Kᵢ value for NE compared to other enzymes.
| Inhibitor | Target Enzyme | IC50 / Kᵢ | Selectivity vs. NE | Reference |
| Sivelestat | Neutrophil Elastase (Human) | 44 nM (IC50) | - | [1][2][3] |
| Cathepsin G | No inhibition at 100 µM | >2200-fold | [1][2] | |
| Chymotrypsin | No inhibition at 100 µM | >2200-fold | [1][2] | |
| Trypsin, Thrombin, Plasmin | No inhibition at 100 µM | >2200-fold | [1][2] | |
| MeOSuc-AAPV-CMK | Neutrophil Elastase (Human) | Potent, irreversible inhibitor | - | [4] |
| Cathepsin G | Inhibits | Low | [3][4] | |
| Proteinase 3 | Inhibits | Low | [3][4] |
Table 2: Kinetic Parameters of a Common Fluorogenic Substrate
| Substrate | Enzyme | Kₘ (Michaelis Constant) | Notes | Reference |
| MeOSuc-AAPV-AMC | Leukocyte Elastase | ~130 µM - 362 µM | Kₘ can vary based on assay conditions (buffer, pH). |
Experimental Protocols
Protocol 1: Fluorometric Neutrophil Elastase Activity Assay
This protocol describes a general method for measuring NE activity in samples using the fluorogenic substrate MeOSuc-AAPV-AMC.
Materials:
-
Purified Human Neutrophil Elastase (for standard curve)
-
NE Assay Buffer (e.g., 0.1 M Tris, pH 7.5)
-
NE Substrate (MeOSuc-AAPV-AMC), stock in DMSO
-
Samples (e.g., cell lysates, plasma)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with temperature control (Ex/Em = 380/500 nm)
Procedure:
-
Reagent Preparation:
-
Warm Assay Buffer to room temperature before use.
-
Prepare a 5 ng/µL working solution of the NE Enzyme Standard in Assay Buffer.
-
Prepare a working solution of the NE Substrate in Assay Buffer.
-
-
Standard Curve Preparation:
-
Create a series of standards in the 96-well plate ranging from 0 ng to 25 ng of NE per well.
-
Add the appropriate volume of the 5 ng/µL NE working solution to each well.
-
Adjust the final volume of all standard wells to 50 µL with Assay Buffer. Include a "0 ng" well as a blank.
-
-
Sample Preparation:
-
Add 2-50 µL of your sample to separate wells.
-
Adjust the final volume to 50 µL with Assay Buffer. It is recommended to run samples in duplicate or triplicate.
-
-
Reaction Initiation:
-
Prepare a master mix of the NE Substrate (e.g., 50 µL per reaction).
-
Add 50 µL of the NE Substrate mix to each well (standards and samples), bringing the total volume to 100 µL. Mix gently.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure fluorescence in kinetic mode for 10-30 minutes, taking readings every 1-2 minutes at Ex/Em = 380/500 nm.
-
-
Data Analysis:
-
Choose two time points (T₁ and T₂) within the linear portion of the reaction curve.
-
Calculate the rate of reaction (ΔRFU/Δtime) for each well.
-
Subtract the rate of the blank from all standard and sample rates.
-
Plot the corrected rates of the standards versus their concentration to create a standard curve.
-
Determine the NE concentration in your samples by interpolating their rates from the standard curve. Remember to account for your initial sample volume and dilution factor.
-
Protocol 2: Screening for Inhibitor Specificity
This protocol outlines how to test if an inhibitor is specific to NE or if it cross-reacts with other neutrophil serine proteases like Proteinase 3 (PR3) and Cathepsin G (CG).
Caption: Experimental workflow for determining neutrophil elastase inhibitor specificity.
Biological Context of Off-Target Cleavage
Neutrophil elastase plays a crucial role in host defense but can cause significant tissue damage if its activity is not properly controlled. This diagram illustrates the biological context of its action and the importance of specific inhibition.
Caption: Biological context of NE action and inhibition of off-target cleavage.
References
Validation & Comparative
A Head-to-Head Comparison of Mal-amido-PEG2-Val-Cit-PAB-PNP and SMCC Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success, profoundly influencing an ADC's stability, efficacy, and toxicity profile. This guide provides a detailed, data-driven comparison of two widely utilized linker strategies: the enzymatically cleavable Mal-amido-PEG2-Val-Cit-PAB-PNP linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
The fundamental difference between these two linkers lies in their payload release mechanisms. The Val-Cit-PAB based linker is designed for controlled, intracellular drug release triggered by specific enzymes, while the SMCC linker relies on the complete degradation of the antibody backbone for payload liberation.[1] This distinction leads to significant variations in their performance characteristics, which will be explored in detail below.
Chemical Structures and Mechanisms of Action
This compound: A Cleavable Linker System
The this compound linker is a complex, multi-component system designed for selective payload release within the tumor cell.[2] It incorporates a maleimide (B117702) group for conjugation to antibody cysteine residues, a polyethylene (B3416737) glycol (PEG2) spacer to enhance hydrophilicity, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate group for attaching the cytotoxic payload.[2]
The mechanism of action is as follows:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via endocytosis.[1]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic cellular compartment rich in proteases.[1]
-
Enzymatic Cleavage: Within the lysosome, the Val-Cit dipeptide is recognized and cleaved by proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit linker triggers a cascade of electronic rearrangements within the PAB spacer, leading to the release of the unmodified cytotoxic payload.[]
A key feature of this cleavable system is its ability to induce a "bystander effect." The released, unmodified payload is often cell-permeable and can diffuse out of the target cell to kill neighboring, antigen-negative tumor cells, which is particularly advantageous for treating heterogeneous tumors.[4]
References
A Head-to-Head Comparison of Val-Cit and Val-Ala Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. Among the most utilized classes of cleavable linkers are those based on dipeptides, designed for selective cleavage by lysosomal proteases within target tumor cells. This guide provides an objective, data-driven comparison of two prominent dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).
Executive Summary
Both Val-Cit and Val-Ala linkers are substrates for the lysosomal protease Cathepsin B, enabling intracellular release of cytotoxic payloads. Val-Cit is the most established and widely used dipeptide linker in clinically approved ADCs.[] However, Val-Ala has emerged as a viable alternative with distinct physicochemical properties that can be advantageous in specific ADC designs. Notably, Val-Ala exhibits lower hydrophobicity compared to Val-Cit, which can mitigate aggregation issues, particularly with high drug-to-antibody ratios (DAR) and hydrophobic payloads.[2][3] Furthermore, Val-Ala demonstrates improved stability in mouse plasma, a crucial consideration for preclinical studies, as Val-Cit is known to be susceptible to premature cleavage by mouse carboxylesterase Ces1C.[4][5] While both linkers show comparable in vitro cytotoxicity in many contexts, the choice between them involves a careful consideration of the specific antibody, payload, and desired ADC characteristics.[]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from comparative studies of Val-Cit and Val-Ala linkers. It is important to note that these data are compiled from various sources and experimental conditions (e.g., different antibodies, payloads, and cell lines) may vary.
Table 1: Physicochemical and Biochemical Properties
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Findings |
| Relative Cathepsin B Cleavage Rate | Baseline | ~50% of Val-Cit rate | Val-Cit is cleaved more rapidly by isolated Cathepsin B.[6] |
| Hydrophobicity | Higher | Lower | Val-Ala is less hydrophobic, which can be beneficial for ADC development.[2] |
| Aggregation (High DAR) | Prone to aggregation (e.g., 1.80% with DAR ~7) | Less aggregation (e.g., no obvious increase in dimer peak with DAR ~7) | Val-Ala's lower hydrophobicity allows for higher DARs with less aggregation.[3] With a DAR up to 7.4, Val-Ala linkers show limited aggregation (less than 10%).[2] |
| Plasma Stability (Human) | High (>230 days half-life) | High | Both linkers are generally stable in human plasma.[4][6] |
| Plasma Stability (Mouse) | Unstable (cleaved by Ces1C) | More stable than Val-Cit | Val-Cit's instability in mouse plasma can complicate preclinical evaluation.[4][5] |
Table 2: In Vitro Performance
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Findings |
| In Vitro Cytotoxicity (IC50) | Potent (e.g., 14.3 pM with MMAE on HER2+ cells) | Comparable to Val-Cit (e.g., similar IC50 with MMAE on HER2+ cells) | Both linkers generally exhibit potent and comparable cytotoxicity in vitro.[4] |
| Bystander Effect | Capable | Capable | Both linkers, when paired with membrane-permeable payloads like MMAE, can induce a bystander effect. |
Mechanism of Action and Cleavage Pathway
The intracellular processing of ADCs with Val-Cit or Val-Ala linkers follows a well-defined pathway, initiated by antigen binding and culminating in payload release within the lysosome.
Caption: ADC internalization and payload release pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC linker performance. Below are synthesized protocols for key in vitro assays.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC in plasma from different species (e.g., human, mouse) and quantify premature payload release.
Methodology:
-
Preparation: Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed, anticoagulated plasma (e.g., human, mouse).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At specified time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Quenching: Immediately stop the reaction by diluting the aliquot in a cold buffer (e.g., PBS).
-
Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the intact ADC and any released payload.
-
Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 2: Lysosomal Cleavage Assay
Objective: To evaluate the cleavage of the linker by lysosomal proteases.
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC (final concentration ~10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT).
-
Enzyme Addition: Initiate the reaction by adding a lysosomal fraction (e.g., from rat or human liver) or purified Cathepsin B. Include a control with a Cathepsin B inhibitor to confirm specificity.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points, take aliquots and quench the reaction (e.g., by adding an organic solvent like acetonitrile).
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.
-
Data Interpretation: Determine the rate of payload release to assess the linker's susceptibility to lysosomal cleavage.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a non-targeting isotype control ADC. Treat the cells with the ADCs for a predetermined period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comparative evaluation of ADCs with different linkers.
Caption: A typical workflow for the comparative evaluation of ADC linkers.
Conclusion
The choice between Val-Cit and Val-Ala linkers is a nuanced decision that depends on the specific goals of the ADC program. Val-Cit remains the industry standard with a long history of clinical validation. However, the lower hydrophobicity and improved mouse plasma stability of Val-Ala make it a compelling alternative, particularly for ADCs with hydrophobic payloads or those requiring extensive preclinical evaluation in rodent models. A thorough head-to-head comparison using the experimental protocols outlined in this guide will enable researchers to make an informed decision and select the optimal linker to maximize the therapeutic potential of their ADC candidates.
References
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
A Comparative Guide to the Cleavage Specificity of Cathepsin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the cleavage specificity of Cathepsin B against other closely related cysteine cathepsins, namely Cathepsins K, L, S, and V. Understanding the distinct substrate preferences of these proteases is critical for the development of specific substrates and inhibitors for research, diagnostic, and therapeutic applications. This document outlines key performance differences supported by experimental data, details the methodologies for validation, and visualizes the experimental workflows.
Cathepsin B: A Dual-Function Protease
Cathepsin B is a lysosomal cysteine protease that exhibits both endopeptidase and dipeptidyl carboxypeptidase activity.[1] This dual functionality, along with its pH-dependent substrate specificity, distinguishes it from many other cathepsins. Its activity is optimal in the acidic environment of the lysosome but it can also be active at neutral pH, for instance, if released into the cytosol.[1]
Substrate Specificity: A Head-to-Head Comparison
The selection of an appropriate substrate is paramount for the accurate and specific measurement of Cathepsin B activity. While several fluorogenic substrates are commonly used, their specificity varies significantly.
Commonly Used but Less Specific Substrates
Historically, substrates such as Z-Phe-Arg-AMC and Z-Arg-Arg-AMC have been widely used to measure Cathepsin B activity. However, extensive research has demonstrated that these substrates are not entirely specific and can be cleaved by other cysteine cathepsins, leading to potential misinterpretation of experimental results.[1][2]
A Highly Specific Substrate for Cathepsin B
Recent studies have led to the development and validation of Z-Nle-Lys-Arg-AMC , a fluorogenic substrate with high specificity for Cathepsin B.[1][2] This substrate shows minimal to no cleavage by Cathepsins K, L, S, and V, making it a superior tool for specifically quantifying Cathepsin B activity across a broad pH range.[1]
Quantitative Performance Data
The following tables summarize the comparative cleavage efficiency of Cathepsin B and other cysteine cathepsins on various fluorogenic substrates.
Table 1: Catalytic Efficiency (kcat/Km) of Human Cathepsin B on Various Fluorogenic Substrates
| Substrate | kcat/Km (M⁻¹s⁻¹) at pH 4.6 | kcat/Km (M⁻¹s⁻¹) at pH 7.2 |
| Z-Nle-Lys-Arg-AMC | High | High |
| Z-Phe-Arg-AMC | Higher than Z-Nle-Lys-Arg-AMC | High |
| Z-Arg-Arg-AMC | Low | Lower than Z-Nle-Lys-Arg-AMC |
Data compiled from a study by Hook et al. (2023).[1][2]
Table 2: Comparative Specific Activity of Cysteine Cathepsins on Common Fluorogenic Substrates
| Protease | Substrate | Specific Activity (pmol AMC/μg enzyme) at pH 4.6 | Specific Activity (pmol AMC/μg enzyme) at pH 7.2 |
| Cathepsin B | Z-Phe-Arg-AMC | 974 | 895 |
| Z-Arg-Arg-AMC | 130 | 441 | |
| Cathepsin L | Z-Phe-Arg-AMC | 7099 | 125 |
| Z-Arg-Arg-AMC | Not specified | Not specified | |
| Cathepsin K | Z-Phe-Arg-AMC | 332 | 420 |
| Z-Arg-Arg-AMC | Not specified | Not specified | |
| Cathepsin S | Z-Phe-Arg-AMC | Not specified | Not specified |
| Z-Arg-Arg-AMC | Not specified | Not specified | |
| Cathepsin V | Z-Phe-Arg-AMC | 546 | Inactive |
| Z-Arg-Arg-AMC | Not specified | Not specified |
This table presents specific activity data, which is a measure of enzyme efficiency. Note that Cathepsins L and V are largely inactive at neutral pH. Data extracted from Hook et al. (2023).[1]
Visualizing the Workflow for Specificity Validation
The following diagram illustrates the typical workflow for validating the cleavage specificity of Cathepsin B.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are protocols for two key experimental approaches used to validate protease specificity.
Fluorogenic Protease Activity Assay
This protocol outlines the steps for determining the kinetic parameters of a protease using a fluorogenic substrate.
Materials:
-
Purified recombinant human Cathepsin B and other cathepsins (K, L, S, V)
-
Fluorogenic substrates (e.g., Z-Nle-Lys-Arg-AMC, Z-Phe-Arg-AMC, Z-Arg-Arg-AMC) dissolved in DMSO
-
Assay buffer (e.g., 40 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5 for acidic conditions; 40 mM Tris-HCl, 1 mM EDTA, 2 mM DTT, pH 7.4 for neutral conditions)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate the cathepsins by pre-incubating them in the assay buffer at 37°C for 15-30 minutes.
-
Reaction Setup: In the wells of the 96-well plate, add the activated enzyme solution.
-
Substrate Addition: To initiate the reaction, add the fluorogenic substrate to each well. The final substrate concentration should be varied to determine Michaelis-Menten kinetics.
-
Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the AMC fluorophore (typically ~360 nm excitation and ~460 nm emission).
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.
-
Calculate the catalytic efficiency (kcat/Km) using the enzyme concentration.
-
Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)
MSP-MS is a powerful technique for determining the substrate specificity of a protease by observing the cleavage of a complex peptide library.
Materials:
-
Purified protease of interest
-
A defined library of synthetic peptides (typically 100-200 peptides)
-
Reaction buffer appropriate for the protease
-
Quenching solution (e.g., 8 M urea (B33335) or acid)
-
LC-MS/MS system
Procedure:
-
Reaction Setup: Incubate the purified protease with the peptide library in the reaction buffer at a controlled temperature.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 60, 240 minutes), take an aliquot of the reaction and stop the enzymatic activity by adding the quenching solution.
-
LC-MS/MS Analysis: Analyze the quenched samples using an LC-MS/MS system. The system will separate the peptides and their cleavage products and identify their sequences.
-
Data Analysis:
-
Identify the cleavage sites within the peptides by comparing the fragments to the sequences of the parent peptides in the library.
-
Quantify the abundance of each cleavage product at each time point.
-
Analyze the frequency of amino acids at positions surrounding the cleavage site (e.g., P4 to P4') to determine the substrate preference of the protease.
-
Visualize the cleavage motif using tools like iceLogo.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between substrate specificity and the development of specific molecular tools.
References
Assessing the Bystander Effect of Val-Cit-PAB Released Drugs: A Comparative Guide
For researchers and drug development professionals in oncology, the design of antibody-drug conjugates (ADCs) is a multifaceted challenge where the choice of linker can be as critical as the antibody or the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzylcarbamate (PAB) spacer has become a widely utilized cleavable linker system. A key advantage of this system is its ability to induce a "bystander effect," where the released payload can kill not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, which is crucial for treating heterogeneous tumors.[1][2]
This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the Val-Cit-PAB linker, supported by experimental data and detailed methodologies. We will also compare its performance with alternative linker technologies.
Mechanism of Bystander Killing with Val-Cit-PAB Linkers
The bystander effect of an ADC with a Val-Cit-PAB linker is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell.[1] The process unfolds as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically into endosomes and then lysosomes.
-
Enzymatic Cleavage: Inside the lysosome, the Val-Cit dipeptide is recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[3][]
-
Self-Immolation and Payload Release: Cleavage of the Val-Cit linker triggers a self-immolation cascade of the PAB spacer, leading to the release of the unmodified, potent cytotoxic payload (e.g., monomethyl auristatin E or MMAE).[3][5]
-
Cellular Diffusion and Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cell and into the tumor microenvironment.[3][6] Neighboring cells, including antigen-negative cancer cells, can then internalize the payload, leading to their death.[3][6]
Caption: Mechanism of the bystander effect mediated by a Val-Cit-PAB linker ADC.
Quantitative Assessment of the Bystander Effect
The efficacy of the bystander effect is influenced by several factors, including the antigen expression level on target cells and the ratio of antigen-positive to antigen-negative cells within a tumor.[3][7]
| Parameter | Observation | Implication for Val-Cit-PAB ADCs | Reference |
| Antigen Expression Level | Increased bystander killing of antigen-negative cells is observed with higher antigen expression on the antigen-positive cells. | Higher target expression leads to more ADC internalization and subsequent payload release, enhancing the bystander effect. | [3] |
| Ratio of Ag+ to Ag- Cells | A higher proportion of antigen-positive cells in a co-culture system results in greater bystander killing of antigen-negative cells. | The therapeutic benefit of the bystander effect is more pronounced in tumors with a significant population of target cells. | [3] |
| Payload Permeability | Payloads like MMAE, which are membrane-permeable, are effective at inducing bystander killing.[6][8] | The choice of payload is critical; non-permeable payloads will not elicit a significant bystander effect even with a cleavable linker. | [6][8] |
| Linker Stability | The Val-Cit-PAB linker can be susceptible to premature cleavage in the tumor microenvironment or systemic circulation, which can lead to off-target toxicity.[9][10] | While essential for payload release within the target cell, linker instability elsewhere is a key consideration for the therapeutic window. | [9][10] |
Comparison with Alternative Linker Technologies
The choice of linker technology significantly impacts the bystander effect and overall therapeutic index of an ADC.
| Linker Type | Example | Mechanism of Release | Bystander Effect | Advantages | Disadvantages |
| Cleavable (Enzymatic) | Val-Cit-PAB | Cathepsin B cleavage in lysosome.[3] | High (with permeable payload).[1] | Potent killing of antigen-negative neighboring cells, effective in heterogeneous tumors. | Potential for off-target toxicity due to premature linker cleavage.[9][10] |
| Cleavable (pH-sensitive) | Hydrazone | Hydrolysis in the acidic environment of endosomes/lysosomes.[5] | Variable | Payload release is triggered by the lower pH of the tumor microenvironment and intracellular compartments. | Can have lower stability in circulation compared to other cleavable linkers. |
| Cleavable (Reductive) | Disulfide (e.g., SPDB) | Reduction in the high glutathione (B108866) environment of the cytosol.[5] | Variable | Exploits the differential redox potential between the extracellular space and the cell interior. | Stability can be a concern, and release kinetics can be influenced by steric hindrance.[5] |
| Non-cleavable | SMCC (e.g., in T-DM1) | Proteolytic degradation of the antibody backbone in the lysosome. | Low to None .[2][3] | High stability in circulation, leading to a wider therapeutic window and reduced off-target toxicity. | Efficacy is limited to antigen-positive cells, less effective in heterogeneous tumors.[3] |
Experimental Protocols for Assessing the Bystander Effect
1. In Vitro Co-Culture Bystander Assay
This assay is a fundamental method to quantitatively evaluate the bystander effect by culturing antigen-positive and antigen-negative cells together.[1]
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line (e.g., HER2-positive N87 or SK-BR-3 cells).[3]
-
Antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[1][3] The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][3]
-
-
Methodology:
-
Seed Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
After allowing the cells to adhere, treat them with a range of concentrations of the ADC. A concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells in monoculture is often chosen for bystander assessment.[3]
-
Incubate for a period of 72 to 120 hours.
-
Quantify the viability of the Ag- cell population using flow cytometry or high-content imaging to detect the fluorescently labeled cells.[11]
-
Compare the viability of Ag- cells in co-culture with their viability when cultured alone and treated with the same ADC concentration to determine the extent of bystander killing.
-
Caption: Workflow for the in vitro co-culture bystander assay.
2. In Vivo Admixed Tumor Model
This in vivo model assesses the bystander effect in a more physiologically relevant setting.
-
Methodology:
-
Tumor Implantation: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[1] The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.[1][11]
-
ADC Administration: Once tumors are established, administer the ADC intravenously.
-
Tumor Growth Monitoring: Monitor tumor volume over time using calipers. If a reporter gene is used, tumor composition can be monitored using in vivo imaging systems.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological or immunohistochemical analysis to further assess the effects on both Ag+ and Ag- cell populations.
-
Conclusion
The Val-Cit-PAB linker is a powerful tool in ADC development, largely due to its capacity to induce a potent bystander effect. This is particularly advantageous for treating solid tumors with heterogeneous antigen expression. However, the potential for off-target toxicity due to linker instability necessitates careful design and thorough preclinical evaluation. The experimental protocols outlined in this guide provide a framework for quantitatively assessing the bystander effect and comparing the performance of Val-Cit-PAB-based ADCs with those employing alternative linker technologies. Understanding the interplay between the linker, payload, and tumor microenvironment is paramount for the successful development of next-generation ADCs with an optimized therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. njbio.com [njbio.com]
- 6. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jitc.bmj.com [jitc.bmj.com]
Efficacy of Antibody-Drug Conjugates Featuring the Mal-amido-PEG2-Val-Cit-PAB-PNP Linker in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Antibody-Drug Conjugates (ADCs) utilizing the cleavable Mal-amido-PEG2-Val-Cit-PAB-PNP linker system in preclinical xenograft models. By examining available experimental data, this document aims to offer an objective overview of the performance of this linker technology in comparison to other ADC formats, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Introduction to the this compound Linker
The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure is engineered to ensure stability in circulation and efficient payload release within the target cell. The key components include:
-
Maleimide (Mal): Enables covalent conjugation to thiol groups on the antibody's cysteine residues.
-
PEG2: A two-unit polyethylene (B3416737) glycol spacer that enhances hydrophilicity and improves pharmacokinetic properties.
-
Valine-Citrulline (Val-Cit): A dipeptide motif that is specifically cleaved by the lysosomal enzyme Cathepsin B, which is often upregulated in tumor cells.[1][2]
-
p-aminobenzyl carbamate (B1207046) (PAB): A self-immolative spacer that, following Val-Cit cleavage, releases the conjugated payload.
-
p-nitrophenyl (PNP): An activated carbonate group that facilitates the attachment of the cytotoxic drug.
The Val-Cit linker is a cornerstone of many clinically evaluated and approved ADCs, valued for its ability to be selectively cleaved within the tumor cell, thereby minimizing off-target toxicity.[1][3]
Comparative Efficacy in Xenograft Models
While direct head-to-head comparative studies for ADCs using the exact this compound linker are not extensively available in published literature, we can infer its performance by analyzing data from studies employing the core Val-Cit (vc) linker with various payloads, most notably Monomethyl Auristatin E (MMAE).
Anti-HER2 ADCs in Gastric Cancer Xenografts
A study on HER2-positive human gastric tumor xenograft models (N87) demonstrated the potent anti-tumor activity of ADCs utilizing a Val-Cit-MMAE linker-payload system.[4]
Table 1: Efficacy of Anti-HER2 IgG1-vc-MMAE ADCs in N87 Xenograft Model [4]
| Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition (TGI) | Outcome at Day 21 |
| IgG1(GH2-61)-vc-MMAE | 30 | High | Near complete tumor eradication |
| IgG1(trastuzumab)-vc-MMAE | 30 | High | Significant tumor regression |
| IgG1(H32)-vc-MMAE | 30 | High | Significant tumor regression |
| IgG1(GH2-61)-vc-MMAE | 10 | High | Superior to trastuzumab-vc-MMAE |
| IgG1(trastuzumab)-vc-MMAE | 10 | Moderate | Tumor growth inhibition |
Data synthesized from the study by Lu et al. (2021).
Anti-Trop-2 ADCs in Pancreatic and Breast Cancer Xenografts
A comparative study of anti-Trop-2 ADCs with different payloads in CFPAC-1 (pancreatic) and MDA-MB-468 (breast) cancer xenograft models highlighted the potent efficacy of a Val-Cit-MMAE ADC.[5]
Table 2: Comparative Efficacy of Anti-Trop-2 ADCs [5]
| Xenograft Model | ADC (Payload) | TGI Rate | Outcome |
| CFPAC-1 | SY02-DXd | 98.2% | Superior efficacy |
| CFPAC-1 | SY02-SN-38 | 87.3% | High efficacy |
| CFPAC-1 | SY02-MMAE (vc linker) | Low | Poor tumor growth inhibition |
| MDA-MB-468 | SY02-DXd | High | Complete tumor regression |
| MDA-MB-468 | SY02-MMAE (vc linker) | High | Complete tumor regression |
Data from Liu et al. (2022). Note the differential efficacy of the MMAE-based ADC across different xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of xenograft studies. Below are generalized protocols based on the cited literature.
General Xenograft Model Establishment
-
Cell Culture: Human cancer cell lines (e.g., N87, CFPAC-1, MDA-MB-468) are cultured in appropriate media and conditions until they reach the desired confluence.
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A specific number of cancer cells (typically 5 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
ADC Efficacy Study
-
Animal Grouping: Mice with established tumors are randomly assigned to treatment and control groups.
-
ADC Administration: ADCs are administered intravenously at specified dosages and schedules (e.g., once weekly for three weeks). The control group typically receives a vehicle solution.
-
Data Collection: Tumor volumes and body weights are measured at regular intervals throughout the study.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include the rate of complete and partial tumor regressions and survival analysis.
-
Toxicity Assessment: Animal well-being is monitored, and at the end of the study, serum and tissue samples may be collected for toxicological analysis.[4]
Visualizing Key Processes
Mechanism of Action of Val-Cit Linker-Based ADCs
References
- 1. adooq.com [adooq.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Plasma: A Comparative Guide to the Pharmacokinetic Profile of ADCs with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is intrinsically linked to their pharmacokinetic (PK) profile. A critical component influencing an ADC's journey through the body is the linker that connects the antibody to the cytotoxic payload. The incorporation of polyethylene (B3416737) glycol (PEG) moieties into these linkers has emerged as a key strategy to modulate the PK properties of ADCs, ultimately impacting their efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of ADCs with and without PEGylated linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations to clarify complex relationships.
The Impact of PEGylation on ADC Pharmacokinetics: A Data-Driven Comparison
The primary role of PEGylation in ADC linker technology is to enhance the hydrophilicity of the conjugate. This seemingly simple modification has profound effects on the ADC's behavior in vivo, leading to improved solubility, reduced aggregation, and altered clearance mechanisms. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEGylated linkers on key pharmacokinetic parameters.
Table 1: Comparison of Pharmacokinetic Parameters of Trastuzumab-based Constructs with and without PEGylation
| Construct | Linker Type | Clearance (CL) | Half-life (t½) | Area Under the Curve (AUC) | Reference Animal Model |
| Trastuzumab | - | 0.18–0.22 L/day | - | - | Human[1] |
| Trastuzumab-PEG8 | Short PEG8 linker | Faster than non-PEGylated | - | - | -[2] |
| Trastuzumab F(ab')₂ | - | - | 4.5 h | - | Rat[3] |
| Trastuzumab Fab' | - | - | 0.13 h | - | Rat[3] |
| Trastuzumab Fab'-Cys-PEG (2 x 20 kDa) | 2 x 20 kDa PEG | - | 11 h | 7.5-fold increase vs. F(ab')₂ | Rat[3] |
Note: Specific quantitative values for Clearance and Half-life for Trastuzumab-PEG8 were not available in the cited source.
Table 2: Influence of PEG Linker Architecture and Size on ADC Pharmacokinetics
| ADC Construct | Linker Characteristics | Clearance Rate | Key Finding | Reference Animal Model |
| Trastuzumab-DM1 ADC | Pendant PEG12 Linker | Slower than linear PEG and Kadcyla® | Pendant PEG configuration improves PK profile. | Mice[4][5] |
| Trastuzumab-DM1 ADC | Linear PEG24 Linker | Faster than pendant PEG linker | - | Mice[4][5] |
| MMAE-based ADCs | PEG < 8 units | Increased | Clearance rates increase for ADCs with shorter PEG chains. | Rats[6] |
| MMAE-based ADCs | PEG ≥ 8 units | Decreased | Longer PEG chains reduce clearance. | Rats[6][7] |
| Affibody-MMAE Conjugate | No PEG | - | Half-life of 19.6 min | -[5] |
| Affibody-MMAE Conjugate | 4 kDa PEG Linker | - | 2.5-fold increase in half-life | -[5] |
| Affibody-MMAE Conjugate | 10 kDa PEG Linker | - | 11.2-fold increase in half-life | -[5] |
Visualizing the Influence of PEGylated Linkers
To better understand the mechanisms by which PEGylated linkers modulate the pharmacokinetic profile of ADCs, the following diagram illustrates the key concepts.
Caption: Impact of PEGylated Linkers on ADC Pharmacokinetics.
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in the comparison of ADC pharmacokinetic profiles.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of an ADC in a rat model.
a. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
b. ADC Administration:
-
A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) is administered via the tail vein.
c. Blood Sampling:
-
Blood samples (approximately 100-200 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 1, 4, 8, 24, 48, 72, 96, 168, 336, and 504 hours post-dose).
-
Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).
d. Plasma Preparation:
-
The collected blood samples are centrifuged at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
The plasma supernatant is carefully collected and stored at -80°C until analysis.
e. Bioanalysis of ADC Concentration:
-
The concentration of the total antibody or conjugated ADC in the plasma samples is quantified using a validated bioanalytical method, such as a ligand-binding assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
f. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis with software such as WinNonlin to determine key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and terminal half-life (t½).[6]
Quantification of ADCs by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol describes a sandwich ELISA for the quantification of total antibody concentration in plasma samples.
a. Plate Coating:
-
A 96-well microtiter plate is coated with a capture antibody (e.g., anti-human IgG Fc specific antibody) diluted in a coating buffer (e.g., PBS) and incubated overnight at 4°C.[8]
b. Washing and Blocking:
-
The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
The remaining protein-binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
c. Sample and Standard Incubation:
-
Plasma samples and a standard curve of the ADC of known concentrations are diluted in an assay diluent.
-
The diluted samples and standards are added to the wells and incubated for 2 hours at room temperature.[8]
d. Detection Antibody Incubation:
-
After washing the plate, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-human IgG) is added to each well and incubated for 1 hour at room temperature.
e. Substrate Addition and Signal Measurement:
-
The plate is washed again, and a substrate solution (e.g., TMB) is added.
-
The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.
f. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the ADC standards.
-
The concentration of the ADC in the unknown samples is determined by interpolating their absorbance values from the standard curve.
Bioanalysis of ADCs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the quantification of the cytotoxic payload (e.g., MMAE) released from an ADC in plasma.
a. Sample Preparation:
-
Plasma samples are subjected to protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to separate the small molecule payload from plasma proteins.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant containing the payload is collected for analysis.[9]
b. Liquid Chromatography:
-
The extracted sample is injected into a liquid chromatography system.
-
The payload is separated from other components on a C18 analytical column using a gradient elution with a mobile phase consisting of two solvents (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).[10]
c. Mass Spectrometry:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The payload is detected and quantified using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the payload and an internal standard are monitored.[10]
d. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of the payload in the plasma samples is then calculated from the calibration curve.
Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol describes the use of SEC to assess the level of aggregation in an ADC sample.
a. System and Mobile Phase Preparation:
-
An HPLC or UHPLC system equipped with a UV detector is used.
-
The mobile phase typically consists of a physiological buffer such as phosphate-buffered saline (PBS) to maintain the native structure of the ADC. For ADCs with increased hydrophobicity, the addition of an organic solvent (e.g., isopropanol (B130326) or acetonitrile) to the mobile phase may be necessary to prevent secondary interactions with the column stationary phase.[11][12]
b. Column and Sample Preparation:
-
A size exclusion column suitable for protein separations is equilibrated with the mobile phase.
-
The ADC sample is diluted in the mobile phase to an appropriate concentration.
c. Chromatographic Run:
-
The prepared ADC sample is injected onto the SEC column.
-
The separation is performed under isocratic conditions with a constant flow rate.
-
The elution profile is monitored by UV absorbance at 280 nm.
d. Data Analysis:
-
The chromatogram will show peaks corresponding to different species based on their size. The main peak represents the monomeric ADC, while earlier eluting peaks correspond to higher molecular weight species (aggregates).
-
The percentage of aggregates is calculated by dividing the area of the aggregate peaks by the total area of all peaks in the chromatogram.[11]
Conclusion
The incorporation of PEGylated linkers is a powerful tool for optimizing the pharmacokinetic profile of ADCs. By increasing hydrophilicity, PEGylation can lead to reduced aggregation, slower clearance, and prolonged circulation half-life, which can translate to improved therapeutic efficacy and a better safety profile. However, the impact of PEGylation is nuanced and depends on factors such as the length of the PEG chain and the overall architecture of the linker. As demonstrated by the surprising finding that a short PEG8 linker can accelerate clearance, a thorough understanding and empirical evaluation of different PEGylation strategies are crucial for the successful development of next-generation ADCs. The experimental protocols provided in this guide offer a framework for researchers to conduct these critical assessments and make data-driven decisions in the design and optimization of novel antibody-drug conjugates.
References
- 1. Population pharmacokinetic and exposure–response analysis for trastuzumab administered using a subcutaneous “manual syringe” injection or intravenously in women with HER2-positive early breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation does not significantly change the initial intravenous or subcutaneous pharmacokinetics or lymphatic exposure of trastuzumab in rats but increases plasma clearance after subcutaneous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. mabtech.com [mabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
A Comparative Analysis of Plasma Stability: Val-Cit vs. Glucuronide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index, directly influencing both its efficacy and safety profile. An ideal linker must remain robust in systemic circulation to prevent premature payload release and associated off-target toxicity, while ensuring efficient cleavage and delivery of the cytotoxic agent within the target tumor microenvironment. This guide provides an objective comparison of two prevalent cleavable linkers: the cathepsin B-sensitive Val-Cit linker and the β-glucuronidase-labile glucuronide linker, with a focus on their plasma stability supported by experimental data.
Cleavage Mechanisms: A Tale of Two Enzymes
The specificity of payload release for Val-Cit and glucuronide linkers is dictated by the differential expression of their respective target enzymes in the tumor microenvironment versus systemic circulation.
Val-Cit Linker: The Val-Cit (valine-citrulline) dipeptide linker is designed for cleavage by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][][3] Upon internalization of the ADC into the target cancer cell, the linker is cleaved within the acidic environment of the lysosome, releasing the cytotoxic payload.[] A common configuration includes a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which undergoes self-immolation following enzymatic cleavage to release the unmodified drug.[][4]
Glucuronide Linker: This linker incorporates a hydrophilic sugar moiety that is a substrate for β-glucuronidase, an enzyme abundant in the lysosomal compartment of cells and also found in the tumor microenvironment.[1][5][6] Similar to the Val-Cit-PABC system, cleavage of the glucuronide moiety can trigger the self-immolation of a spacer to release the active drug.[5] The high hydrophilicity of the glucuronide linker can also reduce the propensity for ADC aggregation, a common challenge with hydrophobic payloads.[][5]
Comparative Plasma Stability
The stability of these linkers in plasma is a crucial factor, as premature drug release can lead to systemic toxicity and a diminished therapeutic window. Experimental data reveals significant differences in the plasma stability of Val-Cit and glucuronide linkers, particularly between different preclinical species and humans.
| Feature | Val-Cit Linker | Glucuronide Linker | Key Considerations |
| Primary Cleavage Enzyme | Cathepsin B[1][][3] | β-glucuronidase[1][5][6] | Enzyme expression levels in the tumor are critical for efficacy. |
| Human Plasma Stability | Generally high stability. One study reported no significant degradation after 28 days.[1] | High stability.[][5][7] | Both linkers are designed to be stable in human circulation. |
| Mouse Plasma Stability | Significant instability due to cleavage by carboxylesterase 1c (Ces1c).[1][8][9] One study showed >95% loss of conjugated payload after 14 days.[1] | High stability.[7] | The species-specific instability of the Val-Cit linker is a critical consideration for preclinical evaluation in rodent models.[1] |
| Rat Plasma Stability | Generally more stable than in mouse plasma, but less stable than in human plasma. | High stability. One study reported an extrapolated half-life of 81 days for a β-glucuronide MMAF drug-linker.[7][10] | Highlights the importance of selecting appropriate animal models for preclinical studies. |
| Off-Target Cleavage | Susceptible to premature cleavage by proteases such as human neutrophil elastase.[11] | Generally considered to have high specificity for β-glucuronidase, leading to minimal off-target cleavage.[1] | Off-target cleavage can lead to increased systemic toxicity. |
| Hydrophilicity | The Val-Cit-PAB moiety is relatively hydrophobic, which can contribute to ADC aggregation.[1][11] | The glucuronide moiety is highly hydrophilic, improving solubility and reducing aggregation.[][5] | Improved hydrophilicity can enhance pharmacokinetics and the therapeutic window.[1] |
Experimental Protocols for Assessing Plasma Stability
Accurate assessment of linker stability is paramount in ADC development. The following are generalized protocols for key in vitro experiments.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in the plasma of different species.
Methodology:
-
Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma (e.g., human, mouse, rat, cynomolgus monkey) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Reaction Quenching: Immediately stop the reaction by freezing the samples at -80°C.
-
Quantification: Quantify the amount of released free payload and/or the change in the average drug-to-antibody ratio (DAR) over time.
Analysis of Released Payload (LC-MS):
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge to pellet the proteins.
-
Analysis: Analyze the supernatant containing the free payload by Liquid Chromatography-Mass Spectrometry (LC-MS).
Analysis of Drug-to-Antibody Ratio (DAR):
-
Immunoaffinity Capture: Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads).
-
Analysis: Analyze the intact or reduced ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
Enzymatic Cleavage Assay
Objective: To evaluate the susceptibility of the linker to cleavage by its target enzyme.
Methodology for Val-Cit Linker (Cathepsin B):
-
Reaction Mixture: Prepare a reaction mixture containing the ADC in an assay buffer optimized for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0).
-
Enzyme Addition: Initiate the reaction by adding recombinant human Cathepsin B.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points and Quenching: At various time points, stop the reaction by adding a quench solution (e.g., acetonitrile (B52724) with an internal standard) or a protease inhibitor.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Calculation: Calculate the cleavage rate and the half-life of the linker.
Methodology for Glucuronide Linker (β-glucuronidase):
-
Reaction Mixture: Prepare a reaction mixture containing the ADC in a buffer suitable for β-glucuronidase activity (e.g., sodium acetate (B1210297) buffer, pH 4.5).
-
Enzyme Addition: Initiate the reaction by adding β-glucuronidase.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points and Quenching: At various time points, stop the reaction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the released payload.
-
Calculation: Determine the rate of cleavage.
Visualizing Cleavage Mechanisms
The following diagrams illustrate the cleavage pathways of Val-Cit and glucuronide linkers.
Caption: Cleavage mechanism of a Val-Cit-PABC linker.
Caption: Cleavage mechanism of a glucuronide-PABC linker.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of Key Analytical Techniques for DAR Analysis
An essential aspect of the development and quality control of Antibody-Drug Conjugates (ADCs) is the thorough characterization of the drug load distribution and the average drug-to-antibody ratio (DAR).[1] The DAR is a critical quality attribute (CQA) that significantly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An insufficient drug load can diminish potency, whereas an excessive load might negatively affect pharmacokinetics and increase toxicity.[1] The inherent heterogeneity of the conjugation process, which results in a mixture of ADC species with varying numbers of drugs, necessitates robust analytical validation.[3]
This guide provides a comparative overview of the principal analytical techniques employed for the validation of ADC drug load distribution. It is designed for researchers, scientists, and drug development professionals, offering objective comparisons, detailed experimental protocols, and supporting data to facilitate the selection of appropriate analytical strategies.
The analytical validation of ADC drug load distribution relies on several key techniques, each with distinct principles, advantages, and limitations. The choice of method is often dependent on the ADC's conjugation chemistry (e.g., cysteine vs. lysine (B10760008) linkage) and the stage of development.[3][4] Using orthogonal methods is highly recommended to obtain a comprehensive and accurate characterization.[4][5]
| Technique | Principle | Information Obtained | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at different wavelengths to determine the concentrations of the antibody and the cytotoxic drug based on the Beer-Lambert law.[1][] | Average DAR. | Simple, fast, and does not require extensive sample preparation or separation.[1][] | Provides only the average DAR, not the drug load distribution.[7] Susceptible to inaccuracies from free drug in the sample, leading to overestimation.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[8] As the number of conjugated hydrophobic drugs increases, so does the molecule's retention on the HIC column.[8][9] | Average DAR, drug load distribution, and proportion of unconjugated antibody.[7][10] | Considered the "gold standard," especially for cysteine-linked ADCs.[5][11] Analysis is performed under mild, non-denaturing conditions, preserving the ADC's native structure.[7][12] | Less effective for analyzing lysine-conjugated ADCs due to their greater heterogeneity.[2][10] The high salt concentrations in mobile phases are generally incompatible with mass spectrometry.[8] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions (using organic solvents and high temperatures).[] For DAR analysis, the ADC is typically reduced to separate the light and heavy chains.[11] | Average DAR and drug load distribution on light and heavy chains.[13] | Offers high resolution and is compatible with mass spectrometry.[14][15] Provides valuable information on the drug distribution at the subunit level. | Denaturing conditions can disrupt non-covalent interactions, which is particularly problematic for some cysteine-linked ADCs.[5] May require more complex sample preparation (e.g., reduction).[11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass detection capabilities of MS to identify and quantify different ADC species with high accuracy and sensitivity.[4][16] | Precise average DAR, drug load distribution, and identification of conjugation sites and by-products.[][17] | Provides highly detailed and accurate mass information.[16] Can be used in both native (with SEC or HIC) and denaturing (with RP-HPLC) modes.[2][18] Orthogonal to chromatography-UV methods.[19] | Ionization efficiencies can vary between species with different drug loads, potentially skewing quantitative results.[5] Requires more specialized and expensive equipment. |
Experimental Workflows and Principles
Visualizing the analytical workflows provides clarity on the logical steps and relationships between different experimental stages. The following diagrams, generated using Graphviz, illustrate these processes.
Detailed Experimental Protocols
The following protocols provide a general framework for the analytical validation of ADC drug load distribution. These should be optimized and validated for each specific ADC molecule.
Protocol 1: HIC-HPLC for DAR and Drug Load Distribution Analysis
This protocol outlines a standard method for analyzing cysteine-linked ADCs.
-
Materials and Reagents:
-
HIC Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm, or equivalent.[20]
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.[8]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, optionally with 20-25% isopropanol.[8][20]
-
ADC Sample: Diluted to 1 mg/mL in a suitable buffer (e.g., PBS).[21]
-
HPLC System: A biocompatible system capable of handling high salt concentrations.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[20]
-
Column Temperature: 25-30 °C.[20]
-
Detection: UV absorbance at 280 nm.[20]
-
Injection Volume: 10-50 µL (containing 10-50 µg of ADC).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes to elute species with increasing hydrophobicity.[9]
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A for at least 10 column volumes.
-
Inject the ADC sample.
-
Run the gradient elution program. Species will elute in order of increasing drug load (DAR 0, DAR 2, DAR 4, etc.).[11]
-
After the final peak has eluted, wash the column with Mobile Phase B and re-equilibrate with Mobile Phase A for the next injection.
-
-
Data Analysis:
-
Integrate the peak areas for each eluted species corresponding to a specific drug load.
-
Calculate the relative percentage of each species by dividing its peak area by the total peak area.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Drug Load of Species) / 100.[11]
-
Protocol 2: RP-HPLC for DAR Analysis (Reduced Method)
This protocol is used as an orthogonal method, providing DAR values based on the analysis of the ADC's constituent light and heavy chains.
-
Materials and Reagents:
-
RP-HPLC Column: Agilent PLRP-S, 2.1 x 150 mm, or equivalent.[14][15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[14]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[14]
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[16][20]
-
HPLC System: Standard HPLC or UHPLC system.
-
-
Sample Preparation (Reduction):
-
Chromatographic Conditions:
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated light chain (L0), conjugated light chain (L1), unconjugated heavy chain (H0), and conjugated heavy chain species (H1, H2, etc.).[] Peak identity should be confirmed by MS.[]
-
Calculate the weighted average DAR for the light and heavy chains separately.
-
The total average DAR is the sum of the DAR from the light and heavy chains.[14]
-
Protocol 3: Native LC-MS for Intact ADC Analysis
This protocol allows for the analysis of intact ADCs under non-denaturing conditions, providing accurate mass data for each species.
-
Materials and Reagents:
-
LC Column: Size-Exclusion Chromatography (SEC) column, e.g., Waters ACQUITY UPLC Protein BEH SEC, 200Å, 1.7 µm.[18]
-
Mobile Phase: MS-compatible non-denaturing buffer, such as 50 mM Ammonium Acetate (B1210297) (NH₄OAc).[18]
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[18]
-
-
LC-MS Conditions:
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Elution: Isocratic elution with the ammonium acetate buffer over a 10-minute run.[18]
-
MS Settings:
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the intact ADC sample.
-
The ADC will elute as a single major peak into the mass spectrometer.
-
-
Data Analysis:
-
The resulting mass spectrum will show a charge envelope containing multiple peaks representing the different DAR species.
-
Use deconvolution software to process the raw spectrum and determine the neutral mass of each DAR species present in the sample.
-
Calculate the average DAR based on the relative abundance of each deconvoluted mass peak.
-
Regulatory Context and Validation
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of analytical procedures.[22][23] While specific guidance for ADCs is evolving, the principles outlined in ICH Q2(R1)/Q2(R2) are applicable.[24][25] For ADCs, the FDA guidance emphasizes that they should be evaluated as multi-component products, requiring validated assays for the antibody, payload, and linker throughout development.[22][26][27]
Key validation characteristics to be assessed for DAR-related assays include:
-
Specificity: The ability to assess the desired ADC species in the presence of other components (e.g., unconjugated antibody, free drug).[24]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[24]
-
Linearity and Range: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.
-
Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The analytical validation of drug load distribution is a cornerstone of ADC development, ensuring product quality, consistency, and safety. While HIC-HPLC remains a primary method for routine analysis, especially for cysteine-linked ADCs, orthogonal techniques like RP-HPLC and LC-MS are indispensable for comprehensive characterization and validation.[4][5][13] The selection of an appropriate analytical strategy should be based on the specific characteristics of the ADC and the information required at each stage of the development lifecycle. A multi-faceted approach, combining several of the detailed methods, will provide the most robust and reliable data package for regulatory submissions and ultimately ensure the delivery of a safe and effective therapeutic to patients.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. agilent.com [agilent.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. agilent.com [agilent.com]
- 16. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 17. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. lcms.cz [lcms.cz]
- 20. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cellmosaic.com [cellmosaic.com]
- 22. Understanding the FDA’s Guidance for ADC Development | CellCarta [cellcarta.com]
- 23. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 24. ema.europa.eu [ema.europa.eu]
- 25. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. certara.com [certara.com]
- 27. Clinical Pharmacology Considerations for Antibody-Drug Conjugates Guidance for Industry | FDA [fda.gov]
Val-Cit Linker Cleavage: A Comparative Guide to Cathepsin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide has been a cornerstone in the design of Antibody-Drug Conjugates (ADCs), prized for its perceived specificity for cleavage by Cathepsin B, a protease often upregulated in the tumor microenvironment. However, emerging evidence reveals a broader cross-reactivity profile, with several other lysosomal cathepsins and even non-lysosomal proteases capable of processing this linker. This guide provides a comprehensive comparison of Val-Cit cleavage by various cathepsins, supported by available experimental data, to inform the development of next-generation ADCs with improved selectivity and therapeutic windows.
Executive Summary
While initially considered a specific substrate for Cathepsin B, the Val-Cit linker is now understood to be susceptible to cleavage by a wider range of proteases. This cross-reactivity has significant implications for ADC design, potentially leading to off-target toxicity and altered efficacy. This guide summarizes the current understanding of this phenomenon, presenting comparative data on the cleavage efficiency of different cathepsins and outlining the experimental protocols used to assess linker stability and specificity.
Comparative Analysis of Val-Cit Cleavage by Different Cathepsins
The Val-Cit dipeptide, often coupled with a self-immolative spacer like p-aminobenzyl carbamate (B1207046) (PABC), is designed to be stable in systemic circulation and efficiently cleaved within the lysosome of target cells. While Cathepsin B was the intended primary enzyme, studies have demonstrated that other cathepsins, including Cathepsin K, L, S, and F, also contribute to the cleavage of the Val-Cit linker.[1][2][3][4] This enzymatic redundancy can be advantageous in preventing resistance due to the downregulation of a single protease.[1] However, it also complicates the prediction of ADC activation and may contribute to off-target effects if these cathepsins are active in healthy tissues.
Quantitative Comparison of Cleavage Efficiency
Direct, standardized comparative kinetic data for the cleavage of a Val-Cit substrate by a comprehensive panel of cathepsins is not extensively published.[1][5] However, individual studies provide valuable insights into the relative efficiencies. The following table summarizes available data on the cleavage of Val-Cit and other relevant dipeptide linkers by various proteases.
| Linker/Substrate | Enzyme(s) | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Notes |
| Val-Cit | Cathepsin B | - | - | - | Considered the benchmark for efficient cleavage.[1] |
| Val-Ala | Cathepsin B | - | - | - | Cleaved at approximately half the rate of Val-Cit in one study.[6] |
| Z-Phe-Arg-AMC | Cathepsin L | 1.5 | 0.77 | 1.95 x 10⁶ | A commonly used substrate to characterize Cathepsin L activity.[7] |
| Various Peptides | Cathepsin B | - | - | - | Can accommodate Arg at the S2 subsite due to the presence of Glu245.[8] |
| Various Peptides | Cathepsin L | - | - | - | Prefers hydrophobic residues at the P2 position.[8] |
| cBu-Cit | Cathepsin B | - | - | - | Shows increased specificity for Cathepsin B over other cathepsins.[4] |
Note: The lack of standardized reporting conditions (e.g., substrate concentration, buffer composition, pH) across different studies makes direct comparison of kinetic parameters challenging. The data presented should be interpreted as indicative of relative trends rather than absolute values.
Off-Target Cleavage
Beyond the cathepsin family, the Val-Cit linker is also susceptible to cleavage by other proteases, which can lead to premature drug release and systemic toxicity. Notable enzymes include:
-
Human Neutrophil Elastase: This serine protease, released by neutrophils, can cleave the Val-Cit linker, potentially contributing to myelosuppression, a common dose-limiting toxicity of some ADCs.[3][4]
-
Mouse Carboxylesterase 1C (Ces1C): This enzyme, present in rodent plasma, can hydrolyze the Val-Cit dipeptide, leading to instability of ADCs in preclinical mouse models. This highlights the importance of selecting appropriate animal models for ADC evaluation.[3][4]
Signaling Pathways and Experimental Workflows
Cathepsin-Mediated Cleavage of Val-Cit Linker in ADCs
The following diagram illustrates the generally accepted pathway for the intracellular processing of a Val-Cit-containing ADC, leading to the release of the cytotoxic payload.
Caption: Intracellular pathway of ADC processing and payload release.
Experimental Workflow for Assessing Cathepsin Cross-Reactivity
To evaluate the susceptibility of a Val-Cit linker to cleavage by various cathepsins, a fluorogenic substrate cleavage assay is commonly employed. The workflow for such an assay is depicted below.
Caption: Workflow for a fluorogenic substrate cleavage assay.
Experimental Protocols
Fluorogenic Substrate Cleavage Assay
This high-throughput assay is used to screen for and characterize the cleavage of peptide linkers by specific proteases.
Principle: A dipeptide linker, such as Val-Cit, is conjugated to a fluorophore, commonly 7-amino-4-methylcoumarin (B1665955) (AMC). The AMC is non-fluorescent when part of the amide bond. Upon enzymatic cleavage, the free AMC is released, resulting in a significant increase in fluorescence. The rate of this increase is proportional to the rate of substrate cleavage.[1][9]
Materials:
-
Val-Cit-AMC substrate (and other dipeptide-AMC substrates for comparison)
-
Recombinant human Cathepsins B, K, L, and S
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM dithiothreitol (B142953) (DTT)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: Prepare stock solutions of each cathepsin. Immediately before the assay, dilute the enzymes to the desired final concentration in pre-warmed assay buffer. The DTT in the buffer is crucial for maintaining the active-site cysteine in a reduced state.
-
Substrate Preparation: Prepare a stock solution of Val-Cit-AMC in DMSO. Dilute the substrate to the desired final concentration in the assay buffer.
-
Reaction Setup: In the wells of the 96-well plate, add the diluted substrate solution.
-
Initiate Reaction: Add the activated enzyme solutions to the respective wells to start the reaction. Include a no-enzyme control.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence kinetically over a set period (e.g., 60 minutes) with excitation at ~350-380 nm and emission at ~440-460 nm.[5]
-
Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the progress curve. For kinetic parameter determination (Km and kcat), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
HPLC-Based ADC Cleavage Assay
This method directly measures the release of the payload from the ADC, providing a more physiologically relevant assessment of linker cleavage.
Principle: The ADC is incubated with the protease of interest. At various time points, the reaction is stopped, and the mixture is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The amount of released payload can be quantified by integrating the corresponding peak area and comparing it to a standard curve.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsins B, K, L, and S
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT
-
Quenching Solution: e.g., 10% formic acid or a broad-spectrum protease inhibitor cocktail
-
RP-HPLC system with a suitable column (e.g., C18)
Procedure:
-
Enzyme Activation: Activate the cathepsins as described in the fluorogenic assay protocol.
-
Reaction Setup: In microcentrifuge tubes, combine the ADC solution with the assay buffer.
-
Initiate Reaction: Add the activated enzyme solution to the ADC mixture and incubate at 37°C.[1]
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.[1]
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the samples onto the RP-HPLC system. Elute the analytes using a suitable gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitor the elution profile at a wavelength appropriate for the payload.
-
Data Analysis: Identify and integrate the peaks corresponding to the intact ADC and the released payload. Calculate the percentage of payload release at each time point.
Conclusion
The Val-Cit linker, while a valuable tool in ADC development, exhibits broader cross-reactivity with various cathepsins than initially recognized. This guide highlights the importance of a thorough evaluation of linker stability and specificity against a panel of relevant proteases. The provided experimental protocols offer a framework for researchers to conduct these critical assessments. A deeper understanding of the interactions between linkers and proteases will undoubtedly pave the way for the design of safer and more effective antibody-drug conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. jp.acrobiosystems.com [jp.acrobiosystems.com]
- 3. preprints.org [preprints.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. "Design of a Turn-on Fluorescence Assay for the Identification and Appl" by Caitlin Vitro, Jared Miller et al. [orb.binghamton.edu]
A Head-to-Head Battle: Evaluating the Therapeutic Index of ADC Linker Technologies
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index. The linker, the molecular bridge between a monoclonal antibody and a potent cytotoxic payload, dictates the stability, efficacy, and ultimately, the safety of the ADC. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.
The therapeutic index, a ratio comparing the dose of a therapeutic agent that causes toxicity to the dose that elicits a therapeutic effect, is a cornerstone of drug development. In the context of ADCs, a wider therapeutic index signifies a safer and more effective drug. The linker technology is a key determinant of this index, governing the ADC's stability in circulation and the efficiency of payload release at the tumor site. This guide delves into the three primary linker strategies: cleavable linkers, non-cleavable linkers, and the impact of site-specific conjugation.
Unlocking the Payload: Cleavable vs. Non-Cleavable Linkers
The fundamental difference between linker technologies lies in their mechanism of payload release. Cleavable linkers are designed to be labile in the tumor microenvironment, while non-cleavable linkers rely on lysosomal degradation of the antibody to free the cytotoxic agent.
Cleavable Linkers: These linkers incorporate a trigger for payload release that is activated by specific conditions prevalent in tumor cells, such as low pH or the presence of certain enzymes. A major advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells, which is particularly beneficial for treating heterogeneous tumors.[1][2] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[3]
Non-Cleavable Linkers: These linkers form a stable bond between the antibody and the payload. The release of the active drug, typically an amino acid-linker-payload complex, occurs only after the ADC is internalized and the antibody is degraded within the lysosome.[4] This generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[3] The trade-off is a largely absent bystander effect, as the released payload is often charged and less membrane-permeable.[1][2]
The Precision Advantage: Site-Specific Conjugation
Traditional ADC production methods result in a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to unpredictable pharmacokinetics and a narrower therapeutic index. Site-specific conjugation technologies address this by attaching the linker-payload to a predetermined site on the antibody, resulting in a homogeneous ADC population with a defined DAR.[5][6] Preclinical studies have shown that site-specifically conjugated ADCs can have improved pharmacokinetics, higher tolerability (Maximum Tolerated Dose - MTD), and a wider therapeutic index compared to their randomly conjugated counterparts.[7]
Quantitative Comparison of ADC Linker Technologies
The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the performance of different ADC linker technologies. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in the published literature. The data presented here are compiled from various sources to provide a comparative perspective.
Table 1: Comparative In Vitro Cytotoxicity of ADC Linker Technologies
| Linker Type | Conjugation Method | Payload | Target Cell Line | IC50 (ng/mL or pM) | Key Findings |
| Val-Cit (Cleavable) | Random | MMAE | Karpas 299 (CD30+) | 1.8 ± 0.4 ng/mL[7] | Potent in vitro cytotoxicity. |
| Val-Cit (Cleavable) | Site-Specific (BTG) | MMAE | Karpas 299 (CD30+) | 2.0 ± 0.4 ng/mL[7] | Comparable in vitro potency to random conjugation. |
| SMCC (Non-Cleavable) | Random | DM1 | HER2+ Cell Line | ~609 pM[4] | Demonstrates potent cytotoxicity. |
| Val-Ala (Cleavable) | Random | MMAE | HER2+ Cell Line | ~92 pM[4] | Higher potency compared to the non-cleavable ADC in this study. |
| Sulfatase-Cleavable | Random | MMAE | HER2+ Cell Line | ~61 pM[4] | Showed higher cytotoxicity compared to both non-cleavable and Val-Ala ADCs in this specific study. |
Lower IC50 values indicate higher potency.
Table 2: Comparative Plasma Stability of ADC Linker Technologies
| Linker Type | Conjugation Method | Species | Time Point | % Intact ADC (or DAR retention) | Key Findings |
| Val-Cit (Cleavable) | Random | Mouse | 1 hour | Hydrolyzed[4] | Demonstrates instability in mouse plasma in this particular study. |
| Sulfatase-Cleavable | Random | Mouse | 7 days | High Stability[4] | Significantly more stable in mouse plasma compared to Val-Cit and Val-Ala linkers in this study. |
| GGFG (Cleavable) | Site-Specific | Rat | 7 days | ~50% DAR decrease[8] | Shows payload deconjugation over time. |
| Exo-Linker (Cleavable) | Site-Specific | Rat | 7 days | Greater DAR retention than GGFG[8] | Suggests superior linker stability compared to the GGFG linker. |
Table 3: Comparative In Vivo Efficacy of ADC Linker Technologies in Xenograft Models
| Linker Type | Conjugation Method | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings |
| IgG1-vc-MMAE (Cleavable) | Random | N87 (HER2+) | 30 mg/kg | Tumor eradication[9] | Highly effective in vivo at high doses. |
| IgG1-vc-MMAE (Cleavable) | Random | N87 (HER2+) | 10 mg/kg | Significant TGI[9] | Dose-dependent efficacy. |
| Site A-PEG6-C2-MMAD (Non-Cleavable) | Site-Specific | BxPC3 | 10 mg/kg | Reduced efficacy[10] | Position-dependent linker stability impacted in vivo efficacy. |
| Site I-PEG6-C2-MMAD (Non-Cleavable) | Site-Specific | BxPC3 | 10 mg/kg | Higher efficacy than Site A[10] | Demonstrates the importance of conjugation site for non-cleavable linkers. |
Table 4: Bystander Effect and Maximum Tolerated Dose (MTD)
| Feature | Cleavable Linker (e.g., Val-Cit) | Non-Cleavable Linker (e.g., SMCC) | Site-Specific Conjugation |
| Bystander Effect | Present and significant [1][11] | Minimal to absent [2][11] | Can be present with cleavable linkers. |
| Rationale | Release of membrane-permeable payload.[1] | Release of charged, non-permeable payload-linker-amino acid complex.[11] | N/A |
| Maximum Tolerated Dose (MTD) in Rats | 18 mg/kg (ADCETRIS®, random conjugation)[7] | Not directly compared in the same study. | >60 mg/kg (cAC10-based ADC, site-specific)[7] |
| Rationale for MTD Difference | N/A | N/A | Improved pharmacokinetics and reduced off-target toxicity of homogeneous ADCs.[7] |
Visualizing the Concepts
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Caption: Experimental workflow for evaluating the therapeutic index of ADCs.
Experimental Protocols
Detailed methodologies are crucial for the robust evaluation and comparison of ADC linker technologies. Below are summaries of key experimental protocols.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of an ADC, a measure of its potency.
-
Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.
-
Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in 96-well plates.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for an appropriate duration to allow for payload release and diffusion.
-
Analysis: Use high-content imaging or flow cytometry to quantify the viability of the fluorescently labeled antigen-negative cells. A significant reduction in their viability indicates a bystander effect.[4]
Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in the bloodstream.
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Collection: At each time point, take an aliquot of the plasma-ADC mixture.
-
ADC Capture: Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A beads).
-
Analysis: Analyze the captured ADC using techniques like LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[13]
In Vivo Efficacy Study (Xenograft Model)
These studies evaluate the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC, a vehicle control, and potentially a naked antibody control to different groups of mice, typically via intravenous injection.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Efficacy Evaluation: At the end of the study, compare the tumor growth inhibition (TGI) between the different treatment groups.[9][14]
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of an ADC that can be administered without causing unacceptable levels of toxicity.
-
Dose Escalation: Administer escalating doses of the ADC to different cohorts of healthy animals (e.g., rats or non-human primates).
-
Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, and alterations in hematological and clinical chemistry parameters.
-
Pathological Examination: At the end of the study, perform a full necropsy and histopathological examination of tissues.
-
MTD Determination: The MTD is defined as the highest dose that does not induce severe or life-threatening toxicities.[7]
Conclusion: A Strategic Choice for an Optimized Therapeutic Index
The selection of an ADC linker technology is a multifaceted decision with no one-size-fits-all solution. Cleavable linkers offer the potential for a powerful bystander effect, which can be advantageous in treating heterogeneous tumors, but this may be accompanied by a risk of lower plasma stability. Non-cleavable linkers provide enhanced stability and a potentially better safety profile, but they lack the bystander killing effect. The advent of site-specific conjugation technologies offers a path to more homogeneous and predictable ADCs with an improved therapeutic index. Ultimately, the optimal linker strategy depends on the specific target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate towards clinical development.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Self-Immolative Spacers Beyond PAB
In the landscape of targeted drug delivery, particularly in the realm of Antibody-Drug Conjugates (ADCs), the p-aminobenzyl (PAB) self-immolative spacer has long been a cornerstone. Its predictable 1,6-elimination mechanism following an enzymatic trigger has made it a reliable choice for releasing potent cytotoxic payloads. However, the pursuit of enhanced therapeutic windows, improved stability, and novel release mechanisms has spurred the development of a diverse array of alternative self-immolative spacers. This guide provides a comparative overview of prominent alternatives to the PAB spacer, supported by experimental data and detailed protocols for their evaluation.
Performance Comparison of Self-Immolative Spacers
The efficacy of a self-immolative spacer is contingent on a delicate balance between stability in circulation and rapid, complete cleavage at the target site. The following tables summarize key quantitative performance metrics for various spacer technologies.
| Spacer Type | Trigger Mechanism | Release Kinetics | Plasma Stability | Key Findings |
| PAB (Val-Cit Trigger) | Cathepsin B Cleavage | >80% release in 30 min (human liver lysosomes)[1] | Relatively unstable in mouse plasma[2] | The industry benchmark, well-characterized but can exhibit instability in certain preclinical models.[2] |
| β-Glucuronide | β-Glucuronidase Cleavage | Efficient release upon enzyme exposure[3] | Highly stable in circulation[3][] | Offers high hydrophilicity, reducing ADC aggregation (<5% vs. up to 80% for some dipeptide linkers).[][5] |
| Legumain-Cleavable (AsnAsn) | Legumain Cleavage | Comparable cytotoxicity to Val-Cit linkers[6] | >85% payload retained after 7 days in mouse and human serum[7] | Highly stable and resistant to cleavage by neutrophil elastase, potentially reducing neutropenia.[7] |
| Light-Responsive (PC4AP) | Photo-irradiation (365 nm) | Rapid release within 10 minutes post-irradiation[8] | Highly stable in the absence of light (<1% release over 6 days)[8] | Offers spatiotemporal control over drug release.[8][9] |
| Grob Fragmentation-Based | pH-dependent | Complete fragmentation in 18h at pH 9.3[10] | Stable at physiological pH (7.4)[10] | A bioorthogonal linker that releases sulfonate-containing compounds.[11] |
| Aza-Quinone Methide | Reductive, Hydrolytic, or Oxidative Trigger | Rapid self-quenching of the reactive methide byproduct[12][13] | Dependent on the specific trigger used | Can be designed to release a wide range of functional groups, including thiols, phenols, and amines.[14] |
Cleavage Mechanisms and Experimental Workflows
Visualizing the molecular signaling pathways and experimental procedures is crucial for understanding and implementing these technologies. The following diagrams, rendered using Graphviz, illustrate the cleavage mechanisms of key self-immolative spacers and a typical workflow for assessing ADC stability.
Cleavage Mechanisms
Caption: Cleavage mechanisms of PAB and cyclization-driven self-immolative spacers.
Experimental Workflow for ADC Stability Assessment
Caption: A generalized workflow for conducting in vitro stability assays of ADCs.
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC and the potential for premature payload release in a plasma environment.
Methodology:
-
Preparation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 1.3 mg/mL at 37°C. Include a buffer control to assess the inherent stability of the ADC.[15]
-
Time Points: Collect aliquots at various time points over a period of seven days (e.g., Day 0, 1, 2, 3, 5, 7).[15]
-
Sample Processing: Isolate the ADC from the plasma samples using immunoaffinity capture, for instance, with Protein A or Protein G magnetic beads.[15][16]
-
Washing: Wash the captured ADC to remove plasma proteins.[16]
-
Elution: Elute the ADC from the affinity matrix.[16]
-
Analysis: Analyze the eluted ADC by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[15]
-
Data Interpretation: A decrease in the average DAR over time indicates premature deconjugation of the payload.[15]
Lysosomal Stability and Cleavage Assay
Objective: To assess the efficiency of payload release from an ADC within a simulated lysosomal environment.
Methodology:
-
Preparation: Incubate the ADC with a lysosomal fraction (e.g., from human liver) at 37°C.[1]
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes, and 24 hours).[1]
-
Reaction Quenching: Stop the reaction, typically by heat inactivation (e.g., 95°C for 5 minutes).[1]
-
Protein Precipitation: Perform protein precipitation to separate the released payload from the ADC and lysosomal proteins.[15]
-
Analysis: Analyze the supernatant containing the released payload by LC-MS/MS to quantify the amount of cleavage over time.[15][16]
-
Data Interpretation: An effective cleavable linker will demonstrate efficient and timely release of the payload in the lysosomal fraction.[15] For instance, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[1]
Conclusion
The field of self-immolative spacers is evolving beyond the classical PAB linker, offering researchers a growing toolkit to fine-tune the properties of their bioconjugates. Alternatives based on different enzymatic triggers, cyclization-driven release, and external stimuli like light provide opportunities to enhance stability, improve hydrophilicity, and gain spatiotemporal control over drug release. The selection of an appropriate spacer should be guided by the specific therapeutic application, the nature of the payload, and rigorous in vitro and in vivo evaluation using standardized protocols as outlined in this guide. As research continues, we can anticipate the emergence of even more sophisticated and highly-controlled self-immolative systems, further advancing the potential of targeted therapies.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 9. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioorthogonal Self-Immolative Linker Based on Grob Fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Stimuli-Responsive Prodrug Linkers That Simultaneously Release Cargo and Neutralize In Situ Generated (Aza)Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamides or amides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Next-Generation Cleavable Linkers for Antibody-Drug Conjugates: A Comparative Guide
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1][2] An ideal linker must be highly stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet allow for efficient cleavage and payload delivery within the target tumor cells.[2][3] While first-generation cleavable linkers, such as the widely used protease-sensitive valine-citrulline (Val-Cit) motif, have seen significant clinical success, they face challenges including suboptimal stability in rodent plasma (complicating preclinical studies) and potential for off-target cleavage.[4][5]
This guide provides an objective comparison of next-generation cleavable linkers designed to overcome these limitations. We will delve into novel cleavage mechanisms, present supporting experimental data, and provide detailed protocols for the key assays used to evaluate ADC performance.
A New Wave of Innovation: Comparison of Next-Generation Cleavable Linkers
Next-generation strategies are focused on creating more stable and specific linker systems by exploiting the unique characteristics of the tumor microenvironment and intracellular machinery. These include novel enzyme-cleavable substrates and linkers sensitive to tumor-specific conditions like pH, reductive stress, and elevated reactive oxygen species (ROS).
Advanced Enzyme-Cleavable Linkers
These linkers are designed for cleavage by enzymes that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[4] Innovations aim to improve stability and explore novel enzymatic triggers beyond cathepsins.
-
Improved Peptide Linkers: To address the instability of the conventional Val-Cit linker in mouse plasma, new peptide sequences have been developed.[5][6] For example, the acidic EVCit linker demonstrated exceptional stability in mouse plasma while maintaining efficient cleavage and stability in human plasma.[4]
-
Exo-Linkers: This approach repositions the cleavable peptide linker to the "exo" position of the p-aminobenzylcarbamate (PABC) spacer. This design has been shown to reduce premature payload release, allow for higher drug-to-antibody ratios (DAR) without significant aggregation, and enhance in vivo efficacy compared to conventional linear linkers.[7]
-
Dual-Enzyme Tandem-Cleavage Linkers: To enhance tumor specificity and plasma stability, linkers requiring two sequential enzymatic cleavages have been engineered. A prime example is the incorporation of a β-glucuronide moiety, which is cleaved by β-glucuronidase (highly active in tumors), followed by cathepsin B-mediated cleavage of a peptide sequence. These dual-activated linkers show significantly improved stability in serum.[4]
-
Novel Enzyme Substrates: Researchers are expanding the enzymatic toolkit to include proteases like legumain and non-proteolytic enzymes such as sulfatases and phosphatases, which are also overexpressed in tumors.[5][8]
-
Legumain-cleavable linkers utilize sequences like Alanine-Alanine-Asparagine (Ala-Ala-Asn). While showing comparable activity to Val-Cit linkers, they may exhibit some off-target activity due to legumain secretion in the tumor microenvironment.[5]
-
Sulfatase-cleavable linkers incorporate an arylsulfate moiety that is removed by lysosomal sulfatases to trigger payload release. These have shown to be more cytotoxic than non-cleavable ADCs while avoiding the instability issues of dipeptide linkers.[8]
-
Microenvironment-Sensitive Linkers
These linkers respond to the distinct physiological conditions of the tumor microenvironment, which is often characterized by lower pH, higher reductive potential, and increased oxidative stress.
-
Next-Generation pH-Sensitive Linkers: While traditional hydrazone linkers are effective, they can suffer from instability in circulation.[9][] Newer acid-labile linkers based on cyclic acetals and phosphoramidates have been developed, demonstrating excellent plasma stability with rapid cleavage in the acidic environment of lysosomes (pH 4.5-5.0).[][11][12]
-
Glutathione-Sensitive Linkers: These linkers utilize disulfide bonds that are cleaved in the highly reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866) (GSH) than the bloodstream.[1][13] While effective, research is ongoing to fine-tune their stability. Novel designs, such as azobenzene-containing linkers, have shown efficient GSH-mediated release while maintaining high plasma stability.[14][15]
-
Reactive Oxygen Species (ROS)-Sensitive Linkers: Cancer cells often have elevated levels of ROS, such as hydrogen peroxide (H₂O₂), due to oxidative stress.[16] Linkers containing arylboronic acid derivatives have been designed to be cleaved in the presence of H₂O₂, releasing their payload. These linkers are stable in plasma and have demonstrated potent cytotoxicity in vitro.[16][17]
Data Presentation: Quantitative Comparison of Linker Performance
The selection of a linker has a profound impact on the stability, potency, and therapeutic index of an ADC.[18] The following tables summarize key quantitative data from comparative studies.
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | Linker Sequence/Motif | ADC Example | Species | Stability Metric | Reference(s) |
| Conventional Peptide | Valine-Citrulline (VCit) | anti-HER2-MMAF | Mouse | >95% payload loss after 14 days | [19] |
| Conventional Peptide | Valine-Citrulline (VCit) | cAC10-MMAE | Human | Highly stable (>230 days) | [1] |
| Improved Peptide | EVCit | anti-HER2-MMAF | Mouse | Almost no linker cleavage after 14 days | [19] |
| Tandem Cleavage | β-Glucuronide-Val-Cit | CD79b-MMAE | Rat | No payload loss after 7 days (vs. 20% loss for Val-Cit) | [5] |
| ROS-Sensitive | Arylboronic Acid | N/A | Human | Stable in plasma | [16] |
| Glutathione-Sensitive | Azobenzene (B91143) | anti-HER2-MMAE | Human | High stability in plasma | [15] |
| pH-Sensitive | Cyclic Acetal | Trastuzumab-MMAF | N/A | Excellent plasma stability | [12] |
Table 2: Comparison of In Vitro Cytotoxicity (IC50)
| Linker Type | Linker Sequence/Motif | Payload | Target Cell Line | IC50 (nM) | Comparison Notes | Reference(s) |
| Enzyme-Sensitive | β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | More potent than a Val-Cit ADC and Kadcyla® (T-DM1) | [1] |
| Enzyme-Sensitive | Sulfatase-cleavable | MMAE | HER2+ | 61 | More cytotoxic than a non-cleavable ADC | [1] |
| ROS-Sensitive | Arylboronic Acid | MMAE | HER2+ (SKBR3) | Potent | Exhibited potent, dose-dependent cytotoxicity | [16][20] |
| Glutathione-Sensitive | Azobenzene | MMAE | HER2+ (SKBR3) | Potent | Comparable activity to a non-cleavable control ADC | [15] |
Mandatory Visualizations
Cleavage Mechanisms & Experimental Workflow
Caption: Mechanisms of next-generation cleavable linkers.
Caption: A typical workflow for the comparative evaluation of ADC linkers.[1]
Caption: The bystander effect enables killing of neighboring antigen-negative cells.[1]
Experimental Protocols
Detailed, validated methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, measuring the extent of premature payload release.[21]
-
Objective: To quantify the amount of intact ADC and/or released payload over time in plasma from different species (e.g., human, mouse, rat).
-
Methodology (LC-MS/MS for Free Payload): [19]
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma at 37°C. Include a t=0 sample and samples at various time points (e.g., 1, 6, 24, 48, 96 hours).
-
Sample Preparation: At each time point, aliquot a portion of the plasma and induce protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released (free) payload.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
Data Interpretation: Plot the concentration of free payload over time. A stable linker will show minimal increase in free payload concentration. Linker half-life can also be calculated.[19]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency (IC50) of an ADC against antigen-positive and antigen-negative cancer cell lines.[22][23]
-
Objective: To measure the dose-dependent cytotoxic effect of an ADC and determine its half-maximal inhibitory concentration (IC50).
-
-
Cell Seeding: Seed both antigen-positive (target) and antigen-negative (control) cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.
-
ADC Treatment: Prepare serial dilutions of the ADC, a relevant control (e.g., unconjugated antibody or an ADC with a non-cleavable linker), and free payload in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-144 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.[26]
-
Objective: To assess the ability of an ADC to inhibit tumor growth in an animal model.
-
-
Cell Implantation: Implant human tumor cells (e.g., NCI-N87, SKBR-3) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or Nude mice).
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer the treatments, typically via intravenous (IV) injection.
-
Monitoring: Monitor tumor volume (measured with calipers) and animal body weight 2-3 times per week. Clinical observations for signs of toxicity should also be recorded.
-
Endpoint: The study is typically concluded when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effect.
-
Conclusion
The field of ADC linker technology is rapidly evolving, moving beyond established motifs to a new generation of linkers with enhanced stability, novel cleavage triggers, and improved therapeutic potential.[4][27] Enzyme-cleavable linkers with improved peptide sequences, dual-activation mechanisms, and novel enzyme targets offer greater stability and specificity.[4][7] Concurrently, microenvironment-sensitive linkers that respond to tumor-specific conditions like low pH, high glutathione levels, and elevated ROS provide innovative strategies for targeted payload release.[12][15][16] The choice of linker is a critical decision in ADC design, and a thorough evaluation using standardized, robust assays for stability, potency, and in vivo efficacy is essential for advancing the next wave of highly effective and safer antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. adcreview.com [adcreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. [Novel Chemical Linkers for Next-generation Antibody-drug Conjugates(ADCs)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. njbio.com [njbio.com]
- 11. commercialization.wsu.edu [commercialization.wsu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 16. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxide-cleavable linkers for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 22. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 27. njbio.com [njbio.com]
A Comparative Analysis of Antibody-Drug Conjugate Homogeneity: The Critical Role of Linkers
For researchers, scientists, and drug development professionals, understanding the homogeneity of Antibody-Drug Conjugates (ADCs) is paramount to ensuring their efficacy and safety. The choice of linker technology, which bridges the cytotoxic payload to the monoclonal antibody, profoundly influences the drug-to-antibody ratio (DAR), stability, and overall performance of the ADC. This guide provides an objective comparison of ADC homogeneity with different linkers, supported by experimental data and detailed protocols.
The ideal linker in an ADC should remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient and specific release of the cytotoxic agent at the tumor site.[1][2] The homogeneity of an ADC preparation, particularly the distribution of DAR, is a critical quality attribute (CQA) that can impact its therapeutic window.[3] Heterogeneous mixtures with varying DARs can lead to inconsistent pharmacological properties and potential safety concerns.[4]
The Impact of Linker Type on ADC Homogeneity and Performance
Linkers are broadly categorized into two main types: cleavable and non-cleavable. The choice between them depends on the desired mechanism of action and the specific characteristics of the target and payload.
Cleavable Linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[5] This controlled release can be advantageous for achieving a bystander killing effect, where the released payload can eliminate neighboring tumor cells that may not express the target antigen. However, cleavable linkers can sometimes be susceptible to premature cleavage in circulation, leading to off-target toxicity.[6]
Non-cleavable Linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[1] This generally results in greater plasma stability and a potentially wider therapeutic window.[1][7] However, the efficacy of ADCs with non-cleavable linkers is highly dependent on the internalization and lysosomal trafficking of the ADC.
The chemical properties of the linker itself also play a significant role. For instance, hydrophobic linkers can contribute to ADC aggregation and reduced solubility, while more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can improve these biophysical properties.[5][8]
Quantitative Comparison of ADCs with Different Linkers
The following tables summarize key performance indicators for ADCs constructed with different linker technologies, providing a comparative overview of their impact on homogeneity and efficacy.
| Linker Type | Conjugation Strategy | Average DAR | % Aggregates | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Cleavable (Val-Cit) | Cysteine-maleimide | 3.5 | High (up to 80% in some cases) | Potent | Effective, but potential for off-target toxicity | [9] |
| Cleavable (Val-Ala) | Cysteine-maleimide | ~7.4 | Low (<10%) | Comparable to Val-Cit | High | [2] |
| Cleavable (β-glucuronide) | Site-specific | Homogeneous | Minimal (<5%) | Similar to dipeptide linkers | Greater than dipeptide linkers in vivo | [9] |
| Non-cleavable (Thioether - SMCC) | Lysine conjugation | Heterogeneous | Variable | Potent | Good, with high stability | [1] |
| Exo-Cleavable Linker | Site-specific | ~8 | Lower than T-DXd | Similar to T-DXd | Similar to T-DXd | [10][11] |
| Tandem-Cleavage Linker | HIPS chemistry | Not specified | Not specified | Equally potent to monocleavage | More stable and better tolerated in vivo | [12] |
Note: The data presented is a synthesis from multiple sources and specific values can vary depending on the antibody, payload, and experimental conditions.
Experimental Protocols for Assessing ADC Homogeneity
Accurate characterization of ADC homogeneity is crucial for quality control and regulatory approval. Several analytical techniques are employed to determine DAR distribution, aggregation, and fragmentation.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC is a powerful technique for separating ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[13][14]
Protocol:
-
Column: A HIC column (e.g., Tosoh Bio Butyl-NPR) is used.[15]
-
Mobile Phase A (High Salt): 1.2 M (NH₄)₂SO₄, 25 mM NaHPO₄/NaH₂PO₄ (pH 6.0).[15]
-
Mobile Phase B (Low Salt): 25 mM NaHPO₄/NaH₂PO₄ (pH 6.0) with 25% isopropanol (B130326) (v/v).[15]
-
Gradient: A linear gradient from high salt to low salt is applied to elute the ADC species.
-
Detection: The elution profile is monitored by UV absorbance at 280 nm.[15]
-
Data Analysis: The peaks corresponding to different DAR species are integrated to determine the average DAR and the distribution of drug-loaded species.[16]
Size Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis
SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of high molecular weight species (aggregates) and low molecular weight species (fragments).[17][18]
Protocol:
-
Column: An SEC column (e.g., TSKgel G3000SWxl) is employed.[3]
-
Mobile Phase: A phosphate (B84403) buffer with an appropriate salt concentration (e.g., 0.2 M Potassium Phosphate, 0.25 M KCl, pH 6.95) is used.[3]
-
Flow Rate: A constant flow rate (e.g., 0.5 mL/min) is maintained.[3]
-
Detection: UV absorbance at 280 nm is used to monitor the elution of proteins.[3]
-
Data Analysis: The peak areas corresponding to the monomer, aggregates, and fragments are integrated to determine their respective percentages.
Visualizing Linker Cleavage and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams visualize a common cleavable linker mechanism and a typical experimental workflow for ADC analysis.
Caption: Mechanism of a cathepsin B-cleavable linker.
Caption: Experimental workflow for ADC homogeneity analysis.
Conclusion
The selection of a linker is a critical decision in the design of an ADC, with profound implications for its homogeneity, stability, and therapeutic efficacy.[8][19] Site-specific conjugation technologies, coupled with innovative linker designs such as branched or hydrophilic linkers, are paving the way for the development of more homogeneous and effective ADCs.[20][21] A thorough analytical characterization using orthogonal methods like HIC and SEC is essential to ensure the quality and consistency of these complex biotherapeutics.[22][23] By carefully considering the interplay between the antibody, linker, and payload, researchers can optimize ADC design to improve patient outcomes in the fight against cancer.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 20. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pharmafocusamerica.com [pharmafocusamerica.com]
- 23. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling Mal-amido-PEG2-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Mal-amido-PEG2-Val-Cit-PAB-PNP, a cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is vital to ensure personal safety and minimize environmental impact.
This compound is a complex chemical that requires careful handling due to its potential hazards. The valine-citrulline (Val-Cit) dipeptide component is designed to be cleaved by lysosomal enzymes like cathepsin B, which are often upregulated in cancer cells.[1][2] This targeted cleavage is a key feature of its function in ADCs, allowing for the specific release of a cytotoxic payload within tumor cells.[1][][4]
Hazard Identification and Classification
The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS).[5] It is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[5]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Source: MedchemExpress Safety Data Sheet[5] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory.[5][6] This includes measures to protect the skin, eyes, and respiratory system.
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety goggles | Must have side-shields |
| Hand Protection | Protective gloves | Chemically resistant (e.g., nitrile) |
| Body Protection | Impervious clothing | Lab coat, long pants, closed-toe shoes |
| Respiratory Protection | Suitable respirator | Use in well-ventilated areas or with fume hood |
| Source: MedchemExpress Safety Data Sheet[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed, light-protected container at -20°C for long-term storage (up to 3 years as a powder) or at -80°C in solvent for up to one year.[7][8][9]
-
The product is typically shipped at ambient temperature.[10]
2. Preparation and Use:
-
All handling of the solid compound should be done in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Use anhydrous solvents such as DMSO, DMF, or DCM for dissolution.[7][10]
-
Avoid prolonged exposure to light and moisture.[7]
-
Do not eat, drink, or smoke when handling this product.[5]
-
Wash hands thoroughly after handling.[5]
3. Spills and Accidental Exposure:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[5]
-
Use full personal protective equipment for cleanup.[5]
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[5]
-
Decontaminate surfaces by scrubbing with alcohol.[5]
-
Prevent the product from entering drains or water courses.[5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of accidental exposure.[5]
| Exposure Type | Immediate Action |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately. |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. Call a physician. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call a physician promptly. |
| Source: MedchemExpress Safety Data Sheet[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing the compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.
2. Waste Treatment and Disposal:
-
Dispose of the contents and container in accordance with all local, state, and federal regulations for hazardous chemical waste.[5]
-
It is recommended to use a licensed professional waste disposal service.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 7. This compound, CAS 2112738-13-1 | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound, ADC linker, 2112738-13-1 | BroadPharm [broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
